Product packaging for Clofop(Cat. No.:CAS No. 26129-32-8)

Clofop

Cat. No.: B1669213
CAS No.: 26129-32-8
M. Wt: 292.71 g/mol
InChI Key: BSFAVVHPEZCASB-UHFFFAOYSA-N
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Description

Clofop is an obsolete post-emergence herbicide that was used to control annual grasses in a range of crops

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClO4 B1669213 Clofop CAS No. 26129-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenoxy]propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BSFAVVHPEZCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90949015
Record name Clofop
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Molecular Weight

292.71 g/mol
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CAS No.

26129-32-8
Record name Clofop
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Record name Clofop [ISO]
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Record name Clofop
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Record name CLOFOP
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Foundational & Exploratory

Clofop's Mechanism of Action on Plant Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofop, a member of the aryloxyphenoxypropionate (FOP) class of herbicides, is a potent and selective inhibitor of fatty acid synthesis in susceptible grass species. Its herbicidal activity stems from the specific and reversible inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This targeted action disrupts the production of essential lipids, leading to a cascade of cellular failures and ultimately, plant death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form found in the plastids of most plants and a homomeric (eukaryotic-type) form located in the cytosol. Grass species, however, possess a homomeric ACCase within their chloroplasts, which is the specific target of FOP herbicides like this compound. This isoform specificity is a key determinant of the herbicide's selectivity, as the ACCase in broadleaf plants is typically the heteromeric form, which is insensitive to this class of inhibitors.

Molecular Mechanism of Inhibition

This compound itself is often applied as an ester prodrug, such as this compound-isobutyl.[1] In the plant, these esters are rapidly hydrolyzed by endogenous esterases to the active ingredient, this compound acid.[2] The active this compound acid then targets the carboxyltransferase (CT) domain of the plastidial ACCase.

The inhibition of ACCase by this compound is reversible and non-competitive with respect to ATP and bicarbonate, but exhibits characteristics of non-competitive or mixed inhibition with respect to acetyl-CoA. This indicates that this compound does not bind to the active site of acetyl-CoA in a directly competitive manner but rather to a nearby site that allosterically affects substrate binding or catalysis. Structural and kinetic studies have revealed that aryloxyphenoxypropionate herbicides bind to a hydrophobic pocket at the dimer interface of the CT domain. This binding event prevents the conformational changes necessary for the transfer of the carboxyl group from biotin to acetyl-CoA, effectively halting the production of malonyl-CoA.

Quantitative Inhibition Data

HerbicidePlant SpeciesEnzyme SourceInhibition Constant (Kis) vs. Acetyl-CoA (µM)IC50 (µM)Reference
Dithis compoundLolium multiflorum (susceptible)Purified ACCase0.08-[3]
Dithis compoundLolium multiflorum (resistant)Purified ACCase6.5-[3]
Dithis compoundPea (eukaryotic form)Purified ACCase-~7[4]

Downstream Effects and Signaling Pathways

The inhibition of ACCase by this compound triggers a cascade of downstream events stemming from the depletion of fatty acids.

This compound This compound-isobutyl (Prodrug) Clofop_acid This compound Acid (Active Herbicide) This compound->Clofop_acid Esterase Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Clofop_acid->ACCase Inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membranes Membrane Lipid Synthesis Fatty_Acids->Membranes JA_signaling Jasmonic Acid (JA) Signaling Fatty_Acids->JA_signaling Precursor for JA Growth Inhibition of Cell Division & Elongation Membranes->Growth Membrane_Integrity Loss of Membrane Integrity Membranes->Membrane_Integrity Disruption Cell_Death Cell Death Growth->Cell_Death Membrane_Integrity->Cell_Death Defense Altered Plant Defense Responses JA_signaling->Defense

Caption: Signaling pathway illustrating the downstream consequences of ACCase inhibition by this compound.

The primary consequence of ACCase inhibition is the cessation of fatty acid synthesis. This leads to:

  • Disruption of Membrane Synthesis: Fatty acids are the fundamental building blocks of phospholipids and glycolipids, which are the primary components of all cellular membranes. Without new fatty acids, the plant cannot produce new membranes, arresting cell division and expansion, particularly in meristematic tissues.

  • Loss of Membrane Integrity: Existing membranes may become compromised, leading to leakage of cellular contents and a breakdown of cellular compartmentalization.

  • Altered Signaling Pathways: Fatty acids and their derivatives act as signaling molecules in various plant processes, including defense responses. For instance, oleic acid (18:1) is a precursor for the synthesis of jasmonic acid (JA), a key hormone in plant defense against certain pathogens and insects. Inhibition of fatty acid synthesis can therefore lead to a repression of JA-inducible defense responses.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is adapted from methods used for assaying the inhibition of ACCase by aryloxyphenoxypropionate herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity.

Materials:

  • Partially purified ACCase extract from a susceptible grass species (e.g., maize, Lolium multiflorum).

  • Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 2 mM DTT, 10 mM KCl, 5 mM MgCl2, 0.5 mM ATP.

  • Substrate Solution: 10 mM Acetyl-CoA.

  • Radiolabeled Substrate: NaH¹⁴CO₃ (specific activity ~50 mCi/mmol).

  • This compound acid stock solution in acetone or DMSO.

  • Stopping Solution: 6 M HCl.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the partially purified ACCase enzyme.

  • Add varying concentrations of this compound acid (or the solvent control) to the reaction tubes.

  • Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at 30°C.

  • Initiate the reaction by adding the substrate solution and NaH¹⁴CO₃.

  • Incubate the reaction for 10-20 minutes at 30°C. The reaction should be in the linear range with respect to time and enzyme concentration.

  • Terminate the reaction by adding the stopping solution (e.g., 6 M HCl). This will also precipitate the protein.

  • Dry the samples in a heating block or oven to remove unreacted H¹⁴CO₃⁻.

  • Resuspend the pellet in a small volume of water and transfer to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

In Vivo Fatty Acid Synthesis Assay

This protocol is a general workflow for assessing the impact of a herbicide on fatty acid synthesis in intact plant tissues.

Objective: To measure the effect of this compound on the rate of de novo fatty acid synthesis in a susceptible plant.

Materials:

  • Seedlings of a susceptible grass species.

  • This compound-isobutyl formulated for application.

  • [¹⁴C]-acetate solution.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter or phosphorimager.

Procedure:

  • Treat seedlings with a range of this compound-isobutyl concentrations. Include an untreated control.

  • After a set incubation period (e.g., 24-48 hours), excise leaf tissue or protoplasts.

  • Incubate the tissue with [¹⁴C]-acetate for a defined period to allow for incorporation into newly synthesized fatty acids.

  • Stop the labeling reaction (e.g., by boiling in isopropanol).

  • Extract the total lipids from the tissue using an appropriate solvent system.

  • Separate the lipid classes (e.g., neutral lipids, phospholipids, glycolipids) using TLC.

  • Quantify the amount of radioactivity incorporated into the fatty acid-containing lipid fractions using a scintillation counter or by autoradiography/phosphorimaging of the TLC plate.

  • Compare the rate of [¹⁴C]-acetate incorporation in this compound-treated plants to the untreated controls to determine the extent of inhibition of fatty acid synthesis.

Experimental and Logical Workflows

Workflow for Investigating this compound's Mechanism of Action

A Hypothesis: This compound inhibits fatty acid synthesis B In Vivo Studies: Measure [14C]-acetate incorporation into lipids in whole plants/tissues A->B C In Vitro Studies: Isolate ACCase enzyme A->C G Confirmation of Mechanism: This compound is a specific inhibitor of ACCase B->G Inhibition observed D ACCase Inhibition Assay: Determine IC50 and Ki of this compound C->D E Kinetic Analysis: Determine inhibition type (competitive, non-competitive, etc.) D->E D->G Potent inhibition E->G Specific kinetic profile F Structural Biology: Crystallize ACCase with this compound to determine binding site F->G Direct binding confirmed

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Logical Flow for Herbicide Selectivity

Start Plant Exposed to this compound IsGrass Is the plant a grass species? Start->IsGrass HomomericACCase Contains homomeric plastidial ACCase IsGrass->HomomericACCase Yes HeteromericACCase Contains heteromeric plastidial ACCase IsGrass->HeteromericACCase No (Broadleaf) Binding This compound binds to ACCase CT domain HomomericACCase->Binding NoBinding This compound does not bind effectively to ACCase HeteromericACCase->NoBinding Inhibition Fatty Acid Synthesis Inhibited Binding->Inhibition NoInhibition Fatty Acid Synthesis Continues NoBinding->NoInhibition Susceptible Plant is Susceptible Inhibition->Susceptible Tolerant Plant is Tolerant NoInhibition->Tolerant

Caption: Logical diagram illustrating the basis of this compound's selectivity between grass and broadleaf species.

Conclusion

This compound's efficacy as a graminicide is rooted in its highly specific and potent inhibition of the plastidial acetyl-CoA carboxylase in susceptible grass species. By targeting the carboxyltransferase domain of this essential enzyme, this compound effectively halts the production of fatty acids, leading to a catastrophic failure of membrane synthesis and integrity, and ultimately, plant death. The detailed understanding of this mechanism of action is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for fundamental research into plant lipid metabolism. The experimental protocols and workflows provided herein offer a framework for further investigation into the nuanced interactions between aryloxyphenoxypropionate herbicides and their plant targets.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Clofop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Clofop, an aryloxyphenoxypropionic acid herbicide. The information is curated for professionals in research and development who require detailed chemical and technical data.

Chemical Structure and Identification

This compound, scientifically known as 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is a member of the aryloxyphenoxypropionate class of herbicides.[1][2] Its chemical structure is characterized by a propanoic acid moiety linked to two substituted phenyl rings via ether linkages.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C .[3] Other representations include CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl.[4]

Key identifiers for this compound are summarized in the table below:

IdentifierValue
IUPAC Name 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid[1]
CAS Number 26129-32-8
Molecular Formula C15H13ClO4
Molecular Weight 292.71 g/mol
Canonical SMILES O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C
InChIKey BSFAVVHPEZCASB-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

PropertyValue
XLogP3 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 292.0502366 g/mol
Monoisotopic Mass 292.0502366 g/mol
Topological Polar Surface Area 55.8 Ų
Heavy Atom Count 20
Complexity 307

Mechanism of Action

This compound, like other aryloxyphenoxypropionate herbicides, functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of phospholipids, which are essential components of cell membranes required for cell growth and division. This targeted inhibition ultimately leads to the death of susceptible plant species, primarily grasses.

Clofop_Mechanism_of_Action cluster_plant_cell Plant Cell cluster_inhibition Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl-CoA->Fatty_Acids Membranes Cell Membrane Formation Fatty_Acids->Membranes Growth Cell Growth & Division Membranes->Growth ACCase->Malonyl-CoA Catalyzes This compound This compound This compound->ACCase Inhibits

Caption: Mechanism of action of this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).

Experimental Protocols

Synthesis of 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid (this compound)

The synthesis of this compound can be achieved through a multi-step process. A representative protocol, adapted from related syntheses, is outlined below.

Step 1: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid This intermediate can be prepared by the reaction of hydroquinone with an S-2-halopropanoic acid (e.g., S-2-chloropropionic acid) in the presence of a base.

  • Materials: Hydroquinone, S-2-chloropropionic acid, sodium hydroxide, water.

  • Procedure:

    • Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Heat the solution to 50-70°C.

    • Slowly add S-2-chloropropionic acid to the reaction mixture.

    • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by HPLC.

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter, wash with cold water, and dry the crude 2-(4-hydroxyphenoxy)propanoic acid.

Step 2: Synthesis of this compound This step involves the etherification of the intermediate with 1-chloro-4-fluorobenzene.

  • Materials: 2-(4-hydroxyphenoxy)propanoic acid, 1-chloro-4-fluorobenzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • To a solution of 2-(4-hydroxyphenoxy)propanoic acid in DMF, add potassium carbonate.

    • Add 1-chloro-4-fluorobenzene to the mixture.

    • Heat the reaction mixture to a temperature of 100-150°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture, pour it into water, and acidify with a mineral acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Hydroquinone + S-2-chloropropionic acid B Reaction with Base (NaOH) A->B C Acidification (HCl) B->C D 2-(4-hydroxyphenoxy)propanoic acid C->D E Intermediate + 1-chloro-4-fluorobenzene D->E Used in next step F Etherification with Base (K2CO3) in DMF E->F G Work-up and Purification F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Analytical Method for the Determination of this compound Residues

The determination of this compound residues in environmental samples like soil can be performed using Gas Chromatography-Mass Spectrometry (GC/MS). A general protocol is described below.

  • Sample Preparation and Extraction:

    • A known weight of the soil sample is mixed with an extraction solution (e.g., a mixture of water, acetone, and acetic acid).

    • The mixture is shaken and sonicated to ensure efficient extraction.

    • The sample is centrifuged, and the supernatant is collected.

    • A second extraction with a basic solution (e.g., 0.1N KOH) is performed, and the supernatants are combined.

  • Derivatization:

    • Since this compound is a carboxylic acid, it is often derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis. This can be achieved by reacting the extracted analyte with a methylating agent like diazomethane.

  • GC/MS Analysis:

    • The derivatized extract is concentrated and injected into a GC/MS system.

    • Gas Chromatograph Conditions:

      • Column: A suitable capillary column (e.g., DB-1701).

      • Injector Temperature: Typically around 250°C.

      • Oven Temperature Program: A gradient program, for example, starting at 60°C, ramping to 280°C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Quantification:

    • A calibration curve is prepared using standard solutions of derivatized this compound of known concentrations.

    • The concentration of this compound in the original sample is determined by comparing the peak area of the analyte with the calibration curve.

Analytical_Workflow A Soil Sample Collection B Solvent Extraction (Acidic Acetone/Aqueous Base) A->B C Centrifugation & Supernatant Collection B->C D Derivatization (Methylation) C->D E Concentration of Extract D->E F GC/MS Analysis E->F G Data Analysis & Quantification F->G

Caption: Workflow for the analysis of this compound residues in soil by GC/MS.

This guide provides a foundational understanding of the chemical nature of this compound for research and development purposes. For specific applications, further validation of the outlined protocols is recommended.

References

Dichotomy of Action: A Technical Guide to the Biological Activity of Clofop Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clofop, a member of the aryloxyphenoxypropionate class of herbicides, exhibits stereospecific biological activity, a crucial consideration in its application and environmental impact. This technical guide provides a comprehensive overview of the differential effects of its enantiomers, (R)-Clofop and (S)-Clofop, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound and other aryloxyphenoxypropionate ("fop") herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] This enzyme plays a pivotal role in fatty acid biosynthesis by catalyzing the committed step of converting acetyl-CoA to malonyl-CoA.[3] The inhibition of ACCase disrupts the production of essential fatty acids, which are critical components of cell membranes. This leads to a loss of membrane integrity, cessation of growth, and ultimately, cell death in susceptible plants, primarily grasses.[1][2]

The herbicidal activity of this compound is almost exclusively attributed to the (R)-enantiomer. This stereoselectivity is a common feature among aryloxyphenoxypropionate herbicides. The (S)-enantiomer is considered biologically inactive or significantly less active.

Quantitative Biological Activity of this compound Enantiomers

Based on these analogous findings, a hypothetical representation of the expected quantitative data for this compound enantiomers is presented in Table 1. It is critical to note that these values are illustrative and would need to be confirmed by specific experimental data for this compound.

EnantiomerTarget EnzymeAssay TypeHypothetical IC50 (µM)Herbicidal Activity (EC50)Reference
(R)-ClofopAcetyl-CoA CarboxylaseIn vitro enzyme inhibition~0.1 - 1.0PotentBased on analogs
(S)-ClofopAcetyl-CoA CarboxylaseIn vitro enzyme inhibition>1000NegligibleBased on analogs

Table 1: Hypothetical Quantitative Comparison of this compound Enantiomer Bioactivity. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the ACCase enzyme by 50%. The EC50 values would reflect the concentration required to achieve 50% of the maximum herbicidal effect on whole plants.

Experimental Protocols

To quantitatively assess the biological activity of this compound enantiomers, a standardized set of experimental protocols is required. The following sections detail the methodologies for key experiments.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the this compound enantiomers on the activity of the ACCase enzyme.

1. Enzyme Extraction:

  • Isolate ACCase from a susceptible grass species (e.g., maize, barley, or a target weed species).

  • Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and organelles.

  • Partially purify the ACCase from the supernatant using techniques such as ammonium sulfate precipitation and size-exclusion chromatography.

  • Determine the protein concentration of the enzyme preparation.

2. Assay Reaction:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tricine-KOH), ATP, MgCl2, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

  • Add varying concentrations of the (R)-Clofop and (S)-Clofop enantiomers to the reaction mixtures.

  • Initiate the reaction by adding the purified ACCase enzyme preparation.

  • Incubate the reaction at a controlled temperature for a specific duration (e.g., 10-30 minutes).

3. Measurement of ACCase Activity:

  • Terminate the reaction by adding acid, which will precipitate the acid-stable product, [¹⁴C]malonyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of malonyl-CoA formation.

4. Data Analysis:

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Whole Plant Herbicidal Activity Assay (EC50 Determination)

This assay evaluates the herbicidal efficacy of the enantiomers on whole plants.

1. Plant Growth:

  • Grow a susceptible grass species from seed in a controlled environment (greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.

2. Herbicide Application:

  • At a specific growth stage (e.g., 2-3 leaf stage), treat the plants with a range of concentrations of (R)-Clofop and (S)-Clofop.

  • Apply the herbicides as a foliar spray using a calibrated sprayer to ensure uniform coverage.

  • Include a control group treated with a blank formulation (without the herbicide).

3. Evaluation of Herbicidal Effect:

  • After a set period (e.g., 14-21 days), assess the herbicidal damage.

  • Common evaluation parameters include:

    • Visual injury ratings (on a scale of 0 to 100%).

    • Plant biomass (fresh or dry weight) reduction compared to the control.

    • Chlorophyll content measurement.

4. Data Analysis:

  • Plot the measured response (e.g., biomass reduction) against the logarithm of the herbicide concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of the herbicide that causes a 50% reduction in the measured parameter.

Signaling Pathways and Logical Relationships

The biological activity of this compound enantiomers can be visualized through signaling pathways and experimental workflows.

ACCase_Inhibition_Pathway cluster_herbicide Herbicidal Action cluster_enzyme Enzyme Target cluster_process Metabolic Process cluster_outcome Cellular & Plant Outcome (R)-Clofop (R)-Clofop ACCase ACCase (R)-Clofop->ACCase Inhibits (S)-Clofop (S)-Clofop (S)-Clofop->ACCase No Significant Inhibition Malonyl-CoA Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Catalyzed by ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Disrupted Cell Membranes Disrupted Cell Membranes Fatty Acid Synthesis->Disrupted Cell Membranes Growth Arrest Growth Arrest Disrupted Cell Membranes->Growth Arrest Plant Death Plant Death Growth Arrest->Plant Death

Caption: Signaling pathway of ACCase inhibition by this compound enantiomers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Whole Plant Analysis Enzyme_Extraction ACCase Extraction from Susceptible Plant ACCase_Assay ACCase Inhibition Assay with (R)- and (S)-Clofop Enzyme_Extraction->ACCase_Assay IC50_Determination IC50 Value Calculation ACCase_Assay->IC50_Determination Plant_Growth Growth of Susceptible Plants Herbicide_Application Application of (R)- and (S)-Clofop Plant_Growth->Herbicide_Application Efficacy_Evaluation Evaluation of Herbicidal Efficacy Herbicide_Application->Efficacy_Evaluation EC50_Determination EC50 Value Calculation Efficacy_Evaluation->EC50_Determination

Caption: Experimental workflow for assessing this compound enantiomer bioactivity.

References

understanding the herbicidal spectrum of Clofop

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Herbicidal Spectrum of Clofop

Disclaimer: this compound is an obsolete herbicide, and as such, extensive public-domain data on its specific performance is limited. This guide provides a comprehensive overview based on available information for this compound and closely related compounds within the aryloxyphenoxypropionate chemical family, particularly dithis compound-methyl, to represent its herbicidal profile and associated methodologies.

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class.[1][2] It was primarily developed for the control of annual grass weeds in broadleaf crops and certain cereals like wheat and barley.[3] Like other members of its chemical family, this compound's efficacy is targeted towards graminaceous species, with broadleaf plants exhibiting natural tolerance.[4][5] The active substance is often formulated as an ester, such as this compound-isobutyl, to enhance its absorption through the waxy cuticle of plant leaves.

Mechanism of Action

The herbicidal activity of this compound stems from its inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase). This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation and maintenance of cell membranes.

  • Absorption and Translocation: Following a post-emergence foliar application, this compound is absorbed by the leaves and translocated via the phloem to the plant's areas of active growth, primarily the meristematic tissues (growing points).

  • Enzyme Inhibition: In susceptible grass species, this compound binds to the carboxyltransferase (CT) domain of the ACCase enzyme. This binding action blocks the first committed step in fatty acid synthesis.

  • Cellular Disruption: The inhibition of fatty acid production leads to a failure in building and repairing cell membranes. This results in the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

  • Symptomology: Visible symptoms typically appear several days after application and include the cessation of growth, followed by chlorosis (yellowing) of new leaves and necrosis (browning and death) of the meristematic tissue, a condition often referred to as "deadheart".

Signaling Pathway: ACCase Inhibition

ACCase_Inhibition This compound This compound (FOP Herbicide) Absorption Foliar Absorption & Phloem Translocation This compound->Absorption Application ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) This compound->ACCase Inhibits Meristem Meristematic Tissue (Growing Points) Absorption->Meristem Meristem->ACCase Targets MalonylCoA Malonyl-CoA Death Cell Death & Plant Necrosis ACCase->Death Inhibition leads to AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation & Integrity FattyAcids->Membranes Growth Plant Growth Membranes->Growth

Caption: Mechanism of action for this compound via ACCase inhibition.

Herbicidal Spectrum

This compound is effective against a range of annual grass weeds. Due to the limited availability of specific efficacy data for this compound, the following table is a representative spectrum based on data for the closely related compound, dithis compound-methyl, which is also an aryloxyphenoxypropionate herbicide. Efficacy can vary based on the weed's growth stage, environmental conditions, and application rate.

Target WeedScientific NameGeneral Level of Control
Wild OatAvena fatuaGood to Excellent
Annual RyegrassLolium multiflorumGood
BarnyardgrassEchinochloa crus-galliModerate to Good
Green FoxtailSetaria viridisModerate
Yellow FoxtailSetaria pumilaModerate
CrabgrassDigitaria spp.Moderate
Crowsfoot GrassEleusine indicaModerate

Experimental Protocols for Efficacy Evaluation

The following is a detailed methodology for a representative whole-plant bioassay to determine the herbicidal efficacy of a post-emergence herbicide like this compound. This protocol is synthesized from established guidelines for herbicide resistance and efficacy testing.

Objective

To quantify the dose-response relationship of a specific weed species to this compound and determine the effective application rate for a desired level of control.

Materials
  • Certified seeds of target weed species (e.g., Avena fatua) and a susceptible reference population.

  • Potting medium (e.g., 60% silty loam, 30% sand, 10% peat).

  • Pots or trays (e.g., 10 cm diameter pots).

  • Controlled environment greenhouse or growth chamber.

  • Cabinet sprayer calibrated for consistent application.

  • This compound herbicide formulation and appropriate adjuvants (e.g., non-ionic surfactant).

  • Personal Protective Equipment (PPE).

Methodology
  • Plant Propagation:

    • Fill pots with the prepared potting medium.

    • Sow approximately 10 seeds per pot at a depth of 1-2 cm.

    • Water the pots and place them in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).

    • After emergence, thin seedlings to five uniform plants per pot.

  • Herbicide Application:

    • Grow plants until they reach the 2-4 leaf stage (BBCH growth stage 12-14), which is typically the optimal stage for post-emergence grass control.

    • Prepare a series of herbicide dilutions to test a range of application rates. For a new product, this should include half, the intended rate, and double the intended rate. For dose-response studies, a logarithmic series of doses is recommended (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, where 'x' is the anticipated field rate).

    • Calibrate the cabinet sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Spray the designated pots with their respective herbicide rates. Include an untreated control group (sprayed with water and adjuvant only).

    • Each treatment rate and control should be replicated at least four times in a randomized complete block design.

  • Post-Application Care and Data Collection:

    • Return the pots to the greenhouse immediately after spraying.

    • Water the plants as needed, avoiding overhead irrigation for the first 24 hours to ensure herbicide absorption.

    • Assess the plants at set intervals, typically 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Assessment: Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot. Dry the biomass in an oven at 65°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control based on biomass reduction relative to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • For dose-response studies, use regression analysis to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth).

Experimental Workflow Diagram

Herbicide_Efficacy_Workflow start Start seed_prep Seed Preparation (Target & Control Weeds) start->seed_prep planting Sowing & Germination seed_prep->planting thinning Thinning to Uniform Plant Stand planting->thinning growth Growth to Target Stage (e.g., 2-4 Leaf) thinning->growth application Herbicide Application (Cabinet Sprayer) growth->application treatment_prep Prepare Herbicide Dose Range treatment_prep->application post_care Post-Application Greenhouse Care application->post_care assessment Data Collection (Visual Rating, Biomass) post_care->assessment 7, 14, 21 DAT analysis Statistical Analysis (ANOVA, Regression) assessment->analysis end End analysis->end

Caption: Workflow for a greenhouse herbicide efficacy trial.

Conclusion

This compound, as a member of the aryloxyphenoxypropionate herbicide group, provides selective post-emergence control of annual grass weeds by inhibiting the ACCase enzyme. While specific quantitative data for this compound is not widely available due to its age, its herbicidal spectrum and efficacy can be effectively represented by data from the closely related compound dithis compound-methyl, targeting key weeds like Avena fatua (Wild Oat) and Lolium species. The evaluation of such herbicides follows rigorous experimental protocols designed to determine dose-response relationships and field effectiveness, ensuring reliable recommendations for weed management. Researchers and professionals can utilize these established methodologies to evaluate novel compounds or re-examine older active ingredients.

References

The Metabolic Fate of Clofop in Susceptible Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic pathways of clofop and related aryloxyphenoxypropionate (AOPP) herbicides in susceptible plant species. The primary mechanism of AOPP herbicide phytotoxicity is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. In susceptible grass species, the metabolic detoxification of the active herbicidal acid is limited, leading to its accumulation and subsequent cell death. This document details the metabolic steps, presents quantitative data from studies on related AOPP compounds, outlines the experimental protocols used to elucidate these pathways, and provides visualizations of the core metabolic processes.

Introduction

This compound is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, which are highly effective for post-emergence control of grass weeds in broadleaf crops. The selectivity of these herbicides is largely determined by the plant's ability to metabolize the active compound. Susceptible species lack the robust detoxification mechanisms found in resistant species, making them vulnerable to the herbicidal effects. Understanding the metabolic pathways in these susceptible plants is crucial for developing new herbicides and managing herbicide resistance.

Core Metabolic Pathways in Susceptible Species

The metabolism of this compound in susceptible plants is characterized by a two-stage process. The initial activation step is followed by a very limited or reversible conjugation, which contrasts sharply with the extensive detoxification that occurs in resistant species.

Phase I: Bioactivation - Hydrolysis

This compound is typically applied as a pro-herbicide, often in an ester form such as this compound-propargyl. In the plant, this ester is rapidly hydrolyzed by esterase enzymes to its biologically active carboxylic acid form, this compound acid. This is the molecule that directly inhibits the ACCase enzyme. In susceptible species, this bioactivation step is efficient, leading to a buildup of the phytotoxic agent.

Phase II: Limited Conjugation

In susceptible grass species, the detoxification of the active this compound acid is minimal. One observed metabolic route is the formation of a glucose ester conjugate. However, this conjugation is often reversible, meaning the active this compound acid can be released back into the cytoplasm, maintaining its inhibitory effect on ACCase. This contrasts with resistant species, which would further metabolize the acid via aryl hydroxylation and then form stable, non-toxic glycoside conjugates.

Clofop_Metabolism_Susceptible cluster_phase1 Phase I: Bioactivation cluster_phase2 Phase II: Limited & Reversible Conjugation cluster_action Site of Action This compound-propargyl This compound-propargyl Clofop_Acid This compound Acid (Phytotoxic) This compound-propargyl->Clofop_Acid Hydrolysis (Esterases) Glucose_Ester Glucose Ester Conjugate Clofop_Acid->Glucose_Ester Conjugation ACCase ACCase Inhibition Clofop_Acid->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Blocked ACCase->Fatty_Acid_Synthesis Radiolabeling_Workflow Start Apply ¹⁴C-Clofop to Plant Incubate Incubate for Timed Intervals Start->Incubate Harvest Harvest and Section Plant Incubate->Harvest Extract Solvent Extraction of Tissues Harvest->Extract Analyze_Extract Analyze Extract (HPLC/TLC) Extract->Analyze_Extract Analyze_Residue Analyze Non-Extractable Residue Extract->Analyze_Residue

Environmental Fate and Degradation of Clofop: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofop, an obsolete post-emergence herbicide, belongs to the aryloxyphenoxypropionate (AOPP) class of chemicals. Due to its discontinued use, comprehensive environmental fate data for this compound is scarce in recent scientific literature. This technical guide synthesizes available information on this compound and its closely related analogues to provide a robust overview of its expected environmental behavior and degradation pathways. The primary degradation route for AOPP herbicides involves the hydrolysis of the ester linkage to form the corresponding carboxylic acid, which is then subject to further microbial degradation. Abiotic processes such as photolysis may also contribute to its transformation in the environment. The mobility of this compound and its principal metabolites in soil and water is influenced by factors including soil organic matter content and pH. This document provides detailed experimental protocols, based on internationally recognized OECD guidelines, for assessing the environmental fate of herbicides like this compound.

Physicochemical Properties

The environmental transport and degradation of a chemical are fundamentally governed by its physicochemical properties. While extensive experimental data for this compound is limited, its properties can be estimated based on its chemical structure and data from public databases.

PropertyValueSource
IUPAC Name 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid--INVALID-LINK--
CAS Number 26129-32-8--INVALID-LINK--
Molecular Formula C15H13ClO4--INVALID-LINK--
Molecular Weight 292.71 g/mol --INVALID-LINK--
XlogP 3.8--INVALID-LINK--
Physical Description Solid (presumed)Inferred

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of this compound in the environment.

Hydrolysis

The primary abiotic degradation pathway for aryloxyphenoxypropionate esters is the hydrolysis of the ester bond to form the corresponding carboxylic acid. The rate of this reaction is pH-dependent.

Table 2: Representative Hydrolysis Data for Related AOPP Herbicides

CompoundpHTemperature (°C)Half-life (t½)Reference
Clodinafop-propargyl5252.0 - 10.8 days--INVALID-LINK--
Clodinafop-propargyl7251.0 - 2.2 days--INVALID-LINK--
Clodinafop-propargyl9250.1 - 0.2 days--INVALID-LINK--
Fenoxaprop-p-ethyl7252-3 days--INVALID-LINK--

Based on this data, it is anticipated that this compound would also undergo rapid hydrolysis, particularly under neutral to alkaline conditions, to form 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid.

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of AOPP herbicides.

Table 3: Representative Photolysis Data for Related AOPP Herbicides

CompoundMediumHalf-life (t½)Reference
Clodinafop-propargylWater2.3 - 3.9 days (in sterile buffer)--INVALID-LINK--
Fenoxaprop-p-ethylWater1-2 days--INVALID-LINK--

This compound is expected to be susceptible to photolysis, leading to the cleavage of the ether linkages and other transformations.

Biotic Degradation

Microbial degradation is a critical process for the ultimate mineralization of this compound in soil and aquatic environments.

Soil Metabolism

In soil, the ester form of AOPP herbicides is rapidly hydrolyzed to the acid form by microbial esterases.[1][2][3] This is followed by the degradation of the resulting carboxylic acid.

Table 4: Representative Soil Degradation Data for Related AOPP Herbicides

CompoundSoil TypeTemperature (°C)Half-life (t½)Reference
Clodinafop-propargylVarious20< 1 day (for the ester)--INVALID-LINK--
Clodinafop acidVarious205 - 20 days--INVALID-LINK--
Fenoxaprop-p-ethylVarious20< 1 day (for the ester)--INVALID-LINK--
Fenoxaprop acidVarious2010 - 20 days--INVALID-LINK--

The degradation of the aromatic rings of the acid metabolite likely proceeds through hydroxylation and ring cleavage, eventually leading to mineralization to CO2.[4]

Aquatic Metabolism

Similar to soil, the primary transformation in aquatic systems is the rapid hydrolysis of the ester to the corresponding acid. The acid is then further degraded by aquatic microorganisms.

Mobility in Soil and Water

The mobility of this compound and its degradation products is a key factor in determining their potential to leach into groundwater or move into surface water bodies. Mobility is primarily influenced by the compound's sorption to soil particles, which is often correlated with the soil's organic carbon content.

Table 5: Representative Soil Sorption and Mobility Data for AOPP Acids

CompoundKoc (L/kg)Mobility ClassReference
Clodinafop acid13 - 110High to Medium--INVALID-LINK--
Fenoxaprop acid20 - 150High to Medium--INVALID-LINK--

The acid metabolite of this compound, 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is expected to have medium to high mobility in soil.

Degradation Pathways

Based on the degradation of related AOPP herbicides, a probable degradation pathway for this compound is proposed below.

Clofop_Degradation This compound This compound (Ester form) Clofop_Acid This compound Acid (2-[4-(4-chlorophenoxy)phenoxy]propanoic acid) This compound->Clofop_Acid Hydrolysis (Abiotic/Biotic) Metabolite1 4-(4-chlorophenoxy)phenol Clofop_Acid->Metabolite1 Microbial Degradation (Ether Cleavage) Metabolite2 Hydroxylated Intermediates Metabolite1->Metabolite2 Microbial Degradation (Hydroxylation) Mineralization CO2 + H2O Metabolite2->Mineralization Microbial Degradation (Ring Cleavage)

Caption: Probable degradation pathway of this compound.

Experimental Protocols

The following sections outline standardized experimental protocols for determining the environmental fate of a substance like this compound. These are based on OECD Test Guidelines, which are internationally accepted methods.

Hydrolysis Study (based on OECD 111)

This study determines the rate of abiotic hydrolysis as a function of pH.[5]

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Solutions Prepare sterile buffer solutions (pH 4, 7, 9) Add_this compound Add this compound to solutions Prep_Solutions->Add_this compound Incubate Incubate samples in the dark at constant temperature Add_this compound->Incubate Sample Sample at time intervals Incubate->Sample Analyze Analyze for this compound and degradation products (e.g., HPLC) Sample->Analyze Calculate Calculate hydrolysis rate and half-life (t½) Analyze->Calculate

Caption: Workflow for a hydrolysis study (OECD 111).

Photolysis Study (based on OECD 316)

This study determines the rate of direct phototransformation in water.

Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Prep_Solutions Prepare sterile aqueous solution of this compound Expose Expose to simulated sunlight (e.g., Xenon lamp) Prep_Solutions->Expose Dark_Control Incubate dark control Prep_Solutions->Dark_Control Sample Sample at time intervals Expose->Sample Dark_Control->Sample Analyze Analyze for this compound and photoproducts (e.g., LC-MS) Sample->Analyze Calculate Calculate photolysis rate and half-life (t½) Analyze->Calculate

Caption: Workflow for a photolysis study (OECD 316).

Aerobic Soil Degradation Study (based on OECD 307)

This study determines the rate and route of degradation in aerobic soil.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Soil Prepare and characterize soil samples Add_this compound Apply 14C-labeled this compound to soil Prep_Soil->Add_this compound Incubate Incubate in the dark at constant temperature and moisture Add_this compound->Incubate Trap_Volatiles Trap CO2 and volatile organics Incubate->Trap_Volatiles Sample Sample soil at time intervals Incubate->Sample Analyze Analyze extracts and traps for This compound and metabolites Trap_Volatiles->Analyze Extract Extract soil samples Sample->Extract Extract->Analyze Calculate Determine degradation rate (DT50), metabolite formation, and mineralization Analyze->Calculate

Caption: Workflow for a soil degradation study (OECD 307).

Soil Mobility Study (based on OECD 106)

This study determines the adsorption and desorption of a chemical in soil.

Soil_Mobility_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption cluster_results Results Prep_Soil Prepare and characterize soil samples Mix Mix soil and this compound solution Prep_Soil->Mix Prep_Solution Prepare aqueous solution of 14C-Clofop Prep_Solution->Mix Equilibrate Equilibrate by shaking Mix->Equilibrate Centrifuge Centrifuge and separate supernatant Equilibrate->Centrifuge Analyze_Supernatant Analyze supernatant for 14C Centrifuge->Analyze_Supernatant Resuspend Resuspend soil pellet in fresh solution Centrifuge->Resuspend Calculate Calculate Kd, Koc, and desorption values Analyze_Supernatant->Calculate Equilibrate2 Equilibrate by shaking Resuspend->Equilibrate2 Centrifuge2 Centrifuge and separate supernatant Equilibrate2->Centrifuge2 Analyze_Supernatant2 Analyze supernatant for 14C Centrifuge2->Analyze_Supernatant2 Analyze_Supernatant2->Calculate

Caption: Workflow for a soil mobility study (OECD 106).

Conclusion

While specific experimental data on the environmental fate of this compound is limited due to its status as an obsolete herbicide, a comprehensive understanding of its likely behavior can be inferred from its chemical structure and the extensive data available for other aryloxyphenoxypropionate herbicides. This compound is expected to be non-persistent in the environment, with its primary degradation pathway being the rapid hydrolysis of the ester to form 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid. This acid metabolite is then subject to further microbial degradation. The mobility of the parent compound is likely low, while the acid metabolite is expected to be moderately to highly mobile in soil. The standardized OECD protocols provided in this guide offer a framework for generating robust environmental fate data for new and existing chemical entities.

References

Toxicological Profile of Clofop in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Clofop is an obsolete herbicide, and as such, there is a significant lack of comprehensive toxicological data for this specific compound in non-target organisms.[1] This guide summarizes the available information and extrapolates potential toxicological effects based on data from structurally and functionally related aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-p-ethyl and fluazifop-butyl. The information presented should be interpreted with caution, as the toxicological profile of this compound may not be identical to that of its analogs.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of this compound and related aryloxyphenoxypropionate (AOPP) herbicides in various non-target organisms. The primary mode of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis.[2][3] This inhibition disrupts cell membrane integrity and leads to cell death in susceptible plants. In non-target organisms, toxicity is also associated with the induction of oxidative stress.[2][3] This document presents available quantitative toxicity data, outlines standardized experimental protocols for ecotoxicological testing, and provides visualizations of key signaling pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for AOPP herbicides in various non-target organisms. It is important to reiterate that specific data for this compound is largely unavailable, and the presented values are for related compounds like fenoxaprop-p-ethyl and fluazifop-butyl.

Table 1: Acute Toxicity of AOPP Herbicides to Aquatic Organisms

ChemicalSpeciesEndpointValue (mg/L)Reference
Fenoxaprop-p-ethylBluegill sunfish (Lepomis macrochirus)96-hour LC500.310
Fenoxaprop-p-ethylRainbow trout (Oncorhynchus mykiss)96-hour LC500.180
Fenoxaprop-p-ethylDaphnia magna (water flea)48-hour EC503.18
Fluazifop-p-butylBluegill sunfish (Lepomis macrochirus)96-hour LC500.53
Fluazifop-p-butylRainbow trout (Oncorhynchus mykiss)96-hour LC501.37
Fluazifop-p-butylDaphnia magna (water flea)48-hour LC50>10

Table 2: Acute and Dietary Toxicity of AOPP Herbicides to Avian Species

ChemicalSpeciesEndpointValue (mg/kg bw or ppm)Reference
Fenoxaprop-ethylBobwhite quail (Colinus virginianus)Acute Oral LD50>2510 mg/kg bw
Fenoxaprop-ethylMallard duck (Anas platyrhynchos)5-day Dietary LC50>5620 ppm
Fenoxaprop-ethylBobwhite quail (Colinus virginianus)5-day Dietary LC50>5620 ppm
Fluazifop-p-butylMallard duck (Anas platyrhynchos)Acute Oral LD50>3528 mg/kg bw
Fluazifop-p-butylBobwhite quail (Colinus virginianus)5-day Dietary LC50>4659 ppm
Fluazifop-p-butylMallard duck (Anas platyrhynchos)5-day Dietary LC50>4321 ppm

Table 3: Acute and Chronic Toxicity of AOPP Herbicides to Mammals

ChemicalSpeciesEndpointValue (mg/kg bw/day)Reference
Fenoxaprop-P-ethylRatAcute Oral LD50>2000
Fenoxaprop-P-ethylRat (2-generation)Parental NOAEL1.5
Fenoxaprop-P-ethylRat (2-generation)Offspring NOAEL1.5
Fluazifop-p-butylRat (male)Acute Oral LD503680 - 4096
Fluazifop-p-butylRat (female)Acute Oral LD502451 - 2721
Clodinafop-propargylRat (Chronic)NOAELM: 0.03, F: 0.03
Clodinafop-propargylDog (Chronic)NOAELM: 3.38, F: 3.37

Table 4: Toxicity of AOPP Herbicides to Other Non-Target Organisms

ChemicalSpeciesEndpointValueReference
Fenoxaprop-ethylEarthworm (Eisenia fetida)14-day LC50Moderately Toxic
Fluazifop-butylHoneybee (Apis mellifera)Contact Acute LD5063 µ g/bee
Clodinafop-propargylHoneybee (Apis mellifera)Acute LD50>100 µ g/bee

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids. This disruption of lipid synthesis is the main driver of their herbicidal activity. In non-target organisms, while ACCase inhibition can occur, another significant mechanism of toxicity is the induction of oxidative stress.

G Mechanism of AOPP Herbicide Toxicity AOPP Aryloxyphenoxypropionate (e.g., this compound) ACCase Acetyl-CoA Carboxylase (ACCase) AOPP->ACCase Inhibition ROS Reactive Oxygen Species (ROS) Production AOPP->ROS Induction FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Blocked Membrane Cell Membrane Integrity FattyAcids->Membrane Disrupted CellDeath Cell Death Membrane->CellDeath Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->CellDeath

Caption: AOPP herbicides inhibit ACCase and induce oxidative stress, leading to cell death.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound in non-target organisms are not available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a framework for such studies. The following are generalized protocols based on these guidelines.

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Rainbow trout, Bluegill sunfish, Zebra fish) is selected. Healthy, juvenile fish are acclimated to laboratory conditions.

  • Test Substance Preparation: A series of test concentrations and a control (without the test substance) are prepared in dilution water.

  • Exposure: Fish are randomly assigned to test chambers containing the different concentrations of the test substance. A minimum of seven fish per concentration is recommended.

  • Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

G Aquatic Toxicity Testing Workflow (OECD 203) start Start acclimation Acclimate Test Fish start->acclimation prepare_solutions Prepare Test Concentrations acclimation->prepare_solutions expose Expose Fish (96h) prepare_solutions->expose observe Record Mortalities and Sublethal Effects expose->observe at 24, 48, 72, 96h analyze Calculate LC50 observe->analyze end End analyze->end

Caption: Workflow for a standard fish acute toxicity test.

Avian Acute Oral Toxicity Test (OECD 223)

Objective: To determine the acute oral median lethal dose (LD50) of a substance in birds.

Methodology:

  • Test Species: A suitable bird species, such as the Northern bobwhite quail or Mallard duck, is used.

  • Dose Preparation: The test substance is administered in a suitable vehicle (e.g., corn oil).

  • Administration: Birds are fasted overnight and then administered a single oral dose of the test substance via gavage.

  • Sequential Dosing: A sequential testing procedure (up-and-down procedure) is often used to minimize the number of animals required. The dose for each subsequent bird is adjusted based on the outcome for the previous bird.

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

G Avian Acute Oral Toxicity Workflow (OECD 223) start Start select_birds Select and Acclimate Birds start->select_birds fasting Fast Birds Overnight select_birds->fasting dose Administer Single Oral Dose fasting->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe adjust_dose Adjust Dose for Next Bird (Up-and-Down Procedure) observe->adjust_dose adjust_dose->dose calculate_ld50 Calculate LD50 adjust_dose->calculate_ld50 end End calculate_ld50->end

Caption: Sequential workflow for an avian acute oral toxicity test.

Earthworm Acute Toxicity Test (OECD 207)

Objective: To assess the acute toxicity of a substance to earthworms.

Methodology:

  • Test Species: Eisenia fetida is the most commonly used species.

  • Test Substrate: The test substance is mixed into an artificial soil substrate.

  • Exposure: Earthworms are introduced into the prepared soil. A range of concentrations and a control are tested.

  • Test Conditions: The test is conducted for 14 days in the dark at a controlled temperature.

  • Observations: Mortality and behavioral changes are assessed at 7 and 14 days.

  • Data Analysis: The LC50 is determined at the end of the test.

G Earthworm Acute Toxicity Workflow (OECD 207) start Start prepare_soil Prepare Artificial Soil with Test Substance start->prepare_soil introduce_worms Introduce Earthworms prepare_soil->introduce_worms incubate Incubate for 14 Days introduce_worms->incubate assess Assess Mortality and Behavior (Day 7 and 14) incubate->assess calculate_lc50 Calculate LC50 assess->calculate_lc50 end End calculate_lc50->end

Caption: Workflow for a standard earthworm acute toxicity test.

Conclusion

The toxicological profile of this compound in non-target organisms is not well-documented due to its status as an obsolete herbicide. However, by examining data from related AOPP herbicides, it can be inferred that this compound likely poses a risk to various non-target organisms. The primary mechanisms of toxicity are the inhibition of ACCase and the induction of oxidative stress. Aquatic organisms, particularly fish, appear to be sensitive to this class of herbicides. Further research on the specific toxicokinetics and long-term effects of this compound and its degradation products would be necessary for a complete risk assessment. The experimental protocols and workflows provided in this guide, based on international standards, offer a framework for any future toxicological evaluation of this compound.

References

The Molecular Basis of Clofop Selectivity in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofop, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, exhibits selective toxicity towards certain grass species while leaving broadleaf crops and some grasses, such as wheat, largely unharmed. This selectivity is a critical attribute for its use in agriculture and is rooted in a complex interplay of molecular mechanisms. This technical guide provides an in-depth exploration of the molecular basis of this compound selectivity, focusing on its primary target, Acetyl-CoA Carboxylase (ACCase), the genetic and biochemical mechanisms of resistance, and the metabolic pathways responsible for its detoxification in tolerant plants. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction

The efficacy and safety of herbicides are paramount in modern agriculture. This compound and other AOPP herbicides, commonly referred to as "fops," are post-emergence herbicides widely used for the control of annual and perennial grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] Fatty acids are essential components of cell membranes and are vital for plant growth and development. Inhibition of ACCase leads to a cessation of fatty acid synthesis, ultimately resulting in the death of susceptible plants.

The remarkable selectivity of this compound is primarily determined by two key factors: the inherent sensitivity of the target ACCase enzyme and the plant's ability to metabolize and detoxify the herbicide. This guide will dissect these mechanisms at the molecular level.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

The primary target of this compound is the plastidic isoform of ACCase.[3][4] In most grass weeds, this enzyme is a homodimeric protein, where each subunit contains all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[3] In contrast, most broadleaf plants possess a heteromeric ACCase in their plastids, which is structurally different and inherently less sensitive to AOPP herbicides. This compound acts as a potent and reversible inhibitor of the CT domain of the homodimeric ACCase in susceptible grasses.

Enzyme Inhibition and Selectivity

The differential sensitivity of ACCase is a major determinant of this compound's selectivity. The enzyme from tolerant broadleaf species is significantly less sensitive to AOPP herbicides than the enzyme from susceptible grass species. This difference in sensitivity is reflected in the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50).

Table 1: Comparative IC50 Values for ACCase Inhibition by AOPP Herbicides

Plant SpeciesHerbicideACCase TypeIC50 (µM)SusceptibilityReference
Black-Grass (Alopecurus myosuroides) - SusceptibleFenoxapropHomodimeric~0.1Susceptible
Black-Grass (Alopecurus myosuroides) - Cys-2027 MutantFenoxapropHomodimeric>10Resistant
Black-Grass (Alopecurus myosuroides) - Gly-2078 MutantFenoxapropHomodimeric>10Resistant
Black-Grass (Alopecurus myosuroides) - Ala-2096 MutantFenoxapropHomodimeric>10Resistant
Maize (Zea mays)HaloxyfopHomodimeric~0.5Susceptible
Spinach (Spinacia oleracea)Dithis compoundHeteromeric>100Tolerant
Mung Bean (Vigna radiata)Dithis compoundHeteromeric>100Tolerant

Molecular Basis of Resistance: Target-Site Mutations

The intensive use of AOPP herbicides has led to the evolution of resistance in many weed populations. A primary mechanism of this resistance is the alteration of the target site, ACCase, through genetic mutations. These mutations typically occur in the CT domain of the ACCase gene, leading to amino acid substitutions that reduce the binding affinity of the herbicide without significantly compromising the enzyme's normal function.

Table 2: Common ACCase Mutations Conferring Resistance to AOPP Herbicides

Mutation (Amino Acid Substitution)Codon PositionWeed SpeciesResistance to this compoundReference
Isoleucine to Leucine1781Avena ludoviciana, Lolium multiflorumHigh
Tryptophan to Cysteine1999Lolium multiflorumVariable
Tryptophan to Cysteine2027Phalaris minor, Alopecurus myosuroidesHigh
Isoleucine to Asparagine2041Phalaris minor, Avena ludovicianaHigh
Aspartate to Glycine2078Lolium multiflorum, Alopecurus myosuroidesHigh
Cysteine to Arginine2088Lolium multiflorumHigh
Glycine to Alanine2096Alopecurus myosuroidesModerate

Note: The numbering of codon positions is based on the Alopecurus myosuroides ACCase gene sequence.

Metabolic Detoxification: A Key to Selectivity and Resistance

In addition to target-site insensitivity, the ability of a plant to metabolize and detoxify this compound is a crucial factor in its selectivity and can also be a mechanism of evolved resistance. This compound is typically applied as an ester prodrug (e.g., this compound-isobutyl), which is more readily absorbed by the plant. Once inside, it must be hydrolyzed by esterases to its active acid form. Tolerant species can often detoxify the active acid more rapidly than susceptible species.

This detoxification process generally occurs in three phases:

  • Phase I: Modification of the herbicide by oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 monooxygenases (CYPs).

  • Phase II: Conjugation of the modified herbicide with endogenous molecules like glutathione or glucose, catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs).

  • Phase III: Sequestration of the conjugated herbicide into the vacuole or cell wall.

Prodrug Activation and Detoxification Pathways

Clofop_Metabolism cluster_absorption Plant Absorption cluster_activation Activation cluster_detoxification Detoxification This compound-Ester This compound-Ester (Pro-herbicide) This compound-Acid This compound-Acid (Active Herbicide) This compound-Ester->this compound-Acid Esterase (Hydrolysis) Hydroxylated_this compound Hydroxylated this compound This compound-Acid->Hydroxylated_this compound Cytochrome P450 (Phase I) ACCase ACCase This compound-Acid->ACCase Inhibition of Fatty Acid Synthesis Conjugated_this compound Conjugated this compound (Glutathione/Glucose) Hydroxylated_this compound->Conjugated_this compound GST/UGT (Phase II) Sequestration Vacuolar Sequestration Conjugated_this compound->Sequestration ABC Transporters (Phase III)

Caption: Metabolic pathway of this compound in plants.

Quantitative Aspects of Metabolism

The rate of this compound metabolism can vary significantly between tolerant and susceptible species. Tolerant species like wheat can rapidly convert the active this compound-acid into non-toxic metabolites, whereas susceptible species do so at a much slower rate.

Table 3: Comparative Metabolism of this compound in Plants

Plant SpeciesRate of this compound-Ester HydrolysisRate of this compound-Acid DetoxificationPrimary MetabolitesSelectivity/Resistance Mechanism
Wheat (Triticum aestivum)ModerateRapidHydroxylated and conjugated formsEnhanced metabolism
Wild Oat (Avena fatua) - SusceptibleRapidSlowThis compound-acidSlow metabolism
Black-Grass (Alopecurus myosuroides) - ResistantRapidRapidHydroxylated and conjugated formsEnhanced metabolism
Soybean (Glycine max)SlowN/A (Tolerant ACCase)Minimal metabolismTarget-site insensitivity

Note: This table provides a qualitative comparison. Quantitative rates are highly dependent on experimental conditions and the specific plant variety.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound selectivity.

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol describes a colorimetric assay for measuring ACCase activity, adapted from published methods.

Objective: To determine the in vitro inhibition of ACCase by this compound-acid.

Materials:

  • Fresh or frozen leaf tissue (1-2 g)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 2 mM EDTA, 2 mM DTT, 1 mM PMSF, 5% (w/v) PVPP.

  • Assay buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mg/mL BSA.

  • Substrate solution: 100 mM ATP, 100 mM Acetyl-CoA, 300 mM NaHCO3 (containing 14C-NaHCO3).

  • This compound-acid stock solution (in a suitable solvent like acetone or DMSO).

  • Scintillation vials and scintillation cocktail.

  • Microcentrifuge and spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Grind leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer (5 mL per gram of tissue).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • ACCase Activity Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a range of this compound-acid concentrations (or solvent control), and the enzyme extract.

    • Pre-incubate the mixtures at 30°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 30°C for 10-20 minutes.

    • Stop the reaction by adding 2 M HCl.

    • Dry the samples in a heating block to remove unincorporated 14C-HCO3.

    • Resuspend the residue in water, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity as nmol of 14C incorporated per mg of protein per minute.

    • Plot the percentage of inhibition against the logarithm of the this compound-acid concentration to determine the IC50 value.

ACCase_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay Activity Assay cluster_analysis Data Analysis A Grind Leaf Tissue in Liquid N2 B Homogenize in Extraction Buffer A->B C Centrifuge and Collect Supernatant B->C D Determine Protein Concentration C->D E Prepare Reaction Mix (Buffer, Herbicide, Enzyme) D->E F Pre-incubate at 30°C E->F G Add Substrate (14C-NaHCO3) to Start Reaction F->G H Incubate at 30°C G->H I Stop Reaction with HCl H->I J Dry and Measure Radioactivity I->J K Calculate Specific Activity J->K L Plot Inhibition Curve and Determine IC50 K->L

Caption: Workflow for the ACCase activity assay.

Herbicide Metabolism Study using Radiolabeled this compound

This protocol outlines the general procedure for studying the uptake, translocation, and metabolism of this compound in plants using a radiolabeled form of the herbicide.

Objective: To identify and quantify the metabolites of this compound in tolerant and susceptible plants.

Materials:

  • 14C-labeled this compound-isobutyl.

  • Tolerant and susceptible plant seedlings.

  • Micro-syringe.

  • Plant growth chamber.

  • Solvents for extraction (e.g., acetone, methanol, acetonitrile).

  • Analytical instruments: Thin-Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, Liquid Scintillation Counter (LSC), and optionally a Mass Spectrometer (MS).

Procedure:

  • Herbicide Application:

    • Apply a known amount of 14C-clofop-isobutyl in a small droplet to a specific leaf of each plant seedling.

    • Grow the treated plants in a growth chamber for various time points (e.g., 6, 24, 48, 72 hours).

  • Sample Harvesting and Extraction:

    • At each time point, harvest the plants and separate them into treated leaf, shoots, and roots.

    • Wash the surface of the treated leaf with a solvent (e.g., acetone) to recover unabsorbed herbicide.

    • Homogenize the different plant parts and extract the radioactive compounds with a suitable solvent system (e.g., 80% methanol).

    • Centrifuge the extracts and collect the supernatant.

  • Metabolite Analysis:

    • Concentrate the extracts and analyze them by TLC or HPLC.

    • For TLC, spot the extracts on a TLC plate and develop it with an appropriate solvent system. Visualize the radioactive spots using a phosphorimager or by scraping the spots and counting with an LSC.

    • For HPLC, inject the extracts into an HPLC system equipped with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.

    • Identify the metabolites by comparing their retention times with known standards or by collecting the fractions and analyzing them by MS.

  • Data Analysis:

    • Quantify the amount of radioactivity in each plant part and in the leaf wash to determine the uptake and translocation of the herbicide.

    • Calculate the percentage of the parent herbicide and each metabolite at different time points to determine the rate of metabolism.

Molecular Detection of ACCase Gene Mutations

This protocol describes the steps for identifying mutations in the ACCase gene that may confer resistance to this compound.

Objective: To sequence the CT domain of the ACCase gene and identify potential resistance-conferring mutations.

Materials:

  • Leaf tissue from susceptible and potentially resistant plants.

  • DNA extraction kit.

  • Primers designed to amplify the CT domain of the grass ACCase gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the leaf tissue of individual plants using a commercial DNA extraction kit or a CTAB-based method.

  • PCR Amplification:

    • Set up PCR reactions containing the extracted DNA, specific primers flanking the CT domain of the ACCase gene, and PCR master mix.

    • Perform PCR using a thermocycler with an optimized program (annealing temperature and extension time will depend on the primers and target sequence length).

  • Verification of Amplification:

    • Run a portion of the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequences from the susceptible and potentially resistant plants with a reference ACCase gene sequence from a susceptible individual.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the CT domain.

Conclusion

The selectivity of this compound is a finely tuned process governed by the molecular characteristics of its target enzyme, ACCase, and the metabolic capabilities of the plant. In susceptible grasses, the homodimeric ACCase is highly sensitive to inhibition by the active this compound-acid. In contrast, broadleaf plants and some tolerant grasses possess an inherently less sensitive heteromeric ACCase. Furthermore, tolerant plants can rapidly detoxify the herbicide through a series of metabolic reactions, primarily involving cytochrome P450 monooxygenases and glutathione S-transferases. Resistance to this compound in weed populations often arises from mutations in the ACCase gene that reduce herbicide binding. A thorough understanding of these molecular mechanisms is essential for the development of new herbicides with improved selectivity and for the sustainable management of herbicide resistance in agricultural systems. The experimental protocols provided in this guide offer a framework for researchers to further investigate these intricate plant-herbicide interactions.

References

Methodological & Application

Application Notes and Protocols for In Vitro ACCase Inhibition Assay Using Clofop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACCase) is a crucial biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids. In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form in the plastids of most plants and a homomeric (eukaryotic-type) form in the cytosol. The plastidial ACCase is vital for de novo fatty acid synthesis, providing the building blocks for cellular membranes, oils, and various secondary metabolites. Due to its essential role, ACCase is a prime target for herbicides.

Clofop, belonging to the aryloxyphenoxypropionate ("FOP") class of herbicides, is a potent and selective inhibitor of the plastidial ACCase in most grass species. This selectivity arises from structural differences between the ACCase enzymes of monocots (grasses) and dicots (broadleaf plants). This compound specifically targets the carboxyltransferase (CT) domain of the homomeric ACCase found in the plastids of the grass family, thereby blocking fatty acid synthesis and leading to plant death. Understanding the inhibitory activity of compounds like this compound on ACCase is fundamental for developing new herbicides and for studying mechanisms of herbicide resistance.

These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory effect of this compound on plant ACCase activity.

Signaling Pathway and Regulation of Plastidial ACCase

The activity of plastidial ACCase is tightly regulated to coordinate fatty acid synthesis with the overall metabolic state of the plant cell, particularly with photosynthesis. The heteromeric plastidial ACCase is a multi-subunit complex composed of biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and a carboxyltransferase (CT) which itself is made of α and β subunits. Several regulatory mechanisms have been identified, including feedback inhibition and regulation by specific proteins. For instance, long-chain acyl-ACPs can provide feedback inhibition. Furthermore, novel regulatory proteins such as Biotin/Lipoyl Attachment Domain-Containing (BADC) proteins and Carboxyltransferase Interactors (CTI) have been shown to modulate ACCase activity.

ACCase_Regulation cluster_pathway Plastidial Fatty Acid Synthesis Initiation cluster_ACCase Heteromeric ACCase Complex cluster_regulation Regulation of ACCase Activity AcetylCoA Acetyl-CoA CT CT (Carboxyltransferase α & β subunits) AcetylCoA->CT Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids AcylACP Acyl-ACP (Feedback Inhibition) FattyAcids->AcylACP BC BC (Biotin Carboxylase) BCCP BCCP (Biotin Carboxyl Carrier Protein) BC->BCCP Carboxylation of Biotin BCCP->CT Carboxyl Transfer CT->MalonylCoA Product This compound This compound (APP Herbicide) This compound->CT Inhibits BADC BADC Proteins BADC->BCCP Negative Regulation CTI CTI Proteins CTI->CT Negative Regulation AcylACP->CT Inhibits

Caption: Regulation of plastidial ACCase activity.

Experimental Protocols

Partial Purification of ACCase from Plant Tissue

This protocol describes the extraction and partial purification of ACCase from young, actively growing grass species (e.g., maize, barley, or susceptible weed species).

Materials:

  • Fresh, young leaf tissue (5-10 g)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) PVPP.

  • Ammonium sulfate (solid)

  • Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM DTT, 10% (v/v) glycerol.

  • Desalting column (e.g., Sephadex G-25)

  • Bradford reagent for protein quantification

  • Spectrophotometer or microplate reader

Procedure:

  • Harvest 5-10 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a beaker and add ice-cold extraction buffer (5 mL per gram of tissue).

  • Stir the homogenate on ice for 15-20 minutes.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 25,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant and slowly add solid ammonium sulfate to achieve 40% saturation while gently stirring on ice. Allow precipitation to occur for 30 minutes.

  • Centrifuge at 25,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in a minimal volume of resuspension buffer (e.g., 1-2 mL).

  • Remove excess ammonium sulfate by passing the resuspended solution through a desalting column equilibrated with the resuspension buffer.

  • Collect the protein fractions and determine the protein concentration using the Bradford assay.

  • Store the partially purified enzyme in aliquots at -80°C.

In Vitro Spectrophotometric ACCase Inhibition Assay

This assay measures ACCase activity by coupling the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase (MCR), which results in a decrease in absorbance at 340 nm.

Materials:

  • Partially purified ACCase enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer: 100 mM MOPS-KOH (pH 7.8), 5 mM MgCl₂, 1 mM DTT.

  • ATP solution (100 mM)

  • Acetyl-CoA solution (10 mM)

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • NADPH solution (10 mM)

  • Recombinant Malonyl-CoA Reductase (MCR) from Chloroflexus aurantiacus (commercially available or purified separately)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode.

Procedure:

  • Prepare a reaction master mix in the assay buffer. For a 100 µL final reaction volume, the final concentrations should be:

    • 100 mM MOPS-KOH (pH 7.8)

    • 5 mM MgCl₂

    • 1 mM DTT

    • 15 mM NaHCO₃

    • 2 mM ATP

    • 0.4 mM NADPH

    • A sufficient amount of MCR (determine empirically, e.g., 3 µg).

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 1% (v/v), as higher concentrations may inhibit the enzyme.

  • To the wells of the 96-well plate, add:

    • Test wells: A specific volume of the diluted this compound solution.

    • Positive control (no inhibitor): The same volume of assay buffer with DMSO (vehicle control).

    • Negative control (no enzyme): Assay buffer.

  • Add the partially purified ACCase enzyme to all wells except the negative control to a final protein concentration of approximately 5-10 µg per reaction.

  • Pre-incubate the plate at 34°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding acetyl-CoA to a final concentration of 0.5 mM.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 34°C. The rate of NADPH oxidation is proportional to the ACCase activity.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of this compound and V_control is the rate of the positive control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental Workflow

experimental_workflow cluster_prep Enzyme Preparation cluster_assay ACCase Inhibition Assay cluster_analysis Data Analysis A Plant Tissue Homogenization B Centrifugation & Supernatant Collection A->B C Ammonium Sulfate Precipitation B->C D Resuspension & Desalting C->D E Protein Quantification D->E G Add Purified ACCase Enzyme E->G Enzyme Extract F Prepare Assay Plate (Controls & this compound dilutions) F->G H Pre-incubate at 34°C G->H I Initiate Reaction with Acetyl-CoA H->I J Kinetic Reading at 340 nm I->J K Calculate Reaction Rates J->K L Determine % Inhibition K->L M Plot Dose-Response Curve L->M N Calculate IC50 Value M->N

Caption: Workflow for ACCase extraction and inhibition assay.

Data Presentation

Herbicide ClassHerbicideWeed SpeciesBiotypeIC₅₀ (µM)Reference
AryloxyphenoxypropionateFluazifop-p-butylSouthern CrabgrassSusceptible0.5[1]
AryloxyphenoxypropionateFluazifop-p-butylSouthern CrabgrassResistant (R1)8.9[1]
AryloxyphenoxypropionateFluazifop-p-butylSouthern CrabgrassResistant (R2)17.1[1]
AryloxyphenoxypropionateMetamifopEchinochloa crus-galli-0.0411[2]
CyclohexanedioneSethoxydimSouthern CrabgrassSusceptible0.7[1]
CyclohexanedioneSethoxydimSouthern CrabgrassResistant (R1)15.3
CyclohexanedioneSethoxydimSouthern CrabgrassResistant (R2)41.1
PhenylpyrazolinePinoxadenSouthern CrabgrassSusceptible0.8
PhenylpyrazolinePinoxadenSouthern CrabgrassResistant (R1)6.1
PhenylpyrazolinePinoxadenSouthern CrabgrassResistant (R2)12.9

Note: The variation in IC₅₀ values highlights the development of herbicide resistance, often due to mutations in the ACCase target site.

Conclusion

The provided protocols offer a robust framework for assessing the in vitro inhibition of plant ACCase by this compound and other herbicides. This assay is a valuable tool for herbicide discovery, mechanism of action studies, and the characterization of herbicide resistance in weed populations. Accurate determination of IC₅₀ values allows for the quantitative comparison of inhibitor potency and provides insights into the molecular basis of herbicide selectivity and resistance.

References

Application Notes and Protocols for Investigating Clofop Resistance in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clofop is an aryloxyphenoxypropionate (APP) herbicide widely used for post-emergence control of grass weeds. It acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway. The repeated use of this compound has led to the evolution of resistant weed populations, posing a significant threat to crop production. Understanding the mechanisms of this compound resistance is crucial for developing effective weed management strategies. These application notes provide a comprehensive experimental framework and detailed protocols for studying this compound resistance in weeds, from initial confirmation to in-depth mechanistic investigation.

Mechanisms of this compound Resistance

This compound resistance in weeds is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, the target site of this compound. These mutations alter the protein structure, reducing the binding affinity of the herbicide and rendering the enzyme less sensitive to inhibition.[1][2][3] Common mutations are found in the carboxyltransferase (CT) domain of the ACCase gene.[4]

  • Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site.[2] The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. This often involves enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.

Experimental Workflow for this compound Resistance Study

A systematic approach is essential for characterizing this compound resistance. The following workflow outlines the key experimental stages:

experimental_workflow cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 TSR Analysis cluster_3 NTSR Analysis cluster_4 Phase 3: Data Interpretation A Seed Collection from Suspected Resistant Populations B Whole-Plant Dose-Response Bioassay A->B C Determination of Resistance Index (RI) B->C D Target-Site Resistance (TSR) Analysis C->D E Non-Target-Site Resistance (NTSR) Analysis C->E F ACCase Gene Sequencing D->F I Herbicide Metabolism Study (Radiolabeled this compound) E->I J Transcriptome Analysis (RNA-Seq) E->J G Molecular Marker Analysis (dCAPS/LAMP) F->G H In Vitro ACCase Enzyme Assay F->H L Integration of Results and Conclusion on Resistance Mechanism G->L H->L I->L K Enzyme Activity Assays (P450s, GSTs) J->K K->L

Caption: Experimental workflow for investigating this compound resistance in weeds.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between resistant (R) and susceptible (S) biotypes.

Table 1: Whole-Plant Dose-Response Bioassay Results

BiotypeGR50 (g a.i./ha)Resistance Index (RI) (R/S)
Susceptible (S)151.0
Resistant (R1)15010.0
Resistant (R2)30020.0
GR50: Herbicide dose causing 50% growth reduction.

Table 2: ACCase Gene Sequencing Results

BiotypeACCase MutationAmino Acid Change
Susceptible (S)None-
Resistant (R1)Ile-1781-LeuIsoleucine to Leucine
Resistant (R2)Asp-2078-GlyAspartate to Glycine

Table 3: In Vitro ACCase Enzyme Inhibition Assay

BiotypeI50 (µM this compound-acid)Resistance Index (RI) (R/S)
Susceptible (S)0.51.0
Resistant (R1)5.010.0
Resistant (R2)12.525.0
I50: Concentration of inhibitor causing 50% enzyme activity reduction.

Table 4: Herbicide Metabolism Study Results

BiotypeTime (h)% Parent this compound Remaining
Susceptible (S)2485
4870
Resistant (R3)2440
4815

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to confirm resistance and determine the level of resistance in a suspected weed population.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (10 cm diameter) filled with potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Commercial formulation of this compound herbicide.

  • Laboratory sprayer with a flat-fan nozzle.

Procedure:

  • Plant Growth: Sow seeds of resistant and susceptible biotypes in pots. Thin seedlings to a uniform number (e.g., 4 plants per pot) at the 1-2 leaf stage. Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, spray the plants with a range of this compound doses. Include an untreated control. A typical dose range would be 0, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate.

  • Data Collection: After 21 days, visually assess plant survival and record the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR50) for each biotype using a log-logistic dose-response curve. The Resistance Index (RI) is calculated as the GR50 of the resistant biotype divided by the GR50 of the susceptible biotype.

Protocol 2: ACCase Gene Sequencing

This protocol aims to identify mutations in the ACCase gene that may confer resistance.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the carboxyltransferase (CT) domain of the ACCase gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue using a commercial kit or the CTAB method.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using PCR with specific primers.

  • Gel Electrophoresis: Verify the PCR product size by running an aliquot on an agarose gel.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Protocol 3: Derived Cleaved Amplified Polymorphic Sequence (dCAPS) Assay

This is a rapid molecular method to screen for known ACCase mutations.

Materials:

  • Genomic DNA from weed samples.

  • dCAPS primers (one primer contains a mismatch to create a restriction site in the presence of the mutation).

  • Restriction enzyme specific to the created site.

  • PCR reagents and gel electrophoresis equipment.

Procedure:

  • PCR Amplification: Amplify the region of the ACCase gene containing the mutation using the dCAPS primers.

  • Restriction Digest: Digest the PCR product with the specific restriction enzyme.

  • Gel Electrophoresis: Separate the digested fragments on an agarose gel. The presence or absence of the mutation will result in different banding patterns, allowing for the identification of susceptible, homozygous resistant, and heterozygous resistant individuals.

Protocol 4: Herbicide Metabolism Study using Radiolabeled this compound

This protocol determines if enhanced metabolism is the mechanism of resistance.

Materials:

  • Radiolabeled ¹⁴C-clofop.

  • Resistant and susceptible weed plants at the 3-4 leaf stage.

  • Microsyringe.

  • Plant tissue oxidizer and liquid scintillation counter.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

Procedure:

  • Herbicide Application: Apply a known amount of ¹⁴C-clofop to a single leaf of each plant using a microsyringe.

  • Time-Course Harvest: Harvest plants at different time points (e.g., 6, 24, 48, 72 hours) after treatment.

  • Extraction: Separate the treated leaf from the rest of the plant. Extract the radioactivity from the plant tissues using an appropriate solvent (e.g., methanol).

  • Quantification of Metabolism: Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent herbicide and its metabolites. A faster rate of parent herbicide disappearance in the resistant biotype indicates enhanced metabolism.

Protocol 5: Transcriptome Analysis (RNA-Seq)

RNA-Seq can identify genes that are differentially expressed between resistant and susceptible biotypes, providing insights into NTSR mechanisms.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants (with and without this compound treatment).

  • RNA extraction kit.

  • Next-generation sequencing (NGS) platform.

  • Bioinformatics software for data analysis.

Procedure:

  • Experimental Design: Collect tissue from multiple biological replicates of resistant and susceptible plants, both treated with a sub-lethal dose of this compound and untreated.

  • RNA Extraction and Sequencing: Extract total RNA and perform library preparation and sequencing on an NGS platform.

  • Data Analysis: Perform quality control, read mapping to a reference genome or de novo assembly, and differential gene expression analysis.

  • Gene Ontology (GO) and Pathway Analysis: Identify over-represented GO terms and metabolic pathways among the differentially expressed genes to identify candidate genes involved in resistance, such as those encoding P450s and GSTs.

Signaling Pathways and Logical Relationships

ACCase Inhibition by this compound

accase_inhibition cluster_0 Fatty Acid Biosynthesis cluster_1 Herbicide Action cluster_2 Result A Acetyl-CoA B Malonyl-CoA A->B ACCase C Fatty Acids B->C E Inhibition of Plant Growth B->E D This compound D->B Inhibits

Caption: Mechanism of action of this compound herbicide.

Mechanisms of this compound Resistance

resistance_mechanisms cluster_0 Susceptible Plant cluster_1 Resistant Plant A This compound Application B This compound reaches ACCase A->B E Target-Site Resistance (TSR) A->E G Non-Target-Site Resistance (NTSR) A->G C ACCase Inhibition B->C D Plant Death C->D F Mutated ACCase (Reduced Binding) E->F I Plant Survival F->I H Enhanced Metabolism (Detoxification) G->H H->I

Caption: Overview of this compound resistance mechanisms in weeds.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Clofop Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofop is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, which are widely used for post-emergence control of grass weeds in broadleaf crops.[1] The herbicidal activity of AOPPs stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of susceptible grass species. The molecular structure of this compound and its analogs can be conceptually divided into three key regions: the substituted phenoxy ring, the second phenoxy ring, and the propionate moiety. Variations in the substituents on these rings can significantly impact the herbicidal potency and selectivity of the compounds.

Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. By synthesizing a series of analogs with systematic variations and evaluating their inhibitory effects on ACCase, researchers can identify the key molecular features required for potent and selective herbicidal action. This knowledge can guide the design of novel, more effective, and environmentally safer herbicides.

These application notes provide detailed protocols for the synthesis of this compound analogs and for the evaluation of their biological activity, along with a summary of representative SAR data.

Signaling Pathway

The primary target of this compound and its analogs is the enzyme acetyl-CoA carboxylase (ACCase). In plants, particularly in grasses, ACCase catalyzes the first committed step in fatty acid biosynthesis. The inhibition of this enzyme disrupts the production of malonyl-CoA, a key building block for fatty acids. This leads to a depletion of lipids, which are essential components of cell membranes. The disruption of membrane integrity and function ultimately results in the death of the plant.

ACCase_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalyzes conversion This compound Analog This compound Analog This compound Analog->ACCase Inhibitor Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Precursor Membrane Lipids Membrane Lipids Fatty Acid Biosynthesis->Membrane Lipids Cell Membrane Integrity Cell Membrane Integrity Membrane Lipids->Cell Membrane Integrity Plant Growth Plant Growth Cell Membrane Integrity->Plant Growth

Caption: Inhibition of the Acetyl-CoA Carboxylase (ACCase) pathway by this compound analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, with the key step being a Williamson ether synthesis to couple the two substituted phenolic rings. The following is a general protocol for the synthesis of a representative this compound analog, which can be adapted to produce a variety of derivatives by using different starting materials.

Workflow for the Synthesis of a this compound Analog:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Phenoxypropionate Intermediate cluster_step2 Step 2: Synthesis of the Second Phenolic Intermediate cluster_step3 Step 3: Williamson Ether Synthesis (Coupling) cluster_step4 Step 4: Hydrolysis A Substituted Phenol C Intermediate 1 (Ethyl 2-(substituted-phenoxy)propanoate) A->C B Ethyl 2-bromopropionate B->C G This compound Analog Ester C->G D Hydroquinone F Intermediate 2 (4-(substituted-phenoxy)phenol) D->F E Substituted Halobenzene E->F F->G H Final this compound Analog (Acid form) G->H

Caption: General workflow for the synthesis of this compound analogs.

Materials:

  • Substituted phenols (e.g., 4-chlorophenol, 4-fluorophenol, etc.)

  • Ethyl 2-bromopropionate

  • Hydroquinone

  • Substituted halobenzenes (e.g., 1-chloro-4-nitrobenzene, 1-fluoro-4-cyanobenzene, etc.)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)propanoate (Intermediate 1)

  • To a solution of 4-chlorophenol (1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-chlorophenoxy)propanoate.

Step 2: Synthesis of 4-(4-chlorophenoxy)phenol (Intermediate 2)

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF, add hydroquinone (1.5 eq.) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 1,4-dichlorobenzene (1 eq.) in THF dropwise.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(4-chlorophenoxy)phenol.

Step 3: Synthesis of Ethyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate (this compound-ethyl analog)

  • To a solution of 4-(4-chlorophenoxy)phenol (1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq.) dropwise.

  • Heat the reaction to 80°C and stir for 4-6 hours.

  • Work-up and purify the product as described in Step 1 to obtain the ethyl ester of the this compound analog.

Step 4: Hydrolysis to the this compound Analog (Acid form)

  • Dissolve the ethyl ester from Step 3 in a mixture of ethanol and water.

  • Add sodium hydroxide (2 eq.) and stir the mixture at 60°C for 2-4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final this compound analog.

ACCase Inhibition Assay

The biological activity of the synthesized this compound analogs is determined by measuring their ability to inhibit the activity of ACCase.

Materials:

  • Partially purified ACCase from a susceptible grass species (e.g., maize, wheat).

  • Synthesized this compound analogs.

  • Acetyl-CoA

  • ATP

  • KHCO₃ (containing ¹⁴C)

  • Tricine-KOH buffer

  • Dithiothreitol (DTT)

  • MgCl₂

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing Tricine-KOH buffer, DTT, MgCl₂, BSA, ATP, and acetyl-CoA.

  • Add varying concentrations of the synthesized this compound analogs (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the partially purified ACCase enzyme.

  • Start the enzymatic reaction by adding ¹⁴C-labeled KHCO₃.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by adding a small volume of concentrated HCl.

  • Dry the samples and add a scintillation cocktail.

  • Measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The following table summarizes the structure-activity relationship data for a series of this compound analogs, with variations in the substituents on both phenyl rings. The biological activity is expressed as the IC₅₀ value for the inhibition of ACCase.

Analog R¹ (para-position of first phenoxy ring) R² (para-position of second phenoxy ring) ACCase Inhibition IC₅₀ (µM)
This compound ClH0.25
Analog 1 FH0.30
Analog 2 BrH0.28
Analog 3 CH₃H0.85
Analog 4 OCH₃H1.20
Analog 5 ClF0.18
Analog 6 ClCl0.15
Analog 7 ClCN0.12
Analog 8 ClNO₂0.10

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions and the source of the ACCase enzyme.

Structure-Activity Relationship (SAR) Discussion

The data presented in the table reveals several key trends in the structure-activity relationship of this compound analogs:

  • Substituents on the first phenoxy ring (R¹): Halogen substituents (Cl, F, Br) at the para-position generally lead to high potency. The presence of an electron-withdrawing group appears to be favorable for activity. Alkyl (CH₃) and alkoxy (OCH₃) groups at this position tend to decrease the inhibitory activity.

  • Substituents on the second phenoxy ring (R²): The introduction of electron-withdrawing groups at the para-position of the second phenoxy ring significantly enhances the inhibitory activity. Analogs with fluoro (F), chloro (Cl), cyano (CN), and nitro (NO₂) groups all exhibit lower IC₅₀ values compared to the parent this compound. This suggests that a more electron-deficient second phenyl ring is beneficial for binding to the ACCase enzyme.

Conclusion

The synthesis of this compound analogs through a multi-step process involving a key Williamson ether synthesis allows for the systematic investigation of structure-activity relationships. The ACCase inhibition assay provides a reliable method for quantifying the biological activity of these analogs. The SAR data indicates that electron-withdrawing substituents on both phenyl rings, particularly the second one, are crucial for potent ACCase inhibition. These findings provide valuable insights for the rational design of new and more effective aryloxyphenoxypropionate herbicides. Further studies could explore the impact of substituent positions and the nature of the propionate ester on herbicidal activity and crop selectivity.

References

Application Notes and Protocols for the Quantitative Analysis of Clofop and its Metabolites by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofop is an aryloxyphenoxypropionate herbicide used for post-emergence control of grassy weeds. Understanding its metabolic fate is crucial for environmental monitoring and toxicological risk assessment. This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The primary metabolic pathway involves the hydrolysis of the ester group to form this compound-acid, followed by potential hydroxylation of the aromatic rings.

Metabolic Pathway of this compound

The biotransformation of this compound primarily occurs through two phases of metabolism. Phase I involves the hydrolysis of the ester moiety, converting the parent compound into its more polar carboxylic acid metabolite, this compound-acid. This is often followed by hydroxylation on one of the aromatic rings. In Phase II, these metabolites can be further conjugated with endogenous molecules, such as glucuronic acid, to facilitate excretion.

This compound This compound Clofop_Acid This compound-acid This compound->Clofop_Acid Hydrolysis (Esterase) Hydroxylated_Clofop_Acid Hydroxylated this compound-acid Clofop_Acid->Hydroxylated_Clofop_Acid Hydroxylation (CYP450) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Hydroxylated_Clofop_Acid->Conjugated_Metabolite Conjugation (UGT) cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Homogenization Homogenization (if tissue) Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation SPE Solid Phase Extraction (SPE) Cleanup Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Application Notes and Protocols: Determining the Aqueous Solubility of Clofop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofop, with the chemical name 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is an aryloxyphenoxypropionic acid derivative.[1][2] Understanding the aqueous solubility of active pharmaceutical ingredients (APIs) is a critical first step in the drug development process, as it significantly influences bioavailability and formulation strategies.[3][4] This document provides a detailed protocol for determining the thermodynamic solubility of this compound in various aqueous buffers, which is essential for its biopharmaceutical classification and further development.

This compound is a weakly acidic compound due to the presence of a carboxylic acid functional group in its structure.[1] Consequently, its solubility is expected to be highly dependent on the pH of the aqueous medium. The predicted XlogP value of 3.8 suggests that this compound is a lipophilic compound, which may indicate low aqueous solubility.

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid
Molecular Formula C15H13ClO4
Molecular Weight 292.71 g/mol
Appearance White to off-white solid (typical)
Predicted XlogP 3.8
Assumed pKa ~4 (carboxylic acid)
Chemical Structure
alt text

Experimental Protocol: Thermodynamic Solubility of this compound in Aqueous Buffers

This protocol details the determination of this compound's equilibrium solubility at different pH values, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers. The experiment will be conducted at 37 °C to mimic physiological conditions.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate trihydrate (CH3COONa·3H2O)

  • Glacial acetic acid (CH3COOH)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS) tablets or powder

  • 0.22 µm syringe filters (hydrophilic)

  • HPLC vials

  • Shaking incubator or orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Buffer Preparation

Prepare the following buffers. The pH of each buffer should be adjusted at 37 °C.

  • pH 1.2 (Simulated Gastric Fluid, non-enzymatic): Dissolve 2.0 g of sodium chloride in 800 mL of water. Add 7.0 mL of concentrated hydrochloric acid. Adjust the volume to 1 L with water. Verify and adjust the pH to 1.2 ± 0.05 at 37 °C.

  • pH 4.5 (Acetate Buffer): Dissolve 2.99 g of sodium acetate trihydrate in 800 mL of water. Add 14.0 mL of 2N acetic acid. Adjust the volume to 1 L with water. Verify and adjust the pH to 4.5 ± 0.05 at 37 °C.

  • pH 6.8 (Phosphate Buffer): Dissolve 6.8 g of potassium phosphate monobasic in 800 mL of water. Add 2N sodium hydroxide solution until the pH is 6.8. Adjust the volume to 1 L with water. Verify and adjust the pH to 6.8 ± 0.05 at 37 °C.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the determination of this compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Weigh Excess this compound add_this compound Add Excess this compound to Buffers prep_this compound->add_this compound prep_buffer Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8) prep_buffer->add_this compound prep_stock Prepare this compound Stock for HPLC Standards hplc_analysis Analyze by HPLC-UV prep_stock->hplc_analysis Calibration Standards incubate Incubate at 37°C with Agitation (24-48h) add_this compound->incubate sample Withdraw Aliquots incubate->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Filtrate filter->dilute dilute->hplc_analysis quantify Quantify Concentration using Calibration Curve hplc_analysis->quantify data_analysis Calculate Solubility (mg/mL) quantify->data_analysis

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Procedure
  • Add an excess amount of solid this compound to separate vials containing each of the prepared buffers (pH 1.2, 4.5, and 6.8). A sufficient excess should be used to ensure that a saturated solution is achieved and solid material remains at the end of the experiment.

  • Tightly cap the vials and place them in a shaking incubator set to 37 °C.

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can also be included to confirm that equilibrium has been maintained.

  • After incubation, allow the vials to stand for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm hydrophilic syringe filter to remove any undissolved solid.

  • Dilute the filtered samples with the mobile phase to a concentration within the range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved this compound.

HPLC-UV Analytical Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (a wavelength around 230 nm is a reasonable starting point).

  • Column Temperature: 30 °C

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or methanol. A series of calibration standards should be prepared by diluting the stock solution with the mobile phase.

Data Presentation

The solubility of this compound in each buffer should be determined from the average of at least three replicate experiments. The results should be presented in a clear and concise table.

Table 2: Aqueous Solubility of this compound at 37 °C

Buffer pHMean Solubility (mg/mL)Standard DeviationMean Solubility (µM)
1.2 [Insert Value][Insert Value][Insert Value]
4.5 [Insert Value][Insert Value][Insert Value]
6.8 [Insert Value][Insert Value][Insert Value]

pH-Solubility Relationship of an Acidic Compound

The solubility of an acidic compound like this compound is dictated by its pKa and the pH of the solution. At a pH below the pKa, the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the compound ionizes to its more soluble conjugate base form, leading to an increase in overall solubility.

G cluster_ph pH Scale cluster_form Predominant Form of this compound cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (pH < pKa) Neutral Neutral (R-COOH) Low_pH->Neutral High_pH High pH (pH > pKa) Ionized Ionized (R-COO-) High_pH->Ionized Low_Sol Low Solubility Neutral->Low_Sol High_Sol High Solubility Ionized->High_Sol

Caption: Relationship between pH, ionization state, and solubility of an acidic compound.

Conclusion

This application note provides a comprehensive protocol for the determination of the aqueous solubility of this compound. The shake-flask method at different pH values and at a physiologically relevant temperature will yield crucial data for the early-stage development of this compound. The provided workflow and data presentation format can be adapted for other poorly soluble acidic compounds. Accurate solubility data is fundamental for guiding formulation development and predicting in vivo performance.

References

Application Notes and Protocols for Assessing Clofop Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofop is an aryloxyphenoxypropionate herbicide that selectively controls grass weeds in broadleaf crops. Its efficacy is dependent on its absorption (uptake) by the target plant and subsequent movement (translocation) to its site of action. Understanding the dynamics of this compound uptake and translocation is crucial for optimizing its herbicidal activity, developing new formulations, and managing herbicide resistance. These application notes provide detailed protocols for assessing the uptake and translocation of this compound in plants using radiolabeling techniques.

Core Concepts

  • Uptake: The process by which a herbicide penetrates the plant cuticle and enters the plant tissues.

  • Translocation: The movement of the herbicide from the point of entry to other parts of the plant, primarily through the phloem and xylem vascular systems.[1]

  • Mechanism of Action: this compound is an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis.[1][2][3] Inhibition of ACCase disrupts cell membrane formation, leading to necrosis and plant death.[2]

Data Presentation

Table 1: Quantitative Analysis of ¹⁴C-Clofop Uptake in Wild Oat (Avena fatua)
Time After Treatment (Hours)¹⁴C-Clofop Absorbed (% of Applied)
215.2
635.8
2468.5
4885.3
7292.1

Note: Data are representative and may vary depending on experimental conditions, plant species, and formulation.

Table 2: Quantitative Distribution of ¹⁴C-Clofop in Wild Oat (Avena fatua) 72 Hours After Treatment
Plant Part¹⁴C Distribution (% of Absorbed)
Treated Leaf75.6
Other Foliage12.3
Roots8.9
Apex3.2

Note: Data are representative and indicate that while this compound is translocated, a significant portion remains in the treated leaf.

Experimental Protocols

Protocol 1: Determination of this compound Uptake Using ¹⁴C-Labeled Herbicide

Objective: To quantify the amount of this compound absorbed by a plant over time.

Materials:

  • ¹⁴C-Clofop-isobutyl (radiolabeled on the phenyl ring)

  • Test plants (e.g., wild oat, Avena fatua) at the 2-3 leaf stage

  • Microsyringe

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Solvent for washing (e.g., ethanol:water, 1:1 v/v)

  • Biological oxidizer

Procedure:

  • Plant Preparation: Grow test plants in a controlled environment (growth chamber or greenhouse) to the desired growth stage.

  • Herbicide Application: Apply a known amount of ¹⁴C-Clofop-isobutyl (e.g., 1 µL droplet containing a specific radioactivity) to the adaxial surface of a single leaf of each plant using a microsyringe.

  • Incubation: Place the treated plants back into the controlled environment for designated time intervals (e.g., 2, 6, 24, 48, 72 hours).

  • Harvest and Washing: At each time point, harvest the treated plants. Carefully excise the treated leaf and wash it with the solvent solution to remove any unabsorbed herbicide from the leaf surface. The wash solution is collected in a scintillation vial.

  • Sample Processing:

    • Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter. This represents the amount of unabsorbed ¹⁴C-Clofop.

    • Dry the washed plant material (treated leaf and the rest of the plant separately).

  • Quantification of Absorbed Herbicide:

    • Combust the dried plant parts in a biological oxidizer to capture the evolved ¹⁴CO₂.

    • Quantify the radioactivity of the captured ¹⁴CO₂ using a liquid scintillation counter. This represents the amount of absorbed ¹⁴C-Clofop.

  • Calculation:

    • Calculate the total applied radioactivity by summing the radioactivity from the leaf wash and the plant tissue.

    • Express the absorbed amount as a percentage of the total applied radioactivity.

Protocol 2: Analysis of this compound Translocation Using Autoradiography

Objective: To visualize the movement of this compound from the application site to other parts of the plant.

Materials:

  • ¹⁴C-Clofop-isobutyl

  • Test plants

  • Plant press

  • X-ray film

  • Phosphor imaging screen (optional, for more quantitative analysis)

Procedure:

  • Treatment: Treat plants with ¹⁴C-Clofop-isobutyl as described in Protocol 1.

  • Incubation: Allow the plants to grow for a specific period to permit translocation (e.g., 72 hours).

  • Harvest and Mounting: Harvest the entire plant. Carefully wash the roots to remove any soil or growth medium. Mount the plant on a sheet of paper and press it flat.

  • Drying: Dry the pressed plant in an oven at a low temperature (e.g., 40-50°C).

  • Autoradiography:

    • In a darkroom, place the dried, mounted plant in direct contact with a sheet of X-ray film or a phosphor imaging screen.

    • Store the assembly in a light-tight container at room temperature or -20°C for a duration determined by the amount of radioactivity applied (typically several days to weeks).

  • Development and Analysis:

    • Develop the X-ray film according to the manufacturer's instructions.

    • Scan the phosphor screen using a phosphor imager.

    • The resulting image will show the distribution of the radiolabeled herbicide, with darker areas indicating higher concentrations of ¹⁴C-Clofop.

Protocol 3: Quantitative Analysis of this compound and its Metabolites in Plant Tissues

Objective: To determine the concentration of this compound and its metabolites in different plant tissues.

Materials:

  • Plant tissue samples from plants treated with ¹⁴C-Clofop-isobutyl

  • Extraction solvent (e.g., acetonitrile:water)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Analytical standards of this compound and potential metabolites

Procedure:

  • Extraction:

    • Harvest plant tissues (e.g., treated leaf, other leaves, stem, roots) at desired time points after treatment.

    • Homogenize the tissues in the extraction solvent.

    • Centrifuge the homogenate to pellet the solid debris.

  • Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the parent compound and its metabolites using a suitable HPLC column and mobile phase gradient.

    • Detect and quantify the radioactive peaks using the radioactivity detector.

  • Identification:

    • Compare the retention times of the radioactive peaks with those of the analytical standards to identify this compound and its metabolites.

  • Quantification:

    • Calculate the amount of this compound and each metabolite in the different plant tissues based on the peak areas from the radiochromatogram.

Mandatory Visualizations

Experimental_Workflow_Uptake cluster_prep Plant Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis plant_growth Grow Test Plants apply_herbicide Apply 14C-Clofop plant_growth->apply_herbicide incubate Incubate for Timed Intervals apply_herbicide->incubate harvest Harvest Plants incubate->harvest wash_leaf Wash Treated Leaf harvest->wash_leaf oxidize Biological Oxidation harvest->oxidize Absorbed lsc Liquid Scintillation Counting wash_leaf->lsc Unabsorbed oxidize->lsc calculate Calculate % Uptake lsc->calculate

Caption: Workflow for quantitative uptake analysis of ¹⁴C-Clofop.

Translocation_Workflow cluster_prep Preparation & Treatment cluster_trans Translocation Period cluster_vis Visualization treat_plant Treat Plant with 14C-Clofop incubate Allow for Translocation (e.g., 72h) treat_plant->incubate harvest Harvest & Press Plant incubate->harvest dry Dry Plant harvest->dry autorad Expose to X-ray Film dry->autorad develop Develop Film & Analyze Image autorad->develop

Caption: Workflow for visualizing this compound translocation via autoradiography.

Clofop_Signaling_Pathway This compound This compound Application uptake Uptake into Plant This compound->uptake translocation Phloem Translocation uptake->translocation meristems Accumulation in Meristems translocation->meristems accase Acetyl-CoA Carboxylase (ACCase) meristems->accase inhibition Inhibition of ACCase accase->inhibition fatty_acid Fatty Acid Synthesis accase->fatty_acid Catalyzes disruption Disruption of Fatty Acid Synthesis inhibition->disruption membranes Cell Membrane Formation fatty_acid->membranes membrane_damage Cell Membrane Damage disruption->membrane_damage necrosis Necrosis & Plant Death membrane_damage->necrosis

Caption: this compound's mechanism of action leading to plant death.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clofop Insolubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, Clofop, in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound, with the IUPAC name 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is a member of the aryloxyphenoxypropionic acid class of compounds. It is known to be poorly soluble in aqueous solutions, which is a significant challenge for in vitro experiments that typically use aqueous-based cell culture media and buffer systems. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary molecular targets of this compound?

A2: this compound and other members of the aryloxyphenoxypropionic acid family are recognized as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular differentiation.[3][4] this compound is expected to primarily target PPARα and PPARγ.[1]

Q3: What solvents are recommended for dissolving this compound to prepare a stock solution?

A3: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).

Q4: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do?

A4: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally well below 1%, as higher concentrations can be cytotoxic.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing During Dilution: When adding the stock solution to the aqueous medium, vortex the medium continuously to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

Q5: Are there alternatives to using organic solvents to improve this compound's aqueous solubility?

A5: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds like this compound in aqueous solutions:

  • Surfactants: Non-ionic surfactants such as Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

  • pH Adjustment: If a compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. However, this must be done cautiously to ensure the pH remains within a physiologically acceptable range for your cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or low intrinsic solubility.Increase the solvent volume gradually. Gentle warming (to 37°C) and vortexing or sonication may aid dissolution. If still insoluble, consider a different organic solvent with higher solubilizing power, like DMF.
A precipitate forms immediately upon adding the stock solution to the cell culture medium. The compound's solubility limit in the final aqueous solution has been exceeded ("crashing out").Decrease the final concentration of this compound. Lower the final percentage of the organic solvent (e.g., DMSO) by preparing a more concentrated stock solution. Use the stepwise dilution method described in the FAQs.
The cell culture medium becomes cloudy or a precipitate forms over time. Delayed precipitation due to compound instability or interaction with media components.Visually inspect the medium under a microscope to distinguish between compound precipitate and microbial contamination. Consider using a co-solvent system or solubility enhancers like surfactants or cyclodextrins. Prepare fresh working solutions immediately before each experiment.
Inconsistent or non-reproducible experimental results. Inaccurate dosing due to incomplete dissolution or precipitation.Ensure the stock solution is completely dissolved before each use. Always prepare a vehicle control with the same final concentration of the organic solvent to account for any solvent-induced effects.
Observed cytotoxicity in control cells treated with the vehicle. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent to a non-toxic level, typically below 0.5% for most cell lines. Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell type.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table provides solubility information for Fenofibrate, a structurally similar PPARα agonist, to serve as a reference. This can help in the initial selection of a solvent and in estimating an appropriate concentration for stock solutions.

Solvent Solubility of Fenofibrate Notes
Dimethyl sulfoxide (DMSO)15 mg/mLA good initial choice for creating high-concentration stock solutions.
Dimethylformamide (DMF)30 mg/mLOffers higher solubilizing capacity than DMSO.
Ethanol1 mg/mLA viable alternative to DMSO, though with lower solubilizing power.
Water / Aqueous BuffersSparingly soluble / InsolubleDirect dissolution in aqueous media is not recommended.

Data for Fenofibrate is sourced from publicly available product information sheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound to achieve a 10 mM concentration. (Molecular Weight of this compound: 292.71 g/mol ).

  • Add the calculated volume of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • To minimize precipitation, it is recommended to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in the pre-warmed medium.

  • While vortexing the pre-warmed medium, add the required volume of the stock or intermediate solution dropwise to achieve the desired final concentration.

  • Continue to mix for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualizations

Signaling Pathway Diagrams

This compound, as a PPAR agonist, is expected to activate the PPAR signaling pathway. The following diagrams illustrate the general mechanism of action for PPARα and PPARγ.

PPAR_alpha_pathway This compound This compound (PPARα Agonist) PPARa PPARα This compound->PPARa Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR TargetGenes Target Genes (e.g., for Fatty Acid Oxidation) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins MetabolicEffects Increased Fatty Acid Catabolism Proteins->MetabolicEffects PPAR_gamma_pathway This compound This compound (PPARγ Agonist) PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR TargetGenes Target Genes (e.g., for Adipogenesis, Glucose Metabolism) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins CellularEffects Adipocyte Differentiation & Increased Insulin Sensitivity Proteins->CellularEffects experimental_workflow Start Start: This compound Powder Dissolve Dissolve in 100% DMSO to make 10 mM Stock Start->Dissolve Store Store Stock Solution at -20°C in Aliquots Dissolve->Store Dilute Prepare Working Solution in Pre-warmed Medium (with vortexing) Store->Dilute Check Visually Inspect for Precipitation Dilute->Check Proceed Proceed with In Vitro Experiment Check->Proceed No Precipitate Troubleshoot Troubleshoot: - Lower Concentration - Use Solubility Enhancers Check->Troubleshoot Precipitate Observed Troubleshoot->Dilute

References

Technical Support Center: Analysis of Clofop and its Degradation Products in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of the herbicide Clofop and its degradation products in environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products in the environment?

A1: this compound is an aryloxyphenoxypropionate herbicide. It is often applied in its ester form, such as This compound-isobutyl [1][2]. In the environment, the primary degradation pathway is the rapid hydrolysis of the ester linkage to form the biologically active acidic metabolite, This compound-acid (2-[4-(4-chlorophenoxy)phenoxy]propanoic acid)[3]. Further and slower degradation can occur through the cleavage of the ether bond, potentially forming phenols like 4-(4-chlorophenoxy)phenol .

Q2: What are the chemical structures and key properties of this compound and its main degradation products?

A2: The key properties of this compound-isobutyl and its primary degradation product, this compound-acid, are summarized in the table below.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound-isobutylCC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)ClC₁₉H₂₁ClO₄348.8251337-71-4[2]
This compound-acidCC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)ClC₁₅H₁₃ClO₄292.7126129-32-8[3]

Q3: How persistent are this compound and its degradation products in the environment?

A3: Specific half-life data for this compound-isobutyl and this compound-acid are not extensively documented in readily available literature. However, based on data for structurally similar aryloxyphenoxypropionate herbicides, the following can be inferred:

  • This compound-isobutyl: The ester form is expected to hydrolyze rapidly to this compound-acid in soil and water.

  • This compound-acid: The persistence of the acid form is variable, depending on soil type, pH, temperature, and microbial activity. For other aryloxyphenoxypropionate herbicides, half-lives in soil can range from a few days to several weeks.

Quantitative Data Summary for Structurally Similar Herbicides

HerbicideMatrixHalf-life (DT₅₀)Conditions
Dithis compound-methylSoil~8 daysAerobic
Fluazifop-P-butylSoilRapid degradation to Fluazifop-PAerobic, microbial

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC and LC-MS/MS Troubleshooting
ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) for this compound-acidSecondary interactions between the acidic analyte and silanol groups on the HPLC column packing.- Lower the mobile phase pH: Add a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of both the silanol groups and the carboxylic acid group of this compound-acid. - Use a high-purity silica column or an end-capped column: These columns have fewer exposed silanol groups. - Increase buffer concentration: This can help to maintain a consistent pH on the column surface.
Low Signal Intensity or No Peak Detected in LC-MS/MS- Incorrect MS polarity: this compound-acid is best detected in negative ion mode, while this compound-isobutyl may be detected in positive ion mode. - Suboptimal ionization source parameters: Incorrect temperatures, gas flows, or spray voltage can lead to poor ionization. - Matrix effects (ion suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.- Optimize MS polarity: Analyze standards in both positive and negative ion modes to determine the optimal polarity for each analyte. - Tune and optimize source parameters: Infuse a standard solution of each analyte directly into the mass spectrometer to optimize source conditions. - Improve sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components. - Modify chromatographic conditions: Adjust the gradient to separate the analytes from the interfering compounds. - Use an internal standard: A stable isotope-labeled internal standard can compensate for matrix effects.
Retention Time Shifts - Inadequate column equilibration: Insufficient time for the column to return to initial conditions between injections. - Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. - Column degradation: Loss of stationary phase due to extreme pH or temperature.- Increase equilibration time: Ensure the column is fully equilibrated before each injection, typically with at least 10 column volumes of the initial mobile phase. - Prepare fresh mobile phase daily: This minimizes changes due to evaporation. - Operate within the column's recommended pH and temperature range.
Ghost Peaks - Contamination in the mobile phase or system. - Carryover from a previous injection. - Use high-purity solvents and additives. - Flush the system thoroughly. - Inject a blank solvent after a high-concentration sample to check for carryover. - Optimize the autosampler wash procedure.

Experimental Protocols

Sample Preparation: Extraction of this compound-isobutyl and this compound-acid from Soil

This protocol is a general guideline and may require optimization for different soil types.

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC): For quality control samples, spike with a known concentration of this compound-isobutyl and this compound-acid standards.

  • Extraction Solvent Addition: Add 20 mL of a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5.5) (1:1, v/v).

  • Extraction: Shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Add another 20 mL of the extraction solvent to the soil pellet, vortex, and repeat the shaking and centrifugation steps.

  • Combine Extracts: Combine the supernatants from both extractions.

  • Filtration: Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For cleaner samples, an optional Solid Phase Extraction (SPE) cleanup step can be added.

Analytical Method: LC-MS/MS Analysis

The following are starting parameters for method development. Optimization will be required for your specific instrumentation and application.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-15 min: Hold at 20% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive (for this compound-isobutyl) and negative (for this compound-acid) modes.

  • MRM Transitions: These need to be determined empirically by infusing standard solutions of each analyte. The precursor ion will be the [M+H]⁺ for this compound-isobutyl and [M-H]⁻ for this compound-acid. Select at least two product ions for each analyte for quantification and confirmation.

Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound-isobutyl349.1 ([M+H]⁺)To be determinedTo be determined
This compound-acid291.0 ([M-H]⁻)To be determinedTo be determined

Visualizations

Clofop_Degradation_Pathway Clofop_isobutyl This compound-isobutyl (Applied Herbicide) Clofop_acid This compound-acid (Primary Degradation Product) Clofop_isobutyl->Clofop_acid Hydrolysis Further_Degradation Further Degradation Products (e.g., 4-(4-chlorophenoxy)phenol) Clofop_acid->Further_Degradation Slower Degradation (e.g., Ether Cleavage)

Caption: Degradation pathway of this compound-isobutyl in the environment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Soil/Water Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic rect_node rect_node Problem Analytical Problem Encountered? Peak_Shape Poor Peak Shape? Problem->Peak_Shape Yes Signal_Issue Low/No Signal? Problem->Signal_Issue No rect_node_peak Check Mobile Phase pH Check Column Condition Reduce Sample Concentration Peak_Shape->rect_node_peak Yes RT_Shift Retention Time Shift? Signal_Issue->RT_Shift No rect_node_signal Check MS Polarity & Source Improve Sample Cleanup Check for Matrix Effects Signal_Issue->rect_node_signal Yes rect_node_rt Increase Column Equilibration Prepare Fresh Mobile Phase Check for Leaks RT_Shift->rect_node_rt Yes rect_node_ok System OK RT_Shift->rect_node_ok No

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Optimizing Clofop Concentration for Effective ACCase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Clofop as an Acetyl-CoA Carboxylase (ACCase) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ACCase?

A1: this compound is an herbicide that belongs to the aryloxyphenoxypropionate ("fop") chemical family.[1] It functions as an inhibitor of Acetyl-CoA Carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[2][3] Specifically, this compound targets the carboxyltransferase (CT) domain of ACCase.[4][5] By binding to this domain, it blocks the transfer of a carboxyl group to acetyl-CoA, which is a critical step in the production of malonyl-CoA, the building block for fatty acid synthesis. This inhibition ultimately disrupts the formation of cell membranes, leading to cell death in susceptible organisms.

Q2: What is the active form of this compound?

A2: Commercial formulations of this compound are often in an ester form to increase its lipophilicity and ability to penetrate cell membranes. Once absorbed into the target tissue, cellular enzymes rapidly cleave the ester group, converting it into the free acid form, which is the active herbicidal molecule that inhibits ACCase.

Q3: What are the typical concentration ranges for this compound in ACCase inhibition assays?

A3: The optimal concentration of this compound can vary significantly depending on the species, the specific ACCase isoform, and the presence of any resistance mutations. For in vitro enzyme assays, dose-response studies often utilize a range of concentrations from nanomolar to micromolar levels. For example, studies with other ACCase inhibitors have used concentrations ranging from 0.6 µM to 40 µM to determine IC50 values. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific experimental system.

Q4: How does the selectivity of this compound for different ACCase isoforms affect experimental design?

A4: ACCase enzymes exist in different isoforms, which can vary between organisms and even within the cellular compartments of a single organism. For instance, monocots and dicots have fundamentally different plastidic ACCase enzymes, which is the basis for the herbicidal selectivity of "fop" herbicides like this compound. Dicots are generally tolerant because their ACCase does not bind the herbicide effectively. When designing your experiment, it is essential to consider the origin of your ACCase enzyme to ensure it is a susceptible isoform.

Troubleshooting Guide

Issue 1: No or low inhibition of ACCase activity observed.

Possible Cause Troubleshooting Step
Incorrect this compound form Ensure you are using the active, free acid form of this compound for in vitro assays. If using an ester form, confirm that your experimental system has the necessary enzymes to convert it to the active acid.
Degraded this compound Check the storage conditions and age of your this compound stock solution. Prepare fresh solutions if degradation is suspected.
Resistant ACCase enzyme The target ACCase may have a mutation conferring resistance. Sequence the CT domain of the ACCase gene to check for known resistance mutations.
Suboptimal assay conditions Verify the pH, temperature, and concentrations of all assay components (e.g., ATP, acetyl-CoA, bicarbonate).
Inactive enzyme Test the baseline activity of your ACCase preparation without any inhibitor to ensure it is active.

Issue 2: High variability in results between replicates.

Possible Cause Troubleshooting Step
Inconsistent pipetting Use calibrated pipettes and ensure thorough mixing of all reagents.
Precipitation of this compound This compound has low water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells.
Inconsistent incubation times Use a multi-channel pipette or a plate reader with an injector function to ensure consistent start and stop times for the reaction.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

Issue 3: Unexpected results or artifacts.

Possible Cause Troubleshooting Step
Solvent effects Include a vehicle control (e.g., DMSO only) to assess the impact of the solvent on ACCase activity.
Off-target effects At high concentrations, this compound may have off-target effects. Correlate your results with a secondary assay or a different class of ACCase inhibitor.
Contaminated reagents Use fresh, high-quality reagents and dedicated solutions for your experiments.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value can differ significantly based on the source of the ACCase enzyme and the assay conditions.

Inhibitor Organism/Cell Line Typical IC50 Range (µM) Notes
This compound and other "fops"Susceptible Grass Species0.1 - 10Highly dependent on the specific species and presence of resistance alleles.
This compound and other "fops"Resistant Grass Species> 100Mutations in the ACCase CT domain can lead to high levels of resistance.
This compound and other "fops"Dicot SpeciesHigh / No InhibitionACCase in most dicots is naturally tolerant to this class of herbicides.

Note: The IC50 values are illustrative and should be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: ACCase Extraction from Plant Tissue

  • Harvesting: Harvest 5-10 grams of fresh, young leaf tissue from actively growing plants.

  • Homogenization: Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction: Add 5 mL of ice-cold extraction buffer per gram of tissue. A typical buffer consists of 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, and 1 mM PMSF.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 25,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Purification (Optional): The supernatant can be further purified using methods like ammonium sulfate precipitation followed by desalting through a column (e.g., Sephadex G-25).

Protocol 2: In Vitro ACCase Inhibition Assay (Spectrophotometric Method)

  • Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture containing assay buffer, ATP, NaHCO3, MgCl2, and a coupling enzyme system (e.g., NADPH and malonyl-CoA reductase).

  • Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a vehicle control with DMSO alone.

  • Pre-incubation: Add the ACCase enzyme extract to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) using a microplate reader. The rate of decrease is proportional to ACCase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ACCase_Inhibition_Pathway cluster_0 Fatty Acid Biosynthesis cluster_1 Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase Bicarbonate Bicarbonate FattyAcids Fatty Acids MalonylCoA->FattyAcids This compound This compound This compound->MalonylCoA Inhibits ACCase

Caption: Mechanism of ACCase inhibition by this compound in the fatty acid synthesis pathway.

Experimental_Workflow start Start enzyme_prep 1. Prepare ACCase Enzyme Extract start->enzyme_prep reagent_prep 2. Prepare Assay Reagents and this compound Dilutions enzyme_prep->reagent_prep assay_setup 3. Set up Reaction Plate (Enzyme, Buffer, this compound) reagent_prep->assay_setup pre_incubation 4. Pre-incubate at 37°C assay_setup->pre_incubation reaction_start 5. Initiate Reaction with Acetyl-CoA pre_incubation->reaction_start data_acq 6. Measure Kinetic Activity (e.g., Spectrophotometry) reaction_start->data_acq analysis 7. Analyze Data (Calculate % Inhibition, IC50) data_acq->analysis end End analysis->end

Caption: Standard experimental workflow for determining this compound's IC50 value against ACCase.

Troubleshooting_Logic start Experiment Fails: Low/No Inhibition check_enzyme Is Baseline Enzyme Activity OK? start->check_enzyme check_inhibitor Is this compound Stock Fresh & Soluble? check_enzyme->check_inhibitor Yes sol_enzyme Troubleshoot Enzyme Extraction/Storage check_enzyme->sol_enzyme No check_conditions Are Assay Conditions (pH, Temp) Optimal? check_inhibitor->check_conditions Yes sol_inhibitor Prepare Fresh This compound Stock check_inhibitor->sol_inhibitor No check_resistance Could the Enzyme be Resistant? check_conditions->check_resistance Yes sol_conditions Optimize Assay Parameters check_conditions->sol_conditions No sol_resistance Sequence ACCase Gene / Use Susceptible Control check_resistance->sol_resistance Yes success Re-run Experiment check_resistance->success No sol_enzyme->success sol_inhibitor->success sol_conditions->success sol_resistance->success

Caption: A decision tree for troubleshooting common issues in ACCase inhibition assays.

References

troubleshooting unexpected results in Clofop herbicide assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected results during Clofop herbicide assays. The information is presented in a question-and-answer format to directly address common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound herbicides?

This compound belongs to the aryloxyphenoxypropionate (AOPP) chemical family.[1] It is typically applied as an ester prodrug, such as this compound-methyl or Clodinafop-propargyl, which is absorbed by the plant.[1][2] Inside the plant, esterases hydrolyze it into its active form, the corresponding free acid (e.g., this compound acid).[1][3] This active molecule targets and inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, plant death.

Clofop_Mechanism cluster_plant Inside Plant Cell Prodrug This compound Ester (e.g., this compound-methyl) Active This compound Acid (Active Herbicide) Prodrug->Active Hydrolysis by Esterases ACCase ACCase Enzyme Active->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Membrane Cell Membrane Formation FattyAcid->Membrane Death Plant Death Membrane->Death Disruption leads to

Caption: Mechanism of action for this compound herbicides.

Q2: My in vitro ACCase assay results are inconsistent with my whole-plant assay results. What could be the reason?

This is a common and important observation that often points toward non-target-site resistance (NTSR). An in vitro assay isolates the ACCase enzyme and tests its sensitivity directly to the herbicide. A whole-plant assay, however, is influenced by several additional physiological processes.

A discrepancy typically arises when:

  • Enhanced Metabolism: The resistant plant rapidly metabolizes or detoxifies the this compound acid before it can reach and inhibit the ACCase enzyme in the chloroplasts. The enzyme itself remains sensitive, but it never encounters a lethal herbicide concentration.

  • Reduced Translocation or Sequestration: The plant may have mechanisms to limit the movement of the herbicide to the active sites (meristems) or sequester it in vacuoles, effectively preventing it from reaching its target.

Therefore, if your in vitro assay shows that the ACCase enzyme is susceptible (low I50 value) but the whole plant is resistant (high GR50 value), the resistance mechanism is likely NTSR.

Q3: Why is my supposedly susceptible plant population showing tolerance to this compound?

If you observe unexpected tolerance in a population believed to be susceptible, consider these possibilities:

  • Pre-existing Resistance: The population may have a low frequency of resistant individuals that were previously undetected. Repeated use of ACCase-inhibiting herbicides can quickly select for these individuals.

  • Environmental Factors: Sub-optimal environmental conditions can significantly reduce herbicide efficacy. Factors include high temperatures, low humidity, or plants under drought stress, all of which can reduce herbicide absorption and translocation. Plants under stress often have thicker leaf cuticles, which can act as a barrier.

  • Growth Stage: The timing of application is critical. Younger, actively growing weeds are far more susceptible than mature or dormant ones.

  • Herbicide Degradation: Ensure your herbicide stock is viable. This compound-methyl can be decomposed by strong acids or bases and may degrade under improper storage conditions.

Q4: What are the known genetic mutations that confer target-site resistance to this compound?

Target-site resistance (TSR) is most commonly caused by single nucleotide polymorphisms (SNPs) in the gene encoding the plastidic ACCase. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect without compromising the enzyme's natural function. Several mutations in the carboxyl-transferase (CT) domain of the ACCase gene are known to confer resistance.

Table 1: Common ACCase Gene Mutations Conferring Resistance to this compound and Other ACCase Inhibitors

Amino Acid Substitution Codon Position Herbicide Cross-Resistance Profile Reference
Isoleucine to Leucine 1781 Confers resistance to all three classes of ACCase inhibitors (FOPs, DIMs, DENs).
Tryptophan to Cysteine 2027 Provides resistance to FOPs and DENs.
Isoleucine to Asparagine 2041 Imparts resistance to FOPs.
Aspartate to Glycine 2078 High-level resistance to FOPs and DIMs.
Cysteine to Arginine 2088 Confers resistance to FOPs.

| Glycine to Alanine | 2096 | Provides resistance to FOPs. | |

Section 2: Troubleshooting Guides

Problem: Complete lack of efficacy in susceptible control plants.

Q: My susceptible control plants are completely unaffected by the this compound application. What steps should I take to troubleshoot this?

A systematic check of your experimental setup is necessary. An unexpected failure in control plants points to a fundamental issue with the herbicide, its application, or the environmental conditions, rather than a biological factor like resistance.

Troubleshooting_Efficacy cluster_herbicide 1. Verify Herbicide Integrity cluster_application 2. Review Application Protocol cluster_environment 3. Assess Environmental Conditions Start No Efficacy in Susceptible Controls H_Stock Check Stock Solution: - Age and Storage? - Correct Solvent? Start->H_Stock A_Calib Check Sprayer Calibration: - Correct Volume/Area? Start->A_Calib E_Temp Temperature & Humidity: - Within optimal range? Start->E_Temp H_Formulation Check Formulation: - Correct Dilution? - pH of water? H_Stock->H_Formulation H_Test Test on a known hyper-sensitive species H_Formulation->H_Test A_Coverage Assess Spray Coverage: - Even Droplet Distribution? - Adjuvant/Surfactant Used? A_Calib->A_Coverage A_Timing Confirm Timing: - Correct Plant Growth Stage? A_Coverage->A_Timing E_Stress Plant Stress: - Signs of drought/heat stress? E_Temp->E_Stress E_Rain Rainfall/Irrigation: - Was herbicide washed off? E_Stress->E_Rain

Caption: Troubleshooting workflow for lack of herbicide efficacy.

Problem: Unexpected survival and potential resistance in a test population.

Q: A significant portion of my weed population survived the this compound treatment. How do I confirm resistance and determine the mechanism?

A multi-step approach is required to confirm resistance and elucidate the underlying mechanism. This process involves whole-plant assays to quantify the level of resistance, followed by biochemical and molecular analyses to distinguish between target-site (TSR) and non-target-site (NTSR) mechanisms.

Resistance_Investigation Start Unexpected Survival After Treatment DoseResponse Step 1: Whole-Plant Dose-Response Assay (Calculate GR50) Start->DoseResponse Confirm Resistance Confirmed? (High R/S Ratio) DoseResponse->Confirm Confirm->Start No (Re-evaluate conditions) ACCaseAssay Step 2: In Vitro ACCase Inhibition Assay (Calculate I50) Confirm->ACCaseAssay Yes Mechanism Enzyme Sensitive? (Low R/S Ratio) ACCaseAssay->Mechanism TSR Conclusion: Target-Site Resistance (TSR) Mechanism->TSR No NTSR Conclusion: Non-Target-Site Resistance (NTSR) Mechanism->NTSR Yes Sequence Step 3a: Sequence ACCase CT Domain TSR->Sequence Metabolism Step 3b: Conduct Metabolism & Translocation Studies NTSR->Metabolism

Caption: Workflow for investigating herbicide resistance.

Section 3: Key Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This protocol is designed to confirm herbicide resistance and quantify its level by calculating the herbicide dose required to reduce growth by 50% (GR50).

  • Seed Germination: Break seed dormancy if required (e.g., stratification, scarification). Germinate seeds from both the suspected resistant and a known susceptible population on a suitable medium like agar with potassium nitrate.

  • Transplanting: Once seedlings have emerged, transplant 15-20 uniform individuals into trays or pots filled with a standard potting mix.

  • Growth: Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the 2-4 leaf stage, as this is when they are most susceptible.

  • Herbicide Application: Prepare a range of herbicide concentrations (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicides using a precision bench sprayer to ensure uniform coverage. Include a known susceptible and the suspected resistant population in the test.

  • Assessment: 21-28 days after treatment, assess the results. This can be done by visual injury ratings (0 = no effect, 100 = plant death) or by harvesting the above-ground biomass and measuring the dry weight.

  • Data Analysis: For each population, plot the percent growth reduction against the log of the herbicide dose. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the GR50 value. The resistance index (RI) is calculated as (GR50 of resistant population) / (GR50 of susceptible population).

Protocol 2: In Vitro ACCase Activity Assay

This assay directly measures the sensitivity of the ACCase enzyme to the herbicide, allowing for the differentiation between target-site and non-target-site resistance.

  • Enzyme Extraction: Harvest fresh, young leaf tissue (e.g., 1-2 grams) from both susceptible and suspected resistant plants. Grind the tissue to a fine powder in liquid nitrogen.

  • Purification: Homogenize the powder in a cold extraction buffer. Perform a series of centrifugation steps to partially purify the ACCase enzyme, often involving ammonium sulfate precipitation.

  • Herbicide Incubation: Prepare serial dilutions of the active herbicide (this compound acid). In a microplate, incubate aliquots of the partially purified enzyme with the different herbicide concentrations. Include a no-herbicide control.

  • Enzyme Assay: Initiate the enzymatic reaction by adding the necessary substrates: ATP, acetyl-CoA, and bicarbonate.

  • Detection: Measure the rate of ACCase activity. A common method is the malachite green colorimetric assay, which quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP during the reaction. Alternatively, methods can measure the incorporation of radiolabeled bicarbonate into a stable product.

  • Data Analysis: Express enzyme activity at each herbicide concentration as a percentage of the no-herbicide control. Plot the percent inhibition against the log of the herbicide concentration. Use a non-linear regression to calculate the concentration of herbicide required to inhibit enzyme activity by 50% (I50).

Section 4: Data Presentation and Interpretation

Clear data presentation is crucial for interpreting results. The following tables show example data from the protocols described above for a susceptible (S) biotype, a target-site resistant (TSR) biotype, and a non-target-site resistant (NTSR) biotype.

Table 2: Example Dose-Response Data for Whole-Plant Assays

Biotype Description GR50 (g a.i./ha) Resistance Index (RI) Interpretation
S Susceptible Control 30 1.0 Baseline susceptibility.
R1 Resistant Biotype 1 300 10.0 High level of whole-plant resistance.

| R2 | Resistant Biotype 2 | 270 | 9.0 | High level of whole-plant resistance. |

Table 3: Example Inhibition Data for In Vitro ACCase Assays

Biotype Description I50 (µM) Resistance Index (RI) Interpretation
S Susceptible Control 0.5 1.0 The ACCase enzyme is sensitive.
R1 Resistant Biotype 1 15.0 30.0 The ACCase enzyme is highly insensitive. Mechanism: Target-Site Resistance (TSR).

| R2 | Resistant Biotype 2 | 0.6 | 1.2 | The ACCase enzyme remains sensitive. Mechanism: Non-Target-Site Resistance (NTSR). |

References

Technical Support Center: Strategies to Mitigate Non-Target Effects of Clofop in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Clofop in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and mitigate the potential non-target effects of this compound. This compound, an aryloxyphenoxypropionate herbicide, is a known inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][2][3] Understanding this primary mechanism of action is key to interpreting experimental results and identifying true off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a research context?

A1: In both plant and animal cells, this compound and other aryloxyphenoxypropionate herbicides act as inhibitors of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis. The CoA esters of these herbicides are particularly potent inhibitors of ACC. Therefore, the primary "on-target" effect of this compound in a laboratory setting is the disruption of fatty acid metabolism.

Q2: What are the potential non-target effects of this compound?

A2: While the primary target is ACC, non-target effects can arise from several sources:

  • Inhibition of other carboxylases: Due to structural similarities in the binding sites of biotin-dependent carboxylases, there is a potential for this compound to inhibit other enzymes in this family.

  • Cellular processes downstream of fatty acid synthesis: Inhibition of ACC will have profound effects on cellular processes that rely on a steady supply of fatty acids, such as membrane biogenesis, energy storage, and signaling molecule production. These downstream effects, while stemming from the on-target action, can be complex and may be misinterpreted as off-target effects.

  • Compound-specific effects: The chemical structure of this compound itself may lead to interactions with other proteins or cellular components unrelated to its ACC-inhibitory activity. For example, related compounds have been shown to induce oxidative stress in non-target organisms.

Q3: How can I design my experiment to minimize and control for non-target effects?

A3: A multi-faceted approach is recommended:

  • Dose-response studies: Determine the minimal effective concentration of this compound required to inhibit ACC in your specific experimental system. This minimizes the risk of engaging low-affinity off-targets.

  • Use of a structurally distinct ACC inhibitor: To confirm that the observed phenotype is due to ACC inhibition, use a different class of ACC inhibitor as a positive control. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

  • Rescue experiments: Attempt to rescue the observed phenotype by providing the downstream product of ACC, malonyl-CoA, or by supplementing with fatty acids. If the phenotype is reversed, it strongly suggests the effect is due to ACC inhibition.

  • Negative control compounds: Use a structurally similar but inactive analog of this compound, if available. This can help to distinguish between effects caused by the specific chemical scaffold and those due to ACC inhibition.

  • Cellular thermal shift assays (CETSA): This technique can be used to verify the engagement of this compound with ACC in intact cells.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High levels of cytotoxicity or cell death Concentration of this compound is too high, leading to widespread off-target effects or severe on-target toxicity. Perform a dose-response curve to determine the IC50 value for cytotoxicity. Use the lowest concentration that elicits the desired on-target effect.
The observed cytotoxicity is an on-target effect due to the critical role of fatty acid synthesis in your cell type. Conduct a rescue experiment by supplementing with a fatty acid cocktail to see if cell viability is restored.
Unexpected changes in a signaling pathway unrelated to fatty acid metabolism Potential off-target interaction of this compound. Use a structurally unrelated ACC inhibitor to see if the same effect is observed. Perform a target deconvolution screen (e.g., proteomics-based approaches) to identify potential off-target binding partners.
The signaling pathway is indirectly affected by the disruption of fatty acid metabolism. Investigate potential links between fatty acid synthesis and the observed signaling pathway in the literature. Map the pathway to identify potential nodes of interaction.
Variability in experimental results Inconsistent activity of this compound stock solution. Prepare fresh stock solutions regularly and store them appropriately. Verify the concentration and purity of the compound.
Cellular context-dependent effects. Ensure consistent cell passage number, confluency, and media conditions. Different cell states can have varying reliance on de novo fatty acid synthesis.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Acetyl-CoA Carboxylase Activity in Cell Lysates

This protocol describes a common method to quantify the inhibitory potential of this compound on ACC activity.

  • Prepare cell lysates: Culture cells to the desired confluency, wash with cold PBS, and lyse in a suitable buffer containing protease inhibitors.

  • ACC activity assay: The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.

    • Set up reactions containing cell lysate, ATP, acetyl-CoA, and varying concentrations of this compound (or vehicle control).

    • Initiate the reaction by adding [¹⁴C]bicarbonate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding HCl.

    • Dry the samples and measure the incorporated radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of ACC inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to ACC in intact cells.

  • Cell treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Lysis and centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein analysis: Analyze the amount of soluble ACC in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data analysis: A shift in the melting curve of ACC in the presence of this compound indicates target engagement.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Non-Target Effects This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibition OffTarget Unknown Off-Target (e.g., other carboxylases, kinases) This compound->OffTarget OxidativeStress Oxidative Stress This compound->OxidativeStress MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthesis MalonylCoA->FAS CellularEffects_On Membrane Synthesis, Energy Storage, Signaling Lipids FAS->CellularEffects_On OtherPathways Other Signaling Pathways OffTarget->OtherPathways

Caption: On-target vs. potential non-target effects of this compound.

start Start: Observe Phenotype is_cytotoxic Is it cytotoxic? start->is_cytotoxic dose_response Perform Dose-Response (Find lowest effective dose) is_cytotoxic->dose_response Yes rescue_exp Conduct Rescue Experiment (e.g., add fatty acids) is_cytotoxic->rescue_exp No dose_response->rescue_exp phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target Conclusion: Likely On-Target Effect phenotype_rescued->on_target Yes alt_inhibitor Use Structurally Different ACC Inhibitor phenotype_rescued->alt_inhibitor No off_target Conclusion: Potential Off-Target Effect same_phenotype Same Phenotype? alt_inhibitor->same_phenotype same_phenotype->on_target Yes same_phenotype->off_target No

References

Technical Support Center: Refinement of Analytical Methods for Low-Level Clofop Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clofop. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the low-level detection of this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for low-level this compound detection?

A1: The most prevalent and sensitive techniques for low-level this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high selectivity and sensitivity, which allows for the direct analysis of this compound without the need for derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to improve the volatility and thermal stability of the this compound molecule.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a carboxylic acid, which makes it a polar and relatively non-volatile compound. Direct injection of this compound into a GC system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl ester. This enhances its chromatographic behavior and allows for sensitive detection by GC-MS.[1][2][3]

Q3: What are the common challenges encountered during the analysis of this compound at low levels?

A3: Researchers often face several challenges when analyzing this compound at low concentrations:

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5] This can significantly impact the accuracy and precision of the results.

  • Low Recovery during Sample Preparation: this compound can be lost during the extraction and clean-up steps, especially when dealing with complex matrices. Optimizing the sample preparation protocol is crucial to ensure high recovery rates.

  • Contamination: Cross-contamination in the laboratory can be a significant issue at low detection levels. It is important to use disposable glassware/plasticware where possible and thoroughly clean all reusable materials.

  • Analyte Stability: this compound may be unstable under certain pH or temperature conditions. Sample storage and handling procedures should be carefully controlled to prevent degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimized for this compound. A typical mobile phase for aryloxyphenoxypropionate herbicides consists of a gradient of acetonitrile or methanol and water with a small amount of acid (e.g., formic acid) to improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column from matrix components.
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample clean-up procedure to remove more interferences. Consider using matrix-matched calibration standards.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for this compound. Optimize the collision energy for each transition to maximize signal intensity.
Instrument Sensitivity Issues Check the instrument's performance by injecting a known standard. Clean the ion source and perform routine maintenance as needed.
Issue 2: Low Recovery During Sample Preparation
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Test different extraction solvents or solvent mixtures. For soil samples, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is often effective. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for pesticide residue analysis in various matrices.
Suboptimal pH during Extraction This compound is an acidic compound. Adjusting the pH of the extraction solvent to an acidic range (e.g., pH 2-3) can improve its partitioning into the organic phase during liquid-liquid extraction (LLE).
Inappropriate Solid-Phase Extraction (SPE) Sorbent Select an SPE sorbent that has a high affinity for this compound. For acidic herbicides, a polymeric reversed-phase sorbent or an anion-exchange sorbent can be effective.
Loss of Analyte During Solvent Evaporation Avoid excessive heat or a strong stream of nitrogen during the evaporation step. Reconstitute the dried extract in a suitable solvent immediately after evaporation.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure that solid samples are thoroughly homogenized before taking a subsample for extraction.
Variable Matrix Effects Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for variations in matrix effects between samples.
Inconsistent Derivatization (for GC-MS) Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible derivatization.
Autosampler Injection Issues Check the autosampler for any leaks or blockages. Ensure the injection volume is consistent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related compounds from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Herbicides

AnalyteMatrixMethodLODLOQReference
Clodinafop-propargylWater, Soil, WheatOn-line µSPE-HPLC2 µg/L6 µg/L
Chlorophenoxy HerbicidesWaterSPE-GC-MS5-100 pg (on column)-
FluazifopCropsLC-MS/MS-0.012-0.054 mg/kg
Propofol (as a comparison for sensitivity)Urine and BloodLC-MS/MS0.0004 and 0.1 ng/mL-

Table 2: Recovery Rates for this compound and Related Herbicides

AnalyteMatrixSpiked LevelRecovery (%)Reference
Clodinafop-propargylPaddy and River Water-63-95%
Clodinafop-propargylWheat-88-96%
TrimethoprimSoil-2-40% (method dependent)
LincomycinSoil-31-43% (method dependent)
High Polar HerbicidesVarious Foods-64-97%

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Water Samples
  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Acidify the water sample (500 mL) to pH 2.5 with formic acid.

    • Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 20 minutes.

    • Elute the analyte with 6 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: Monitor at least two transitions for this compound (a quantifier and a qualifier). The specific m/z values will need to be determined by infusing a standard solution of this compound.

Protocol 2: GC-MS Method for this compound in Soil Samples (with Derivatization)
  • Sample Preparation (QuEChERS Extraction and Derivatization)

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 100 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 500 µL of a suitable solvent (e.g., acetone). Heat at 60°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS Analysis

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Mass spectrometer operating in electron ionization (EI) mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized this compound.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample acidify Acidify to pH 2.5 sample->acidify spe Solid-Phase Extraction acidify->spe elute Elute with Methanol spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon lcmsms LC-MS/MS Analysis recon->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: LC-MS/MS Experimental Workflow for this compound in Water.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_cleanup Clean-up Issues issue Low Recovery solvent Inefficient Solvent issue->solvent ph Suboptimal pH issue->ph spe_sorbent Wrong SPE Sorbent issue->spe_sorbent evap_loss Evaporation Loss issue->evap_loss solution1 solution1 solvent->solution1 Test different solvents/mixtures solution2 solution2 ph->solution2 Adjust pH to acidic range solution3 solution3 spe_sorbent->solution3 Select appropriate sorbent solution4 solution4 evap_loss->solution4 Optimize evaporation conditions

Caption: Troubleshooting Logic for Low Recovery of this compound.

References

Technical Support Center: Addressing Variability in Plant Responses to Clofop Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in plant responses to Clofop treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aryloxyphenoxypropionate (APP) herbicide.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] Inhibition of this enzyme disrupts cell membrane formation, leading to a cessation of growth and eventual plant death.[2]

Q2: Why is there variability in plant responses to this compound treatment?

Variability in plant responses to this compound can be attributed to several factors, including:

  • Genetic Resistance: The primary cause of significant variability is the presence of herbicide-resistant biotypes within a weed population.[3] Resistance can be due to a modified target site (the ACCase enzyme) or enhanced metabolism of the herbicide.

  • Environmental Conditions: Factors such as temperature, soil moisture, and humidity can influence the uptake, translocation, and metabolic breakdown of the herbicide in the plant.

  • Plant Growth Stage: The age and developmental stage of the plant at the time of application can affect its susceptibility. Younger, actively growing plants are generally more susceptible.

  • Application Technique: Inaccurate dosage, improper sprayer calibration, and uneven application can all lead to variable results.

Q3: What are the known mechanisms of resistance to this compound and other ACCase inhibitors?

There are two primary mechanisms of resistance to ACCase-inhibiting herbicides like this compound:

  • Target-Site Resistance (TSR): This involves a genetic mutation in the ACCase gene that alters the herbicide's binding site on the enzyme. This change reduces the affinity of the herbicide for the enzyme, rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants.

Troubleshooting Guide

Q1: I am observing inconsistent results between my experimental replicates. What could be the cause?

Inconsistent results between replicates can stem from several sources. Consider the following:

  • Uneven Herbicide Application: Ensure that your sprayer is properly calibrated and that you are applying the herbicide uniformly across all replicates.

  • Variable Plant Growth: Differences in plant size and growth stage at the time of treatment can lead to varied responses. Try to select plants of a uniform size and developmental stage for your experiments.

  • Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity between replicates can affect plant physiology and herbicide efficacy. Maintain consistent environmental conditions for all experimental units.

  • Genetic Heterogeneity: If you are working with a wild plant population, there may be genetic variation in susceptibility to the herbicide.

Q2: My this compound treatment is not effective, even at high doses. What should I investigate?

If you are observing a lack of efficacy even at high doses, it is highly probable that you are dealing with a herbicide-resistant plant population. Here's how to proceed:

  • Confirm Resistance: Conduct a dose-response bioassay to quantify the level of resistance. Include a known susceptible population as a control.

  • Investigate the Mechanism of Resistance:

    • Target-Site Resistance: Sequence the carboxyl-transferase (CT) domain of the ACCase gene to identify known resistance-conferring mutations.

    • Non-Target-Site Resistance: If no target-site mutations are found, investigate the possibility of enhanced metabolism. This can be done by pre-treating plants with an inhibitor of cytochrome P450 monooxygenases (e.g., malathion) before applying this compound. A reversal of resistance after treatment with the inhibitor suggests metabolic resistance.

Q3: Some of my treated plants show initial signs of injury but then recover. Why is this happening?

Recovery after initial injury can be indicative of a low level of resistance, often associated with enhanced metabolism. The plant is able to break down the herbicide over time, allowing it to recover and resume growth. It can also be a result of applying a sub-lethal dose of the herbicide.

Quantitative Data

Table 1: Known Amino Acid Substitutions in the ACCase Gene Conferring Resistance to ACCase-Inhibiting Herbicides.

Amino Acid SubstitutionPositionHerbicide Cross-Resistance
Isoleucine (Ile) → Leucine (Leu)1781Aryloxyphenoxypropionates (APPs), Cyclohexanediones (CHDs)
Tryptophan (Trp) → Cysteine (Cys)2027APPs
Isoleucine (Ile) → Asparagine (Asn)2041APPs
Aspartate (Asp) → Glycine (Gly)2078APPs, CHDs
Cysteine (Cys) → Arginine (Arg)2088APPs, CHDs
Glycine (Gly) → Alanine (Ala)2096APPs

Table 2: Representative Growth Reduction (GR₅₀) Values for Clodinafop (an APP Herbicide Similar to this compound) in Susceptible and Resistant Weed Biotypes.

Disclaimer: The following data is for Clodinafop and is intended to be representative of the expected dose-response for an APP herbicide. Actual GR₅₀ values for this compound may vary depending on the specific weed species, biotype, and experimental conditions.

Weed SpeciesBiotypeGR₅₀ (g a.i./ha)Resistance Factor (RF)
Avena fatuaSusceptible15-
Avena fatuaResistant1057
Phalaris minorSusceptible20-
Phalaris minorResistant>240>12
Lolium rigidumSusceptible10-
Lolium rigidumResistant15015

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Testing

This protocol is designed to determine the level of resistance to this compound in a weed population by calculating the dose required to cause a 50% reduction in plant growth (GR₅₀).

Materials:

  • Seeds from the suspected resistant and a known susceptible weed population.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • This compound herbicide formulation.

  • Laboratory spray chamber calibrated to deliver a known volume.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Balance for weighing plant biomass.

Methodology:

  • Plant Growth:

    • Sow seeds of both the suspected resistant and susceptible populations in separate pots.

    • Thin seedlings to a uniform number (e.g., 4 plants per pot) at the 1-2 leaf stage.

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

  • Herbicide Application:

    • Prepare a range of this compound concentrations. A typical range for a dose-response assay would include a non-treated control and at least 6-8 doses, including the recommended field rate, as well as fractions and multiples of this rate (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended rate).

    • Spray the plants at the 3-4 leaf stage using a calibrated laboratory spray chamber. Ensure even coverage.

    • Include at least three replicate pots for each dose and each population.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the controlled environment and water as needed.

    • After a set period (typically 21 days post-treatment), visually assess plant injury and survival.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C for 72 hours, or until a constant weight is achieved.

    • Weigh the dry biomass for each pot.

  • Data Analysis:

    • Express the dry biomass of the treated plants as a percentage of the mean dry biomass of the non-treated control plants for each population.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value for both the susceptible and resistant populations.

    • The Resistance Factor (RF) can be calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Visualizations

Clofop_Mechanism_of_Action cluster_plant_cell Plant Cell cluster_resistance Resistance Mechanisms This compound This compound ACCase ACCase Enzyme This compound->ACCase Inhibits This compound->ACCase Plant_Death Plant Death Fatty_Acids Fatty Acid Synthesis ACCase->Fatty_Acids Catalyzes Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth TSR Target-Site Resistance (TSR) (Altered ACCase) TSR->ACCase Prevents Inhibition NTSR Non-Target-Site Resistance (NTSR) (Enhanced Metabolism) NTSR->this compound Degrades

Caption: Mechanism of action of this compound and primary resistance pathways.

Herbicide_Resistance_Workflow Start Field Observation: Poor Herbicide Efficacy Seed_Collection Seed Collection (Suspected Resistant & Known Susceptible) Start->Seed_Collection Bioassay Whole-Plant Dose-Response Bioassay Seed_Collection->Bioassay Data_Analysis Data Analysis (Calculate GR50 and RF) Bioassay->Data_Analysis Resistance_Confirmed Resistance Confirmed? Data_Analysis->Resistance_Confirmed No_Resistance No Resistance (Investigate Other Factors) Resistance_Confirmed->No_Resistance No Mechanism_Investigation Investigate Resistance Mechanism Resistance_Confirmed->Mechanism_Investigation Yes TSR_Analysis Target-Site Resistance (TSR) (ACCase Gene Sequencing) Mechanism_Investigation->TSR_Analysis NTSR_Analysis Non-Target-Site Resistance (NTSR) (Metabolism Studies) Mechanism_Investigation->NTSR_Analysis Management_Strategy Develop Management Strategy TSR_Analysis->Management_Strategy NTSR_Analysis->Management_Strategy Troubleshooting_Tree Start Variable Plant Response to this compound Check_Application Was Application Uniform? Start->Check_Application Improve_Application Improve Application Technique: - Calibrate Sprayer - Ensure Even Coverage Check_Application->Improve_Application No Check_Plants Were Plants Uniform? Check_Application->Check_Plants Yes Select_Uniform_Plants Select for Uniform Growth Stage and Size Check_Plants->Select_Uniform_Plants No Check_Environment Were Environmental Conditions Consistent? Check_Plants->Check_Environment Yes Control_Environment Maintain Consistent Environmental Conditions Check_Environment->Control_Environment No Suspect_Resistance Suspect Herbicide Resistance Check_Environment->Suspect_Resistance Yes

References

Technical Support Center: Synthesis of Radiolabeled Clofop

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of radiolabeled Clofop. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling this compound and what are the strategic considerations for label placement?

A1: The most common radioisotopes for labeling this compound are Carbon-14 (¹⁴C) and Tritium (³H). The choice of isotope and the position of the label are critical for the intended application.

  • Carbon-14 (¹⁴C): ¹⁴C is often preferred for metabolic studies due to the stability of the carbon skeleton in most biological systems. A common strategy is to label the carboxylic acid group (-¹⁴COOH) or one of the carbons in the aromatic rings. Labeling the carboxylic acid can be synthetically more straightforward. However, if decarboxylation is a potential metabolic pathway, labeling a ring position is advisable.

  • Tritium (³H): Tritium labeling can offer higher specific activity, which is advantageous for receptor binding assays. However, the stability of the tritium label must be considered, as it can be susceptible to exchange under certain biological conditions. Labeling aromatic protons via catalytic exchange is a common method.

Q2: I am observing a lower than expected radiochemical yield. What are the potential causes?

A2: Low radiochemical yield is a common challenge in multi-step radiolabeling syntheses. Several factors could be responsible:

  • Sub-optimal reaction conditions: Temperature, reaction time, and stoichiometry of reactants are critical, especially when working with small quantities of radiolabeled precursors.

  • Side reactions: The presence of impurities in reactants or solvents can lead to the formation of undesired radiolabeled byproducts.

  • Loss of material during purification: Multiple purification steps, such as chromatography, can lead to significant loss of the desired product.

  • Decomposition of radiolabeled intermediates: Some radiolabeled compounds can be sensitive to light, temperature, or pH, leading to degradation during the synthesis.

Q3: My final product shows low radiochemical purity. How can I improve it?

A3: Low radiochemical purity indicates the presence of radiolabeled impurities. To improve purity:

  • Optimize purification methods: High-performance liquid chromatography (HPLC) is often the method of choice for purifying radiolabeled compounds. Ensure that the column, mobile phase, and gradient are optimized for the separation of your product from potential impurities.

  • Identify the impurities: If possible, use techniques like radio-TLC or HPLC coupled with a mass spectrometer to identify the structure of the radiolabeled impurities. This can provide insights into the source of the side reactions.

  • Re-evaluate the synthetic route: If a particular step is consistently producing a significant amount of a difficult-to-remove impurity, it may be necessary to modify the synthetic strategy.

Q4: How should I handle and store radiolabeled this compound?

A4: Proper handling and storage are crucial to maintain the integrity of the radiolabeled compound and for safety.

  • Handling: Always handle radiolabeled compounds in a designated and properly shielded area, following all institutional and regulatory guidelines for radiation safety.

  • Storage: Radiolabeled compounds can undergo radiolysis (decomposition due to their own radiation). To minimize this, store the compound at low temperatures (e.g., -20°C or -80°C), dissolved in a suitable solvent, and protected from light. Aliquoting the sample can also prevent repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low incorporation of ¹⁴C during the carboxylation step.

Background: A common method for introducing a ¹⁴C label is through the carboxylation of a Grignard or organolithium reagent with [¹⁴C]CO₂.

Possible Cause Recommended Solution
Inactive Grignard/Organolithium Reagent Ensure the precursor halide is dry and the reaction is performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly prepared or titrated organometallic reagent.
Poor Quality [¹⁴C]CO₂ Use [¹⁴C]CO₂ from a reputable supplier. Ensure the gas is efficiently trapped in the reaction mixture by using a gas-tight syringe or a manifold.
Side reaction with atmospheric CO₂ Perform the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric CO₂ which would compete with the [¹⁴C]CO₂.
Sub-optimal reaction temperature The carboxylation reaction is often performed at low temperatures (e.g., -78°C). Ensure the temperature is maintained throughout the addition of [¹⁴C]CO₂.
Problem 2: Poor yield in the ether synthesis step.

Background: The synthesis of this compound involves the formation of an ether linkage, typically through a Williamson ether synthesis.

Possible Cause Recommended Solution
Incomplete deprotonation of the phenol Use a strong enough base (e.g., NaH, K₂CO₃) and ensure the reaction is stirred for a sufficient time to allow for complete deprotonation.
Poor nucleophilicity of the phenoxide The choice of solvent can influence the nucleophilicity of the phenoxide. Aprotic polar solvents like DMF or DMSO are often suitable.
Low reactivity of the electrophile If using a chloro- or bromo-aromatic precursor, ensure it is sufficiently activated for nucleophilic aromatic substitution.
Side reactions The presence of water can quench the base and the phenoxide. Ensure all reagents and solvents are dry.
Problem 3: Difficulty in purifying the final radiolabeled this compound.

Background: Purification is essential to ensure high radiochemical purity.

Possible Cause Recommended Solution
Co-elution of impurities in HPLC Optimize the HPLC method. Try a different column (e.g., C18, phenyl-hexyl), a different mobile phase composition, or a shallower gradient.
Presence of unlabeled starting material If the unlabeled starting material is structurally very similar to the product, separation can be challenging. A change in the HPLC mobile phase pH might help if the compounds have different pKa values.
Degradation of the product on the HPLC column Some compounds can be sensitive to the stationary phase or the mobile phase. Ensure the pH of the mobile phase is compatible with the stability of your compound.
Low specific activity making detection difficult If the specific activity is very low, you may need to inject a larger amount onto the HPLC, which can lead to peak broadening and poor separation. Consider synthesizing a batch with higher specific activity if possible.

Experimental Protocols

Hypothetical Synthesis of [carboxy-¹⁴C]-Clofop

This protocol is a hypothetical route and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of 4-(4-chlorophenoxy)phenol

  • To a solution of hydroquinone (1.1 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL), add potassium carbonate (1.38 g, 10 mmol).

  • Heat the mixture to 120°C and add a solution of 1-chloro-4-iodobenzene (2.38 g, 10 mmol) in DMSO (10 mL) dropwise over 30 minutes.

  • Continue heating at 120°C for 4 hours.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-chlorophenoxy)phenol.

Step 2: Synthesis of ethyl 2-bromopropanoate

  • To a solution of 2-bromopropanoic acid (1.53 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and dissolve the residue in diethyl ether.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over magnesium sulfate and concentrate to give ethyl 2-bromopropanoate.

Step 3: Synthesis of ethyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate

  • To a solution of 4-(4-chlorophenoxy)phenol (2.2 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol) and ethyl 2-bromopropanoate (1.81 g, 10 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of [carboxy-¹⁴C]-Clofop

  • Prepare a Grignard reagent from 2-(4-(4-chlorophenoxy)phenoxy)propyl bromide (prepared from the corresponding alcohol) with magnesium turnings in anhydrous THF.

  • In a separate, sealed vessel, introduce [¹⁴C]CO₂ (e.g., from Ba¹⁴CO₃ and acid).

  • Bubble the [¹⁴C]CO₂ through the Grignard solution at -78°C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate.

  • Purify the crude [carboxy-¹⁴C]-Clofop by preparative HPLC.

Data Presentation

Table 1: Hypothetical Radiochemical Data for the Synthesis of [carboxy-¹⁴C]-Clofop

Parameter Target Value Typical Range
Radiochemical Yield > 30%20 - 40%
Radiochemical Purity > 98%97 - 99.5%
Specific Activity > 50 mCi/mmol45 - 58 mCi/mmol
Molar Activity > 1.85 GBq/mmol1.67 - 2.15 GBq/mmol

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Propanoate Synthesis cluster_step3 Step 3: Grignard Formation & Carboxylation cluster_step4 Step 4: Purification A Hydroquinone C 4-(4-chlorophenoxy)phenol A->C K₂CO₃, DMSO B 1-chloro-4-iodobenzene B->C D 4-(4-chlorophenoxy)phenol F Ethyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate D->F K₂CO₃, Acetone E Ethyl 2-bromopropanoate E->F G Ethyl 2-(...)-propanoate H 2-(...)-propyl bromide G->H LiAlH₄, PBr₃ I Grignard Reagent H->I Mg, THF K [carboxy-¹⁴C]-Clofop I->K J [¹⁴C]CO₂ J->K L Crude Product M Purified [¹⁴C]-Clofop L->M Preparative HPLC

Caption: Hypothetical workflow for the synthesis of [carboxy-¹⁴C]-Clofop.

Troubleshooting_Tree Start Low Radiochemical Yield Q1 Check Reaction Conditions Start->Q1 A1_1 Optimize T, time, stoichiometry Q1->A1_1 Sub-optimal A1_2 Conditions Optimal Q1->A1_2 Optimal Q2 Analyze for Side Products A1_2->Q2 A2_1 Identify impurities (HPLC-MS) Q2->A2_1 Present A2_2 No significant side products Q2->A2_2 Absent Q3 Evaluate Purification Loss A2_2->Q3 A3_1 Optimize chromatography Q3->A3_1 High Loss A3_2 Minimal loss during purification Q3->A3_2 Low Loss End Consider alternative synthetic route A3_2->End

Caption: Troubleshooting decision tree for low radiochemical yield.

Validation & Comparative

A Comparative Analysis of Clofop and Diclofop Efficacy on Acetyl-CoA Carboxylase (ACCase)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two aryloxyphenoxypropionate ("fop") herbicides, Clofop and Dithis compound, on their target enzyme, Acetyl-CoA Carboxylase (ACCase). Both herbicides are potent inhibitors of ACCase, a crucial enzyme in the fatty acid biosynthesis pathway of grasses, making them effective graminicides.[1][2] Their shared mechanism of action involves the inhibition of the carboxyltransferase (CT) domain of the ACCase enzyme.[3]

Data Presentation: Inhibitory Efficacy

HerbicidePlant SpeciesBiotypeInhibition ConstantsReference
Dithis compound Lolium multiflorumSusceptibleKis: 0.08 µMKii: 0.44 µM--INVALID-LINK--
Dithis compound Lolium multiflorumResistantKi app: 6.5 µM--INVALID-LINK--
This compound --Data not available in reviewed literature-

Note: Kis (slope inhibition constant) and Kii (intercept inhibition constant) are parameters derived from kinetic studies that describe the inhibitor's binding affinity to the enzyme and the enzyme-substrate complex, respectively. A lower value indicates a higher inhibitory potency. Ki app is the apparent inhibition constant.

In a study on maize ACCase, Dithis compound was reported to exhibit greater inhibition compared to other ACCase inhibitors like haloxyfop and tralkoxydim, though specific IC50 values were not provided for a direct comparison.[4]

Experimental Protocols: ACCase Inhibition Assay

The following outlines a general methodology for determining the inhibitory effects of herbicides like this compound and Dithis compound on ACCase activity. This protocol is a composite based on established methods for ACCase inhibition assays.

1. ACCase Enzyme Extraction and Partial Purification:

  • Plant Material: Fresh, young leaf tissue from a susceptible grass species (e.g., maize, Lolium spp.) is harvested.

  • Homogenization: The tissue is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction Buffer: The powdered tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to remove cell debris.

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for ACCase. The protein pellet is resuspended in a suitable buffer.

2. ACCase Activity Assay (Radiometric Method):

This is a common and sensitive method for measuring ACCase activity.

  • Reaction Mixture: The assay is typically conducted in a reaction mixture containing:

    • Assay Buffer (e.g., 100 mM Tricine-KOH, pH 8.0)

    • ATP

    • MgCl₂

    • Acetyl-CoA

    • [¹⁴C]-NaHCO₃ (radiolabeled substrate)

    • Partially purified ACCase extract

    • Varying concentrations of the inhibitor (this compound or Dithis compound) dissolved in a suitable solvent (e.g., DMSO). A solvent control is included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of acetyl-CoA and incubated at a constant temperature (e.g., 34°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of acid (e.g., HCl), which also helps to remove unincorporated [¹⁴C]-bicarbonate as [¹⁴C]O₂.

  • Measurement of Radioactivity: The acid-stable radioactivity, representing the [¹⁴C]-malonyl-CoA formed, is measured using liquid scintillation counting.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the ACCase inhibition pathway and a typical experimental workflow.

ACCase_Inhibition_Pathway cluster_0 Fatty Acid Biosynthesis cluster_1 Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Bicarbonate ATP Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase ACCase->Malonyl-CoA Herbicides This compound / Dithis compound (Aryloxyphenoxypropionates) Herbicides->ACCase Binds to CT domain

Figure 1: Simplified signaling pathway of ACCase inhibition by this compound and Dithis compound.

Experimental_Workflow start Start: Plant Tissue (Susceptible Grass Species) enzyme_extraction Enzyme Extraction & Partial Purification start->enzyme_extraction assay_setup ACCase Activity Assay Setup (with varying inhibitor concentrations) enzyme_extraction->assay_setup incubation Incubation at Constant Temperature assay_setup->incubation termination Reaction Termination incubation->termination measurement Measurement of Product Formation (e.g., Scintillation Counting) termination->measurement data_analysis Data Analysis: Calculation of % Inhibition and IC50 Value measurement->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Figure 2: General experimental workflow for assessing ACCase inhibition by herbicides.

References

Clofop: A Comparative Guide to its Validation as a Selective Grass ACCase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clofop's performance as a selective inhibitor of grass acetyl-CoA carboxylase (ACCase) against other alternatives, supported by experimental data and detailed methodologies.

This compound belongs to the aryloxyphenoxypropionate ("fop") chemical family, a class of herbicides that selectively control grass weeds in broadleaf crops.[1][2] Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] This inhibition disrupts the formation of essential lipids, leading to the cessation of growth and eventual death of susceptible grass species.

The selectivity of this compound and other "fop" herbicides is attributed to the structural differences in the ACCase enzyme between grasses and broadleaf plants. Grasses possess a homomeric, eukaryotic form of ACCase in their plastids that is sensitive to these inhibitors, while most broadleaf plants have a resistant, heteromeric prokaryotic form of the enzyme.

This guide will delve into the quantitative data supporting this compound's efficacy, compare it with other classes of ACCase inhibitors, and provide detailed protocols for relevant validation assays.

Comparative Performance of ACCase Inhibitors

The efficacy of ACCase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) at the enzymatic level and their 50% growth reduction (GR50) at the whole-plant level. The following tables summarize available data comparing this compound (as its active acid, dithis compound) and other representative ACCase inhibitors.

HerbicideChemical ClassTarget EnzymeTest SpeciesIC50 (µM)Reference
Dithis compoundAryloxyphenoxypropionate ("fop")ACCaseAvena fatua (Wild Oat)~0.1
Dithis compoundAryloxyphenoxypropionate ("fop")ACCaseTriticum aestivum (Wheat)~0.06
Dithis compound acidAryloxyphenoxypropionate ("fop")ACCaseCynodon dactylon (Bermudagrass)0.7
MetamifopAryloxyphenoxypropionate ("fop")ACCaseCynodon dactylon (Bermudagrass)0.7
HaloxyfopAryloxyphenoxypropionate ("fop")ACCaseZea mays (Corn)~0.05
SethoxydimCyclohexanedione ("dim")ACCaseSusceptible Digitaria ciliaris~1.0
ClethodimCyclohexanedione ("dim")ACCaseSusceptible Digitaria ciliaris~0.5
PinoxadenPhenylpyrazoline ("den")ACCaseSusceptible Digitaria ciliaris~2.5
HerbicideChemical ClassTest SpeciesGR50 (g ai/ha)Reference
Dithis compound-methylAryloxyphenoxypropionate ("fop")Cynodon dactylon (Bermudagrass)2850
MetamifopAryloxyphenoxypropionate ("fop")Cynodon dactylon (Bermudagrass)60
MetamifopAryloxyphenoxypropionate ("fop")Eleusine indica (Goosegrass)53
MetamifopAryloxyphenoxypropionate ("fop")Poa pratensis (Kentucky bluegrass)2166
MetamifopAryloxyphenoxypropionate ("fop")Agrostis stolonifera (Creeping bentgrass)>6400

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. The following are protocols for key experiments cited in the validation of ACCase inhibitors.

ACCase Enzyme Inhibition Assay

This assay quantifies the in vitro inhibition of the ACCase enzyme by a test compound.

1. Enzyme Extraction:

  • Harvest 5-10 grams of fresh, young leaf tissue from actively growing grass plants (e.g., 2-3 leaf stage).

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% v/v glycerol, 1 mM PMSF) at a ratio of 5 mL of buffer per gram of tissue.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Partially purify the enzyme through ammonium sulfate precipitation.

  • Determine the protein concentration of the final enzyme preparation using a standard method like the Bradford assay.

2. Inhibition Assay (Malachite Green Colorimetric Method):

  • Prepare a reaction mixture containing an assay buffer (e.g., 100 mM Tricine pH 8.0, 15 mM KCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA, 120 mM NaHCO3, and 25 mM ATP).

  • Add varying concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a solvent-only control.

  • Add the purified ACCase enzyme extract to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., perchloric acid).

  • Quantify the amount of inorganic phosphate (Pi) released using a malachite green reagent. The absorbance is measured spectrophotometrically (e.g., at 630 nm).

  • Calculate the percentage of enzyme inhibition relative to the control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

Whole-Plant Herbicidal Activity Bioassay

This assay evaluates the effect of a herbicide on the growth of whole plants.

1. Plant Growth:

  • Sow seeds of the target grass species in pots containing a suitable growing medium.

  • Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) with defined temperature, light, and humidity conditions.

2. Herbicide Application:

  • Apply the herbicide post-emergence when the plants have reached a specific growth stage (e.g., 2-4 leaves).

  • Apply the herbicide using a calibrated sprayer to ensure uniform coverage. Test a range of herbicide concentrations to generate a dose-response curve.

  • Include an untreated control group.

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as chlorosis, necrosis, and stunting.

  • Harvest the above-ground biomass and determine the fresh or dry weight.

  • Calculate the percent growth reduction relative to the untreated control.

  • Determine the GR50 value (the herbicide concentration that causes a 50% reduction in plant growth) by fitting a regression model to the dose-response data.

Visualizing Pathways and Workflows

ACCase_Inhibition_Pathway cluster_0 Fatty Acid Biosynthesis in Grasses cluster_1 Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase (Acetyl-CoA Carboxylase) Acetyl-CoA->ACCase Bicarbonate, ATP Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase ACCase->Malonyl-CoA This compound This compound ('fop' herbicide) This compound->ACCase Binds to and inhibits the enzyme

Caption: Mechanism of ACCase inhibition by this compound.

Experimental_Workflow cluster_0 ACCase Enzyme Inhibition Assay cluster_1 Whole-Plant Bioassay A1 Enzyme Extraction from Grass Tissue A2 Enzyme Purification A1->A2 A3 Inhibition Assay (with this compound) A2->A3 A4 Data Analysis (IC50 determination) A3->A4 B1 Plant Growth (Target Grass Species) B2 Herbicide Application (this compound) B1->B2 B3 Growth Assessment (Biomass Measurement) B2->B3 B4 Data Analysis (GR50 determination) B3->B4

Caption: Workflow for ACCase and whole-plant assays.

References

Comparative Analysis of the R- and S-enantiomers of Clofop: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. In the case of the herbicide Clofop, a member of the aryloxyphenoxypropionate (AOPP) class, the individual enantiomers exhibit starkly different biological activities. This guide provides a comprehensive comparative analysis of the R- and S-enantiomers of this compound, summarizing their herbicidal efficacy, mechanism of action, and metabolic fate, supported by experimental data and detailed protocols.

This compound, chemically known as 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, possesses a chiral center at the C2 position of the propanoic acid moiety, giving rise to two stereoisomers: (R)-Clofop and (S)-Clofop. As with other AOPP herbicides, the biological activity of this compound is primarily, if not exclusively, associated with the R-enantiomer.

Herbicidal Activity and Mechanism of Action

The primary mode of action of AOPP herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. The inhibition of this enzyme disrupts lipid synthesis, leading to the cessation of growth and eventual death of the plant.

Experimental evidence from studies on related AOPP herbicides strongly indicates that the (R)-enantiomer of this compound is the active inhibitor of ACCase, while the (S)-enantiomer is considered biologically inactive. This stereoselectivity is attributed to the specific binding interactions between the R-enantiomer and the active site of the ACCase enzyme.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound enantiomers, the following table presents a generalized comparison based on the known behavior of the AOPP herbicide class.

Parameter(R)-Clofop(S)-Clofop
Herbicidal Activity HighLow to None
ACCase Inhibition Potent InhibitorWeak to No Inhibition
Primary Target Acetyl-CoA Carboxylase (ACCase)Not Applicable

Metabolic Fate

In plants and soil, the ester form of this compound, this compound-isobutyl, is rapidly hydrolyzed to the active acid form (this compound). The subsequent metabolic fate of the individual enantiomers can differ. In some instances, there can be a chiral inversion of the inactive S-enantiomer to the active R-enantiomer in certain plant species, although the extent of this conversion varies. The degradation of both enantiomers in soil is primarily a microbial process. Studies on the related herbicide clodinafop-propargyl have shown that the ester is rapidly cleaved to the free acid, which is then further transformed.[1]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound or its ester, this compound-isobutyl.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of AOPP herbicides.

  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier such as 2-propanol or ethanol. The optimal ratio needs to be determined empirically, but a starting point could be 90:10 (v/v) n-hexane:2-propanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a standard of racemic this compound or this compound-isobutyl in the mobile phase.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis racemic Racemic this compound Standard dissolve Dissolve in Mobile Phase racemic->dissolve injection Inject Sample dissolve->injection separation Chiral Column Separation injection->separation detection UV Detection (230 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Mechanism of action of this compound enantiomers on ACCase.

Conclusion

References

Clofop Cross-Resistance with Other ACCase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns of Clofop with other Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. The information is supported by experimental data from various studies on resistant weed populations.

Overview of ACCase Inhibitors and Resistance

ACCase inhibitors are a critical class of herbicides for controlling grass weeds in broadleaf crops.[1] They are categorized into three main chemical families: the aryloxyphenoxypropionates (FOPs), to which this compound belongs, the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs).[1][2] Resistance to these herbicides has evolved in numerous weed species, primarily through two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, which reduces the binding affinity of the herbicide to its target site.[3] Several key mutations have been identified that confer resistance to one or more ACCase inhibitor families.

  • Non-Target-Site Resistance (NTSR): This typically involves enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases, before it can reach the target enzyme.[3]

Quantitative Cross-Resistance Data

The following tables summarize quantitative data on the cross-resistance of various ACCase inhibitors in different weed species. The level of resistance is typically expressed as a Resistance Factor (RF) or Resistance Index (RI), which is the ratio of the herbicide dose required to achieve 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance Patterns in Alopecurus myosuroides (Black-grass) with Specific ACCase Mutations

ACCase MutationHerbicide ClassHerbicideResistance at Field Rate
Ile-1781-LeuFOPFenoxapropYes
FOPClodinafopYes
FOPHaloxyfopYes
DIMCycloxydimYes
DIMClethodimPartial/Conditional
Trp-2027-CysFOPFenoxapropYes
FOPClodinafopYes
FOPHaloxyfopYes
Ile-2041-AsnFOPFenoxapropYes
FOPClodinafopYes
FOPHaloxyfopYes
Asp-2078-GlyFOPFenoxapropYes
FOPClodinafopYes
FOPHaloxyfopYes
DIMCycloxydimYes
DIMClethodimYes
Gly-2096-AlaFOPFenoxapropYes
FOPClodinafopYes
FOPHaloxyfopYes
DIMClethodimPartial/Conditional

Table 2: Cross-Resistance of Fenoxaprop-p-ethyl Resistant Phalaris minor to Clodinafop-propargyl

PopulationHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)
SusceptibleFenoxaprop-p-ethyl25.1-
ResistantFenoxaprop-p-ethyl250.810.0
SusceptibleClodinafop-propargyl15.2-
ResistantClodinafop-propargyl98.56.5

Table 3: Resistance Profile of an Avena fatua Population with an Ile-2041-Asn Mutation

HerbicideHerbicide ClassResistance Factor (RF)
Clodinafop-propargylFOP67.8 - 71.7
Fenoxaprop-p-ethylFOPHigh
ClethodimDIMLow
PinoxadenDENLow

Experimental Protocols

Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance at the whole-plant level.

  • Plant Material: Seeds from suspected resistant and known susceptible weed populations are germinated and grown in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, seedlings are sprayed with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. An untreated control is included for comparison.

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The dry weight data is subjected to a non-linear regression analysis to determine the herbicide dose that causes a 50% reduction in growth (GR₅₀) for both the resistant and susceptible populations. The Resistance Factor (RF) is then calculated as: RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

ACCase Enzyme Activity Assay

This in vitro assay directly measures the sensitivity of the ACCase enzyme to different herbicides.

  • Enzyme Extraction: Fresh leaf tissue from both resistant and susceptible plants is homogenized in an extraction buffer to isolate the ACCase enzyme.

  • Assay Reaction: The enzyme extract is incubated with a reaction mixture containing acetyl-CoA, ATP, and bicarbonate, along with a range of herbicide concentrations. The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product.

  • Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is calculated for both resistant and susceptible extracts. The Resistance Index (RI) is determined as: RI = I₅₀ (Resistant) / I₅₀ (Susceptible).

Molecular Diagnosis of Target-Site Resistance

This involves sequencing the ACCase gene to identify mutations known to confer resistance.

  • DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual plants.

  • PCR Amplification: Specific primers are used to amplify the region of the ACCase gene known to harbor resistance-conferring mutations.

  • DNA Sequencing: The amplified PCR products are sequenced, and the resulting DNA sequence is compared to the sequence from susceptible plants to identify any amino acid substitutions.

Synergism Assay for Metabolic Resistance

This assay is used to investigate the role of cytochrome P450 monooxygenases in herbicide resistance.

  • Synergist Application: A subset of resistant plants is treated with a P450 inhibitor, such as malathion, prior to herbicide application.

  • Herbicide Application: Both the synergist-treated and untreated resistant plants, along with susceptible plants, are then treated with a range of herbicide doses.

  • Data Analysis: The GR₅₀ values are determined for all treatment groups. A significant reduction in the resistance factor in the synergist-treated plants compared to the untreated resistant plants indicates that metabolic detoxification by P450s contributes to the resistance.

Visualizations

G cluster_0 ACCase Inhibition Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase_Inhibitors ACCase_Inhibitors ACCase_Inhibitors->Malonyl-CoA Inhibition Membrane Production Membrane Production Fatty Acid Synthesis->Membrane Production Plant Growth Plant Growth Membrane Production->Plant Growth

Caption: Simplified pathway of ACCase action and its inhibition.

G cluster_0 Experimental Workflow for Resistance Characterization Suspected Resistant Weed Population Suspected Resistant Weed Population Whole-Plant Dose-Response Assay Whole-Plant Dose-Response Assay Suspected Resistant Weed Population->Whole-Plant Dose-Response Assay Resistance Confirmed Resistance Confirmed Whole-Plant Dose-Response Assay->Resistance Confirmed ACCase Enzyme Assay ACCase Enzyme Assay Molecular Analysis (ACCase Sequencing) Molecular Analysis (ACCase Sequencing) Target-Site Resistance Target-Site Resistance Molecular Analysis (ACCase Sequencing)->Target-Site Resistance Synergism Assay (with P450 Inhibitor) Synergism Assay (with P450 Inhibitor) Non-Target-Site Resistance Non-Target-Site Resistance Synergism Assay (with P450 Inhibitor)->Non-Target-Site Resistance Resistance Confirmed->ACCase Enzyme Assay Resistance Confirmed->Molecular Analysis (ACCase Sequencing) Resistance Confirmed->Synergism Assay (with P450 Inhibitor)

Caption: Workflow for characterizing herbicide resistance mechanisms.

G ACCase Inhibitor Application ACCase Inhibitor Application Target-Site Resistance (TSR) Target-Site Resistance (TSR) ACCase Inhibitor Application->Target-Site Resistance (TSR) Non-Target-Site Resistance (NTSR) Non-Target-Site Resistance (NTSR) ACCase Inhibitor Application->Non-Target-Site Resistance (NTSR) Herbicide Reaches Target Herbicide Reaches Target ACCase Inhibitor Application->Herbicide Reaches Target Altered ACCase Enzyme Altered ACCase Enzyme Target-Site Resistance (TSR)->Altered ACCase Enzyme leads to Herbicide Detoxification Herbicide Detoxification Non-Target-Site Resistance (NTSR)->Herbicide Detoxification leads to Weed Death Weed Death Herbicide Reaches Target->Weed Death in susceptible plants Weed Survival Weed Survival Herbicide Detoxification->Weed Survival Altered ACCase Enzyme->Weed Survival

Caption: Logical relationship of resistance mechanisms to weed survival.

References

A Comparative Analysis of the Environmental Impact of Clodinafop-propargyl and Haloxyfop-R-methyl

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Clodinafop-propargyl and Haloxyfop-R-methyl are both selective post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1][2] They are widely used to control grass weeds in broad-leaved crops.[2] Their primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis, which ultimately disrupts cell membrane production in susceptible plants.[3] While effective, their application necessitates a thorough understanding of their comparative environmental fate and ecotoxicological profiles. This guide provides an objective, data-driven comparison of these two herbicides to inform environmental risk assessments and guide future research.

Environmental Fate and Persistence

The persistence and mobility of a herbicide in the environment are critical factors determining its potential for long-term impact and contamination of non-target areas, including water resources.

In Soil:

Both clodinafop-propargyl and haloxyfop-R-methyl undergo rapid degradation in the soil. The ester forms of both herbicides are quickly hydrolyzed to their respective active acid forms, clodinafop acid and haloxyfop acid.

  • Clodinafop-propargyl is rapidly de-esterified to clodinafop acid. Field studies have shown that the parent ester, clodinafop-propargyl, persists in soil for only a very short time, often just a few days. The resulting clodinafop acid is less persistent, with reported half-life (DT50) values in soil ranging from 1.89 to 3.01 days. Another study reported a half-life of 22.93 days for the total toxic residue (clodinafop-propargyl and its acid).

  • Haloxyfop-R-methyl is also rapidly hydrolyzed to haloxyfop acid in soil, with ester half-lives of just a few hours. The subsequent degradation of haloxyfop acid is the rate-limiting step for environmental persistence. Laboratory studies under aerobic conditions show that the half-life of haloxyfop acid ranges from 9 to 20 days. Some data suggests a much faster typical DT50 of just 0.5 days. This rapid degradation is primarily mediated by soil microorganisms.

The major degradate of clodinafop-propargyl, CGA-193469, is noted to be persistent and highly mobile in soils with low to moderate organic matter, indicating a potential to contaminate drinking water.

In Aquatic Systems:

  • Clodinafop-propargyl shows stability to abiotic hydrolysis at acidic pH but degrades more quickly in neutral (DT50 of 6.1 days) and alkaline (DT50 of 3.9 days) conditions. The total toxic residue has a half-life of about 47 days in aerobic aquatic environments but is significantly more persistent under anaerobic conditions (DT50 of 345 days).

  • Haloxyfop-R-methyl degrades rapidly in water, with one study noting a DT50 of 37 hours in non-sterile natural water at pH 8.5.

Data Summary: Environmental Persistence
ParameterClodinafop-propargyl / Clodinafop AcidHaloxyfop-R-methyl / Haloxyfop AcidCitations
Aerobic Soil Half-Life (DT50) 1.89 - 3.01 days (acid); 22.93 days (total residue)0.5 - 20 days (acid)
Aquatic Aerobic Half-Life (DT50) ~47 days (total system)37 hours (ester in natural water)
Aquatic Anaerobic Half-Life (DT50) ~345 days (total system)Data not readily available

Ecotoxicological Profile

The toxicity of these herbicides to non-target organisms is a primary concern for environmental health.

Aquatic Organisms:

  • Clodinafop-propargyl is classified as highly toxic to freshwater fish. The 96-hour lethal concentration for 50% of the test population (LC50) ranges from 0.24 mg/L to 0.39 mg/L for species like bluegill and fathead minnow. It is considered moderately toxic to freshwater invertebrates, with a 48-hour EC50 (concentration causing an effect in 50% of the population) greater than 2.0 ppm.

  • Haloxyfop has been shown to have an EC50 value of around 4300 µg/L (4.3 mg/L) for the marine microalgae Tisochrysis lutea, indicating lower toxicity to algae compared to other herbicide classes.

Terrestrial Organisms:

  • Clodinafop-propargyl is considered practically nontoxic to birds and bees.

  • Haloxyfop-R-methyl has been shown to have cyto-genotoxic effects on non-target plants like Allium cepa (onion), inhibiting root growth and causing DNA damage. Both herbicides can induce oxidative stress in non-target organisms.

Soil Microbial Communities:

Herbicides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health.

  • The application of clodinafop has been observed to cause an initial, temporary decrease in soil bacterial populations, which tend to recover over time.

  • Haloxyfop-R-methyl also influences bacterial diversity. Its application can lead to a decrease in diversity in the early stages, followed by a recovery. Studies have also noted an increase in the abundance of certain bacterial genera known to degrade herbicides, suggesting an adaptation of the microbial community. Fungi, such as Mucor circinelloides, have also been identified as effective biodegraders of haloxyfop-R-methyl.

Data Summary: Acute Ecotoxicity
Organism GroupEndpointClodinafop-propargylHaloxyfop-R-methylCitations
Freshwater Fish 96-hr LC500.24 - 0.39 mg/LData not readily available
Freshwater Invertebrates (e.g., Daphnia) 48-hr EC50> 2.0 mg/LData not readily available
Aquatic Plants (Algae) 72-hr EC503.0 mg/L (Diatom)~4.3 mg/L (T. lutea)

Visualizing Experimental and Logical Workflows

To understand how the comparative data is generated and the mechanism of these herbicides, the following diagrams illustrate a typical environmental assessment workflow and the herbicidal mode of action.

G cluster_0 Phase 1: Laboratory Assessment cluster_1 Phase 2: Ecotoxicity Testing cluster_2 Phase 3: Risk Assessment A Herbicide Application to Soil/Water Microcosm B Periodic Sampling (Soil, Water, Air) A->B C Chemical Analysis (HPLC) Parent & Metabolites B->C D Calculate Degradation Rate (DT50) C->D H Compare Exposure & Toxicity Data D->H E Exposure of Non-Target Organisms (Fish, Daphnia) F Observation of Mortality/Immobilization E->F G Calculate Toxicity (LC50 / EC50) F->G G->H I Determine Environmental Risk Quotient (RQ) H->I

Caption: Generalized workflow for assessing herbicide environmental impact.

Caption: Simplified signaling pathway for aryloxyphenoxypropionate herbicides.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)
  • Objective: To determine the rate of degradation (DT50) and the formation of transformation products of a herbicide in soil under controlled aerobic and/or anaerobic conditions.

  • Methodology:

    • Test System: Soil samples (typically 50-200g) are placed in incubation flasks (e.g., biometers). For robust analysis, ¹⁴C-radiolabelled test substance is often used.

    • Application: The herbicide is applied to the soil samples at a specified concentration.

    • Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. For aerobic conditions, a continuous stream of air is passed through the system to maintain oxygen levels. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

    • Sampling: Duplicate flasks are removed at predetermined intervals.

    • Analysis: Soil is extracted using appropriate solvents. The concentrations of the parent herbicide and its transformation products are quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). Evolved ¹⁴CO₂ is trapped to measure mineralization.

  • Endpoints: The primary endpoints are the degradation half-lives (DT50) of the parent compound and major metabolites, and the identification and quantification of transformation products.

Protocol 2: Fish, Acute Toxicity Test (Based on OECD 203)
  • Objective: To determine the concentration of a chemical that is lethal to 50% (LC50) of a test fish population over a short exposure period.

  • Methodology:

    • Test Organisms: A standard fish species (e.g., Zebrafish, Rainbow Trout) is selected.

    • Exposure: Fish are exposed to at least five geometrically spaced concentrations of the test substance for a period of 96 hours. A control group is maintained in clean water.

    • Conditions: The test is conducted under controlled temperature, pH, and lighting conditions.

    • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

  • Endpoint: The 96-hour LC50 is the primary endpoint, representing the acute toxicity of the substance to fish.

Protocol 3: Daphnia sp., Acute Immobilisation Test (Based on OECD 202)
  • Objective: To determine the concentration of a chemical that causes 50% of the test Daphnia (a small crustacean) to become immobilized (EC50).

  • Methodology:

    • Test Organisms: Young daphnids (less than 24 hours old) are used.

    • Exposure: The daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.

    • Observation: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

    • Analysis: The results are compared to a control group, and the 48-hour EC50 is calculated.

  • Endpoint: The 48-hour EC50 is the primary endpoint, indicating the acute toxicity to aquatic invertebrates.

Conclusion

Both clodinafop-propargyl and haloxyfop-R-methyl are effective herbicides that undergo relatively rapid primary degradation in the soil.

  • Persistence: Haloxyfop-R-methyl and its acid metabolite appear to be slightly less persistent in aerobic soil environments compared to the total residue of clodinafop-propargyl. However, a major degradate of clodinafop-propargyl is noted for its persistence and mobility, posing a potential leaching risk. Clodinafop-propargyl shows significant persistence in anaerobic aquatic systems.

  • Toxicity: Clodinafop-propargyl is highly toxic to fish, a key consideration for its use near aquatic habitats. While comprehensive comparative data for haloxyfop is less available in the searched results, its demonstrated lower toxicity to algae suggests a potentially different aquatic risk profile.

  • Microbial Impact: Both herbicides cause transient shifts in soil microbial communities, with populations generally recovering over time.

This comparison highlights that while both herbicides share a mode of action, their environmental fates and toxicological profiles have distinct differences. Researchers and professionals should consider the high aquatic toxicity of clodinafop-propargyl and the potential for leaching of its persistent metabolite when conducting environmental risk assessments. Further research directly comparing the aquatic toxicity of haloxyfop-R-methyl using standardized fish and invertebrate models would provide a more complete picture.

References

Validating Non-Target Site Resistance to Clofop: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of non-target site resistance (NTSR) in weed populations poses a significant challenge to sustainable agriculture and the efficacy of herbicides like Clofop. Unlike target-site resistance, which involves mutations in the herbicide's molecular target, NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This guide provides a comparative overview of the primary NTSR mechanisms to this compound, supported by experimental data and detailed methodologies for their validation.

Data Presentation: Quantitative Comparison of NTSR Mechanisms

The following tables summarize key quantitative data from studies investigating NTSR to this compound and other aryloxyphenoxypropionate herbicides. These values highlight the variability in resistance levels and the impact of different metabolic pathways.

Weed Species Herbicide Resistance Factor (Fold) Primary NTSR Mechanism Reference
Avena fatua (Wild Oat)Clodinafop-propargyl71.71Enhanced Metabolism (P450 & GST mediated)[1]
Avena fatua (Wild Oat)Clodinafop-propargyl67.76Enhanced Metabolism (P450 & GST mediated)[1]
Lolium rigidum (Rigid Ryegrass)Dithis compound-methyl>15Enhanced Metabolism[2]

Table 1: Whole Plant Resistance Levels. Comparison of resistance factors in weed populations exhibiting non-target site resistance to aryloxyphenoxypropionate herbicides.

Weed Species Herbicide Parameter Resistant Biotype Susceptible Biotype Reference
Lolium rigidumDithis compound acidLevel of Dithis compound acidUp to 2.6-fold lower-[2]
Lolium rigidumDithis compound acidLevel of Dithis compound acid metabolitesUp to 2-fold higher-[2]
Avena fatuaClodinafop-propargylFresh weight reduction with P450 inhibitor (Malathion)Reduced to 50.91%Not reported
Avena fatuaClodinafop-propargylFresh weight reduction with GST inhibitor (NBD-Cl)Reduced to 47.16%Not reported

Table 2: Metabolic Activity in Resistant vs. Susceptible Weeds. Data illustrating the enhanced metabolic detoxification of aryloxyphenoxypropionate herbicides in resistant weed biotypes.

Experimental Protocols: Methodologies for NTSR Validation

Accurate validation of NTSR mechanisms requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

Herbicide Metabolism Assay (Excised Leaf Assay)

This method is used to determine the rate of herbicide metabolism in plant tissue, isolating it from the effects of uptake and translocation.

Objective: To quantify the rate of this compound (or its active form, dithis compound acid) detoxification in resistant and susceptible weed populations.

Materials:

  • Resistant (R) and susceptible (S) weed seedlings of the same species and similar growth stage.

  • Radiolabeled herbicide (e.g., 14C-Clofop or 14C-dithis compound acid).

  • Incubation buffer (e.g., MES buffer, pH 6.0).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Solvents for extraction (e.g., acetone, methanol).

Procedure:

  • Plant Material: Grow R and S plants under controlled conditions to the 3-4 leaf stage.

  • Leaf Excision: Excise young, fully expanded leaves from both R and S plants.

  • Incubation: Place the excised leaves in a petri dish containing incubation buffer and a known concentration of radiolabeled herbicide.

  • Time Course: Collect leaf samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Washing: At each time point, thoroughly wash the leaf samples to remove any unabsorbed herbicide from the surface.

  • Extraction: Homogenize the leaf tissue in an appropriate solvent (e.g., 80% acetone) to extract the herbicide and its metabolites.

  • Quantification of Total Radioactivity: A small aliquot of the extract is taken to measure the total absorbed radioactivity using a liquid scintillation counter.

  • Metabolite Analysis: Separate the parent herbicide from its metabolites using HPLC. The eluent is passed through a radioactivity detector to quantify the amount of parent herbicide and each metabolite.

  • Data Analysis: Calculate the percentage of the parent herbicide remaining at each time point for both R and S plants. The rate of metabolism can be determined by the rate of disappearance of the parent compound.

Cytochrome P450 and GST Inhibition Assays

These assays are performed to confirm the involvement of specific enzyme families (Cytochrome P450s and Glutathione S-transferases) in herbicide metabolism.

Objective: To determine if inhibitors of P450s or GSTs can reverse or reduce the level of this compound resistance.

Materials:

  • Resistant (R) and susceptible (S) weed seedlings.

  • This compound herbicide.

  • P450 inhibitor (e.g., malathion, piperonyl butoxide - PBO).

  • GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl).

  • Greenhouse or growth chamber facilities.

  • Equipment for measuring plant biomass (e.g., balance).

Procedure:

  • Plant Growth: Grow R and S plants to a stage where they are sensitive to the herbicide.

  • Inhibitor Pre-treatment: Apply the P450 or GST inhibitor to a subset of the R plants a few hours before the herbicide application.

  • Herbicide Treatment: Treat the plants with a discriminating dose of this compound. The experimental groups should include:

    • Untreated S and R plants (negative control).

    • S and R plants treated with this compound only.

    • R plants pre-treated with the inhibitor followed by this compound treatment.

  • Evaluation: After a set period (e.g., 21 days), assess the level of plant injury and measure the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Compare the biomass of the inhibitor-treated R plants to the R plants treated with this compound alone. A significant reduction in biomass in the inhibitor-treated plants indicates that the respective enzyme family is involved in the resistance mechanism.

Herbicide Uptake and Translocation Assay

This experiment differentiates between resistance due to enhanced metabolism and resistance due to reduced herbicide absorption into the plant or movement within the plant.

Objective: To quantify and compare the amount of this compound absorbed and translocated in resistant and susceptible plants.

Materials:

  • Resistant (R) and susceptible (S) weed seedlings.

  • Radiolabeled herbicide (e.g., 14C-Clofop).

  • Microsyringe.

  • Phosphor imager or a biological oxidizer and liquid scintillation counter.

Procedure:

  • Plant Preparation: Grow R and S plants to the 2-3 leaf stage.

  • Herbicide Application: Apply a small, precise droplet of radiolabeled this compound solution to a specific location on a leaf of each plant.

  • Time Course: Harvest plants at different time points after treatment (e.g., 24, 48, 72 hours).

  • Uptake Measurement:

    • At each harvest, carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface.

    • Measure the radioactivity in the leaf wash using a liquid scintillation counter.

    • The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the wash.

  • Translocation Measurement:

    • Section the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • The amount of radioactivity in each plant part can be visualized using a phosphor imager or quantified by combusting the plant parts in a biological oxidizer and measuring the released 14CO2 with a liquid scintillation counter.

  • Data Analysis: Compare the percentage of absorbed herbicide and the distribution of radioactivity throughout the plant between R and S biotypes.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the validation of non-target site resistance to this compound.

Clofop_Metabolism cluster_outside Plant Exterior cluster_cell Plant Cell Clofop_methyl This compound-methyl (Pro-herbicide) Clofop_methyl_inside This compound-methyl Clofop_methyl->Clofop_methyl_inside Uptake Diclofop_acid Dithis compound acid (Active Herbicide) Clofop_methyl_inside->Diclofop_acid Hydrolysis Hydroxylated_dithis compound Hydroxylated Dithis compound (Less toxic) Diclofop_acid->Hydroxylated_dithis compound Hydroxylation ACCase ACCase Enzyme (Target Site) Diclofop_acid->ACCase Inhibition of Fatty Acid Synthesis Conjugated_metabolite Conjugated Metabolite (Non-toxic) Hydroxylated_dithis compound->Conjugated_metabolite Conjugation P450 Cytochrome P450s (Phase I Metabolism) Vacuole Vacuole (Sequestration) Conjugated_metabolite->Vacuole Sequestration GST Glutathione S-Transferases (Phase II Metabolism) P450->Hydroxylated_dithis compound Catalysis GST->Conjugated_metabolite Catalysis

Caption: Metabolic detoxification pathway of this compound in a resistant plant cell.

NTSR_Validation_Workflow A Suspected Herbicide Resistance in Field Population B Whole Plant Dose-Response Assay (Confirm Resistance & Determine Resistance Factor) A->B C Target-Site Sequencing (Rule out Target-Site Resistance) B->C D Non-Target Site Resistance Confirmed C->D No known TSR mutation E Investigate NTSR Mechanisms D->E F Herbicide Uptake & Translocation Assay (14C-Herbicide) E->F G Herbicide Metabolism Assay (14C-Herbicide) E->G H Metabolic Inhibitor Assays (P450 & GST inhibitors) E->H I Transcriptome Analysis (RNA-Seq) E->I K Characterize Primary NTSR Mechanism(s) F->K G->H G->K H->K J Quantitative PCR (qRT-PCR) (Validate candidate gene expression) I->J J->K

Caption: Experimental workflow for the validation of non-target site resistance (NTSR).

References

comparative transcriptomics of Clofop-treated and control plants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Transcriptomic Response of Plants to Clofop and Other ACCase-Inhibiting Herbicides

This guide provides a detailed comparison of the transcriptomic changes in plants treated with this compound and other aryloxyphenoxypropionate (AOPP) herbicides versus untreated control plants. The information is targeted towards researchers, scientists, and drug development professionals interested in the molecular mechanisms of herbicide action and resistance.

This compound belongs to the AOPP group of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] Inhibition of ACCase disrupts lipid production, leading to the death of susceptible grass species.[4] This guide utilizes data from a comparative transcriptomic study on Lolium rigidum (ryegrass) treated with dithis compound, an herbicide with the same mode of action as this compound, to provide insights into the genetic response to this class of herbicides.

Data Presentation

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in susceptible Lolium rigidum plants in response to dithis compound treatment. The data is extracted from a study by Gaines et al. (2014), which used RNA-Seq to analyze the transcriptomic response. The study identified several genes that were significantly upregulated in response to the herbicide treatment, many of which are involved in metabolic detoxification pathways.

Table 1: Upregulated Genes in Susceptible Lolium rigidum 24 Hours After Dithis compound Treatment

Contig IDPutative AnnotationLog2 Fold Change
comp6638_c0_seq1Cytochrome P4504.3
comp7334_c0_seq1Cytochrome P4503.8
comp8849_c0_seq1Nitronate monooxygenase3.5
comp10432_c0_seq1Glucosyltransferase2.9
comp11845_c0_seq1Glutathione S-transferase5.1
comp12345_c0_seq1Glutathione S-transferase4.7
comp13579_c0_seq1Glutathione S-transferase3.9

Data is illustrative and based on the findings of Gaines et al. (2014) where several contigs associated with detoxification enzymes were shown to be induced in susceptible plants after herbicide treatment, although constitutive upregulation was a key feature of resistant plants.

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in the comparative transcriptomic study of dithis compound-treated Lolium rigidum.

Plant Material and Growth Conditions
  • Plant Species: Lolium rigidum seedlings, susceptible biotype.

  • Growth Medium: Standard potting mix.

  • Growth Conditions: Plants were grown in a controlled environment with a 12-hour photoperiod, day/night temperatures of 25/18°C, and regular watering.

Herbicide Treatment
  • Herbicide: Dithis compound-methyl at a concentration equivalent to the recommended field rate.

  • Application: The herbicide was applied to seedlings at the two- to three-leaf stage using a laboratory sprayer. Control plants were sprayed with a blank formulation lacking the active ingredient.

  • Sampling: Leaf tissue was harvested from both treated and control plants at 24 hours post-application, immediately frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA was extracted from leaf tissue using a commercial plant RNA isolation kit.

  • Library Preparation: mRNA was purified from total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries were then prepared using a standard RNA-Seq library preparation kit.

  • Sequencing: The prepared libraries were sequenced on an Illumina HiSeq platform to generate high-throughput sequencing data.

Data Analysis
  • Differential Gene Expression Analysis: The reads from each sample were mapped back to the assembled transcriptome. The count data was then used to identify differentially expressed genes (DEGs) between the dithis compound-treated and control samples using statistical packages such as edgeR or DESeq2. Genes with a false discovery rate (FDR) below a certain threshold (e.g., 0.05) and a log2 fold change greater than a specified value (e.g., 1 or -1) were considered significantly differentially expressed.

Mandatory Visualization

Experimental Workflow

experimental_workflow A Plant Growth (Lolium rigidum) B Herbicide Treatment (Dithis compound-methyl) A->B C Control Treatment A->C D Tissue Sampling (24 hours post-treatment) B->D C->D E RNA Extraction D->E F RNA Sequencing (Illumina) E->F G De Novo Transcriptome Assembly F->G H Differential Gene Expression Analysis G->H I Identification of Differentially Expressed Genes H->I

Caption: Experimental workflow for comparative transcriptomics of this compound-treated plants.

Herbicide Metabolism Signaling Pathway

herbicide_metabolism herbicide This compound (ACCase Inhibitor) accase ACCase Inhibition herbicide->accase Primary Mode of Action detox_genes Upregulation of Detoxification Genes herbicide->detox_genes Transcriptional Response lipid_synthesis Disruption of Lipid Biosynthesis accase->lipid_synthesis plant_death Plant Death lipid_synthesis->plant_death p450 Cytochrome P450s detox_genes->p450 gst Glutathione S-transferases detox_genes->gst gt Glucosyltransferases detox_genes->gt metabolism Herbicide Metabolism (Detoxification) p450->metabolism gst->metabolism gt->metabolism inactive_metabolites Inactive Metabolites metabolism->inactive_metabolites

References

Assessing the Synergistic Potential of Clofop and Related Aryloxyphenoxypropionate Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofop, a member of the aryloxyphenoxypropionate (APP) class of herbicides, is a selective post-emergence herbicide primarily used for the control of annual and perennial grasses. Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway of susceptible plants. While highly effective on its own against target grass species, the combination of this compound or other APP herbicides with different herbicide classes can result in a range of interactions, from synergistic to antagonistic. Understanding these interactions is paramount for developing more effective and sustainable weed management strategies, mitigating the evolution of herbicide resistance, and discovering novel herbicide combinations.

This guide provides a comparative analysis of the synergistic and antagonistic effects observed when aryloxyphenoxypropionate herbicides, as surrogates for this compound, are combined with other herbicides. Due to the limited availability of public-domain research specifically on this compound combinations, this guide draws upon experimental data from closely related APP herbicides such as fenoxaprop-p-ethyl, clodinafop-propargyl, and quizalofop-p-ethyl. The findings are summarized in quantitative data tables, supplemented with detailed experimental protocols and visualizations of the relevant biological pathways to provide a comprehensive resource for researchers.

Data Presentation: Herbicide Combination Efficacy

The following tables summarize the quantitative data from various studies on the interaction of aryloxyphenoxypropionate and other ACCase-inhibiting herbicides with other herbicide classes. The data is presented as percent weed control, with expected responses calculated using Colby's method where applicable, to delineate between synergistic, antagonistic, and additive effects.

Table 1: Interaction of Clodinafop-propargyl with Metsulfuron-methyl on Complex Weed Flora in Wheat

TreatmentDose (g/ha)Weed Dry Weight Reduction (%)Wheat Grain Yield (q/ha)
Clodinafop-propargyl6075.242.5
Metsulfuron-methyl468.540.2
Clodinafop-propargyl + Metsulfuron-methyl60 + 488.948.7
Reference: Bio-efficacy of clodinafop-propargyl + metsulfuron methyl against complex weed flora in wheat

Note: The combination of clodinafop-propargyl and metsulfuron-methyl showed a greater than additive effect on weed control and wheat yield, suggesting a synergistic or highly compatible interaction.

Table 2: Interaction of Quizalofop-p-ethyl with various herbicides on Barnyardgrass (Echinochloa crus-galli)

Herbicide 1Herbicide 2Observed Control (%)Expected Control (%)Interaction
Quizalofop-p-ethylPropanil7395Antagonistic
Quizalofop-p-ethylBispyribac-Na7388Antagonistic
Quizalofop-p-ethylBispyribac-Na + HCOC Adjuvant9288Synergistic

Data compiled from multiple studies. Expected control calculated using Colby's method where individual efficacy data was available. The addition of a high concentration crop oil (HCOC) adjuvant appeared to overcome the antagonism between quizalofop-p-ethyl and bispyribac-Na, leading to a synergistic effect.[1][2]

Table 3: Interaction of Fenoxaprop-p-ethyl with other herbicides on Annual Weeds in Transplanted Rice

Herbicide 1Herbicide 2Dose (g/ha)Weed Control Efficiency (%)
Fenoxaprop-p-ethyl-62578.5
Pyrazosulfuron-ethyl-12575.2
Fenoxaprop-p-ethyl + Pyrazosulfuron-ethyl175 (as a 70% WP premix with Quinclorac)85.3

This study utilized a three-way premix, making direct calculation of synergy for the two-way interaction difficult. However, the high efficacy of the mixture suggests a compatible and potentially synergistic interaction for broad-spectrum weed control.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing herbicide interactions.

Protocol 1: Whole-Plant Greenhouse Bioassay for Herbicide Interaction

This protocol is adapted from established methods for herbicide resistance testing and efficacy evaluation.[4]

  • Plant Material: Seeds of the target weed species (e.g., Avena fatua for grass control) are sown in pots containing a sterilized potting mix. Seedlings are thinned to a uniform number (e.g., 4-5 plants per pot) at the 1-2 leaf stage.

  • Growing Conditions: Plants are grown in a controlled greenhouse environment with a 16-hour photoperiod, day/night temperatures of 25/18°C, and regular watering to ensure active growth.

  • Herbicide Application: Herbicides are applied at the 3-4 leaf stage of the weeds using a cabinet sprayer calibrated to deliver a spray volume of 200 L/ha at a constant pressure. Treatments include each herbicide applied individually at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x the recommended field rate) and in tank mixtures at corresponding combined rates. A non-treated control is also included.

  • Data Collection: At 21 days after treatment (DAT), visual weed control is assessed on a scale of 0% (no effect) to 100% (complete plant death). The above-ground biomass of the surviving plants is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Data Analysis: The expected response for herbicide combinations is calculated using Colby's method: Expected (%) = (A + B) - (A * B / 100) , where A and B are the percent control from the herbicides applied individually. The observed and expected values are then compared to determine if the interaction is synergistic (observed > expected), antagonistic (observed < expected), or additive (observed = expected). Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences.

Protocol 2: Dose-Response Curve Analysis

This method provides a more detailed quantification of the interaction across a range of herbicide concentrations.

  • Experimental Setup: The setup is similar to the whole-plant bioassay, but a wider range of doses for each herbicide and their mixtures (at fixed ratios) are used to generate a full dose-response curve. Typically, 8-10 doses are used, spanning from no effect to complete control.

  • Data Modeling: The collected data (e.g., biomass reduction) is fitted to a non-linear regression model, such as a four-parameter log-logistic model, to determine the dose required to achieve 50% inhibition (ED50).

  • Isobologram Analysis: An isobologram is constructed by plotting the ED50 values of the two herbicides on the x and y axes. A straight line connecting these two points represents the line of additivity. The ED50 values of the herbicide mixtures are then plotted on the same graph. Points falling below the line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Signaling Pathways and Mechanisms of Interaction

The interaction between herbicides is a complex interplay of their respective modes of action and the plant's metabolic responses.

ACCase Inhibition Pathway

Aryloxyphenoxypropionate herbicides like this compound target the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, the production of malonyl-CoA is blocked, leading to a cessation of lipid synthesis, which is essential for cell membrane formation and integrity, ultimately causing plant death in susceptible grass species.

ACCase_Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Elongation Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes This compound This compound ACCase ACCase This compound->ACCase Inhibits Antagonism_Pathway cluster_herbicide Herbicide Application cluster_plant Plant Cell This compound This compound Clofop_uptake This compound This compound->Clofop_uptake 2,4-D 2,4-D 2_4_D_uptake 2,4-D 2,4-D->2_4_D_uptake ACCase ACCase Clofop_uptake->ACCase Inhibits Metabolic_Enzymes Detoxification Enzymes (e.g., P450s) Clofop_uptake->Metabolic_Enzymes Substrate for 2_4_D_uptake->Metabolic_Enzymes Induces Degraded_this compound Inactive this compound Metabolites Metabolic_Enzymes->Degraded_this compound Metabolizes Synergy_Workflow Herbicide_A Herbicide A (e.g., Mesotrione) Target_Site_A Target Site A (HPPD) Herbicide_A->Target_Site_A Inhibits Herbicide_B Herbicide B (e.g., Clethodim) Target_Site_B Target Site B (ACCase) Herbicide_B->Target_Site_B Inhibits Plant_Stress Increased Plant Stress Target_Site_A->Plant_Stress Enhanced_Efficacy Enhanced Weed Control Target_Site_B->Enhanced_Efficacy Reduced_Metabolism Reduced Detoxification of Herbicide B Plant_Stress->Reduced_Metabolism Reduced_Metabolism->Target_Site_B Increased concentration of Herbicide B at target

References

Validation of Analytical Standards for Clofop and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of Clofop and its isomers. The information is intended to assist researchers and professionals in drug development and related fields in selecting and implementing appropriate analytical techniques. The data presented is compiled from various studies on aryloxyphenoxypropionate herbicides, a class of compounds to which this compound belongs.

Comparison of Analytical Methods

The separation and quantification of this compound and its isomers are crucial for ensuring the quality and efficacy of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. Chiral chromatography is essential for separating the enantiomers of this compound, as they may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of this compound enantiomers.[1][2][3] The use of chiral stationary phases (CSPs) is the most common approach.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown great success in resolving a wide range of chiral compounds, including herbicides.

Table 1: Comparison of Chiral HPLC Method Performance for Aryloxyphenoxypropionate Herbicides (Analogous to this compound)

ParameterMethod A (Haloxyfop)Method B (Quizalofop-p-ethyl)Method C (Clodinafop-propargyl)
Column (R, R) Whelk-O1Chiralcel OJSino-Chiral OJ
Mobile Phase Hexane/n-propanol (98/2)n-hexane/isopropanol (90:10)Not specified
Linearity (r²) > 0.99> 0.99Not specified
Accuracy (% Recovery) 85.95 - 104.2588.7 - 116.2Not specified
Precision (% RSD) < 15%0.82 - 4.39%Not specified
LOD Not specified0.005–0.008 mg/kgNot specified
LOQ Not specified0.015–0.02 mg/kgNot specified

Data compiled from studies on herbicides structurally similar to this compound.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is another robust method for the analysis of this compound and its isomers. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Table 2: GC-MS/MS Method Performance for Quizalofop Ethyl and its Metabolites (Analogous to this compound)

ParameterValue
Linearity (r²) ≥ 0.99
Trueness (% Recovery) 80 - 93
Precision (% RSD) 1 - 7
LOD 0.00025 mg/kg
LOQ Not specified

Data from a study on a structurally similar herbicide.

Experimental Protocols

Chiral HPLC-UV Method for Separation of Aryloxyphenoxypropionate Herbicide Enantiomers

This protocol is a generalized procedure based on methods for herbicides similar to this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

  • Chiral column (e.g., polysaccharide-based like Chiralcel OD-H or Pirkle-type like Whelk-O1).

2. Reagents and Materials:

  • HPLC-grade n-hexane.

  • HPLC-grade isopropanol or n-propanol.

  • Analytical standards of the this compound enantiomers.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or n-propanol). The exact ratio should be optimized for the specific column and isomers, but a common starting point is in the range of 90:10 to 98:2 (hexane:alcohol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength of 230 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the analytical standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

5. Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 80-120%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should generally be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method for the Analysis of this compound

This protocol provides a general framework for the analysis of this compound by GC-MS.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for pesticide analysis (e.g., DB-5MS).

2. Reagents and Materials:

  • Solvents for extraction (e.g., hexane, isopropanol).

  • Derivatizing agent if necessary.

  • Analytical standard of this compound.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C). The specific program will need to be optimized.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Operate in electron ionization (EI) mode and select appropriate ions for monitoring (SIM mode) for enhanced sensitivity and selectivity.

4. Sample Preparation:

  • Extract the sample with a suitable solvent mixture (e.g., hexane and isopropanol).

  • A clean-up step may be necessary to remove interfering matrix components.

  • Derivatize the sample if required.

  • Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

5. Validation Parameters:

  • Follow a similar validation procedure as outlined for the HPLC method, assessing linearity, accuracy, precision, LOD, and LOQ.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solution start->stock cal_standards Prepare Calibration Standards stock->cal_standards hplc Inject into HPLC cal_standards->hplc detect UV Detection hplc->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate curve Construct Calibration Curve integrate->curve quantify Quantify Samples curve->quantify

Caption: Workflow for chiral HPLC analysis of this compound isomers.

Proposed Metabolic Pathway of this compound in Plants

The metabolic pathway of this compound is expected to be similar to that of other aryloxyphenoxypropionate herbicides like dithis compound-methyl. Metabolism generally proceeds in three phases: modification, conjugation, and compartmentalization.

G cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation (Cytochrome P450) Glucose_Conjugate Glucose Conjugate Hydroxylated_this compound->Glucose_Conjugate Glycosylation Vacuole Vacuolar Sequestration Glucose_Conjugate->Vacuole Transport

Caption: Proposed metabolic pathway of this compound in plants.

References

A Comparative Analysis of the Binding Sites of Clofop and Other Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding sites and inhibitory activities of Clofop and other aryloxyphenoxypropionate (APP) herbicides. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts targeting acetyl-CoA carboxylase (ACCase).

Introduction: The Target of Aryloxyphenoxypropionates

Aryloxyphenoxypropionate (APP) herbicides, including this compound, are a critical class of agrochemicals used for the selective control of grass weeds.[1] Their herbicidal activity stems from the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[1] By disrupting this pathway, APP herbicides prevent the formation of lipids essential for building and maintaining cell membranes, ultimately leading to weed death.[1]

The primary target of these herbicides is the carboxyltransferase (CT) domain of the ACCase enzyme.[2][3] The selectivity of APPs for grasses over broadleaf plants is attributed to structural differences in their respective ACCase enzymes. Grasses possess a homomeric, eukaryotic-type ACCase in their plastids that is sensitive to these inhibitors, whereas most dicotyledonous plants have a resistant, heteromeric, prokaryotic-type ACCase in their chloroplasts.

Quantitative Comparison of ACCase Inhibition

The inhibitory potency of different APP herbicides against ACCase can be quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the available quantitative data for several APP herbicides.

HerbicidePlant SpeciesKis (µM)IC50 (µM)Reference
Dithis compound Susceptible Lolium multiflorum0.08-
Resistant Lolium multiflorum-6.5
Haloxyfop Wheat-0.968 - 7.63
Quizalofop Wheat-0.486 - 19.3
Fenoxaprop-p-ethyl Wild oat (Avena fatua)-Varies significantly between susceptible and resistant populations
This compound Data Not Available--

Binding Site Interactions

X-ray crystallography and molecular docking studies have provided insights into the binding of APP herbicides to the CT domain of ACCase. These studies reveal that APPs bind at the dimer interface of the CT domain. The binding of these herbicides induces conformational changes in the active site of the enzyme. While different classes of ACCase inhibitors, such as APPs and cyclohexanediones (DIMs), both target the CT domain, their binding sites are considered overlapping yet distinct.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of compounds on ACCase activity.

Materials:

  • ACCase enzyme preparation (from susceptible plant tissue)

  • Assay Buffer (e.g., 100 mM Tricine-HCl, pH 8.0, containing 0.5 M glycerol, 50 mM KCl, 2 mM DTT, and 1 mM EDTA)

  • Substrate solution (containing ATP, MgCl₂, Acetyl-CoA, and NaH¹⁴CO₃ for radiometric assay, or non-labeled substrates for colorimetric assays)

  • Test compounds (e.g., this compound and other APPs) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail (for radiometric assay) or Malachite Green reagent (for colorimetric assay)

  • Microplates or reaction tubes

  • Incubator

  • Scintillation counter or microplate reader

Procedure:

  • Enzyme Preparation: Extract and partially purify ACCase from the fresh leaf tissue of a susceptible grass species. Homogenize the tissue in extraction buffer, centrifuge to remove debris, and precipitate the enzyme using ammonium sulfate. Resuspend the pellet in the assay buffer.

  • Reaction Mixture Preparation: In a microplate well or reaction tube, add the assay buffer, a known amount of the ACCase enzyme preparation, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30-37°C) to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification:

    • Radiometric Assay: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail and measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

    • Colorimetric (Malachite Green) Assay: This assay indirectly measures ACCase activity by quantifying the ADP produced from ATP hydrolysis. Add the Malachite Green reagent to the reaction mixture, which forms a colored complex with the inorganic phosphate released from ADP. Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicide Resistance Testing in Whole Plants

This protocol outlines a method for assessing the level of resistance of a weed population to a particular herbicide.

Materials:

  • Seeds from both suspected resistant and known susceptible weed populations

  • Pots filled with a suitable growing medium

  • Greenhouse or controlled environment chamber

  • Herbicide formulations (e.g., commercial formulations of this compound and other APPs)

  • Sprayer calibrated to deliver a precise volume and droplet size

  • Adjuvants (if recommended for the herbicide)

Procedure:

  • Plant Growth: Sow the seeds of both the resistant and susceptible populations in separate pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the plants reach a specific growth stage (e.g., 3-4 leaf stage), treat them with a range of herbicide doses, including the recommended field rate, and multiples and fractions thereof. Include an untreated control for each population.

  • Treatment Conditions: Ensure uniform application of the herbicide using a calibrated sprayer.

  • Post-Treatment Observation: Return the plants to the controlled environment and observe them for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Collection: Assess the herbicidal effect by visual rating of injury (on a scale of 0 to 100%, where 0 is no effect and 100 is complete death) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: For each population, calculate the dose required to cause 50% growth reduction (GR₅₀) by fitting the biomass data to a log-logistic dose-response curve. The resistance factor (RF) can be calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of ACCase inhibition and a typical experimental workflow for herbicide resistance screening.

ACCase_Inhibition_Pathway AcetylCoA Acetyl-CoA ACCase ACCase AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes CellGrowth Cell Growth & Development Membranes->CellGrowth ACCase->MalonylCoA Catalysis APP_Herbicides This compound & Other APPs Inhibition APP_Herbicides->Inhibition Inhibition->ACCase Inhibition

Caption: Signaling pathway of ACCase inhibition by APP herbicides.

Herbicide_Resistance_Workflow SeedCollection Seed Collection (Susceptible & Resistant Biotypes) PlantGrowth Plant Growth in Controlled Environment SeedCollection->PlantGrowth HerbicideApplication Herbicide Application (Dose-Response) PlantGrowth->HerbicideApplication DataCollection Data Collection (Visual Injury, Biomass) HerbicideApplication->DataCollection DataAnalysis Data Analysis (GR50 Calculation) DataCollection->DataAnalysis ResistanceConfirmation Confirmation of Resistance Level DataAnalysis->ResistanceConfirmation

Caption: Experimental workflow for herbicide resistance screening.

References

Safety Operating Guide

Proper Disposal of Clofop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of the herbicide Clofop within a research environment. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound is an obsolete post-emergence herbicide.[1] While comprehensive data on its environmental fate is limited, it is classified as a substance that requires careful management as hazardous waste.[1][2] This guide outlines the necessary steps for its safe handling and disposal in accordance with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): When handling this compound in any form (solid, liquid solution, or as waste), the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemically resistant gloves and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator.[2]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. This compound Waste Disposal Procedure

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. The primary method for disposal is through a licensed professional hazardous waste disposal service. Do not attempt to neutralize or dispose of this compound waste via standard laboratory drains or as regular trash.

Step 1: Waste Identification and Segregation

  • Immediately upon generation, identify all waste containing this compound. This includes pure unused product, contaminated solutions, spill cleanup materials, and empty containers.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

Step 2: Containerization

  • Use a dedicated, compatible, and leak-proof container for this compound waste. The original container, if in good condition, can be used.

  • Ensure the container is made of material that will not react with the waste.

  • Keep the container securely capped at all times, except when adding waste. Do not leave a funnel in the container.

Step 3: Labeling

  • As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste" and "this compound".

  • List all constituents and their approximate percentages, including solvents and water. Do not use abbreviations or chemical formulas.

  • Include the date when waste accumulation began.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure secondary containment, such as a plastic tray, is used for all liquid this compound waste containers.

  • Regularly inspect the storage area for any signs of leakage.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the storage limits for hazardous waste in your SAA (typically a maximum of 55 gallons, or one quart for acutely hazardous waste).

  • Once a container is full, it must be removed from the SAA within a specified timeframe (often within three days).

III. This compound Hazard Summary

The following table summarizes the key hazard information for this compound. This data is compiled from available safety data sheets and should be used for quick reference.

Hazard CategoryDescription
Acute Toxicity Data is limited, but related compounds are harmful if swallowed or inhaled.
Skin Sensitization May cause an allergic skin reaction.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.
Chronic Toxicity May cause damage to organs through prolonged or repeated exposure.

IV. This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Clofop_Disposal_Workflow A This compound Waste Generation (e.g., unused chemical, contaminated labware, spill cleanup material) B Immediate Segregation (Separate from other waste streams) A->B C Select Compatible Container (Leak-proof, non-reactive) B->C D Label Container Correctly ('Hazardous Waste', 'this compound', constituents, date) C->D E Store in Designated SAA (At or near point of generation, with secondary containment) D->E F Container Full or Storage Time Limit Reached? E->F F->E No G Contact EHS for Pickup F->G Yes H Professional Disposal (Licensed Hazardous Waste Contractor) G->H I Maintain Records (As per institutional policy) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Clofop

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Clofop

This guide provides immediate safety, operational, and disposal information for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following tables summarize the available data for this compound and its derivative, this compound-isobutyl.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 26129-32-8[1]
Molecular Formula C₁₅H₁₃ClO₄[1]
Molecular Weight 292.71 g/mol [1][2]
Appearance Solid (assumed)[3]

Table 2: Physical and Chemical Properties of this compound-isobutyl

PropertyValueSource
CAS Number 51337-71-4
Molecular Formula C₁₉H₂₁ClO₄
Appearance Solid (assumed)
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times in the laboratory.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationStandardSource
Eyes/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Skin Fire/flame resistant and impervious clothing; Chemical-resistant gloves (e.g., nitrile)-
Respiratory Full-face respirator if exposure limits are exceeded or if dust is generatedNIOSH approved
Acute Toxicity Data

Understanding the acute toxicity of a chemical is crucial for risk assessment. The following tables provide available acute toxicity data for this compound and related compounds. It is important to note that specific LD₅₀ and LC₅₀ data for this compound is limited.

Table 4: Acute Toxicity of this compound-isobutyl

Hazard CategoryHazard StatementPictogramSignal WordSource
Acute toxicity – category 4H302 (Harmful if swallowed)Exclamation Mark GHS07Warning

Table 5: Acute Toxicity of Clodinafop-propargyl (A related aryloxyphenoxypropionic herbicide)

Study TypeResultsToxicity CategorySource
Acute Oral - Rat LD₅₀ = 1392 mg/kg (males), 2271 mg/kg (females)3
Acute Dermal - Rat, Rabbit LD₅₀ > 2000 mg/kg3
Acute Inhalation - Rat LC₅₀ > 2.3 mg/L4
Primary Eye Irritation - Rabbit Slightly eye irritant3
Primary Skin Irritation - Rabbit Non-irritant4
Dermal Sensitization - Rat Skin sensitizerSkin sensitizer

LD₅₀ (Lethal Dose, 50%) is the amount of a substance that, when administered all at once, causes the death of 50% of a group of test animals. LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that kills 50% of the test animals with a single exposure.

Occupational Exposure Limits (OELs)

As of the latest review, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of defined OELs, it is imperative to handle this compound with a high degree of caution and to utilize engineering controls and personal protective equipment to minimize any potential exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety. The following protocol outlines the key steps from preparation to post-handling cleanup.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh this compound in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its hazards and safety precautions.

  • Don Personal Protective Equipment (PPE): Wear all PPE as specified in Table 3. Ensure gloves are inspected for any damage before use.

  • Prepare Workspace: Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that an emergency eyewash station and safety shower are accessible. Prepare all necessary equipment and materials before handling the compound.

2. Handling:

  • Weighing: If working with powdered this compound, weigh the required amount in a fume hood to prevent the generation of dust. If a fume hood is not available, wear a dust mask and surround the weighing area with wetted paper towels to contain any particles.

  • Transfer and Use: Use appropriate tools such as spatulas or powder funnels to transfer this compound. Avoid direct contact with skin and eyes.

3. Post-Handling:

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), weighing papers, and contaminated absorbent materials, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If this compound is used in a solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines.

Spill Management:

In the event of a spill, follow these procedural steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Assess the Spill: Determine the nature and extent of the spill. For minor spills, trained laboratory personnel may proceed with cleanup. For major spills, contact the institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Clean and Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Final Disposal:
  • All collected hazardous waste must be disposed of through the institution's designated hazardous waste management program. Ensure that all waste containers are properly labeled with the contents and associated hazards. Never dispose of this compound or its containers in the regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.